N-(4-Fluorobenzyl)-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOJMGFAXNTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354891 | |
| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116475-94-6 | |
| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide, a valuable intermediate in the development of various chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the primary synthetic pathways, elucidates the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol. Emphasis is placed on the rationale behind procedural choices to ensure reproducibility and high-yield synthesis. All claims and protocols are substantiated with citations to authoritative sources.
Introduction and Significance
This compound is a member of the acetoacetamide family, characterized by a β-ketoamide functional group. The presence of the fluorobenzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive building block in medicinal chemistry. The 3-oxobutanamide scaffold is a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, a robust and well-understood synthetic route to this compound is of considerable interest to the scientific community.
Strategic Synthesis Pathways
The synthesis of N-aryl- and N-alkyl-3-oxobutanamides is predominantly achieved through two primary pathways: the condensation of an amine with a β-keto ester or the acetoacetylation of an amine using diketene.
Pathway A: Condensation with Ethyl Acetoacetate
This classical approach involves the reaction of an amine, in this case, 4-fluorobenzylamine, with a β-keto ester such as ethyl acetoacetate. The reaction typically requires elevated temperatures to drive the condensation and facilitate the elimination of ethanol.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of an ethanol molecule to form the stable amide bond. While effective, this method can require prolonged reaction times and high temperatures, which may lead to side product formation.
Pathway B: Acetoacetylation with Diketene
A more contemporary and often more efficient method involves the reaction of 4-fluorobenzylamine with diketene. Diketene is a highly reactive and versatile reagent for acetoacetylation.[1]
-
Mechanism: The synthesis of this compound is most efficiently achieved through the acetoacetylation of 4-fluorobenzylamine using diketene. This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the strained four-membered ring to form an enolate intermediate. Subsequent proton transfer results in the final this compound product. This pathway is often preferred due to its high efficiency and typically milder reaction conditions compared to condensation with β-keto esters.
The diketene-based approach is generally favored for its high yields and often milder reaction conditions, making it a more "green" and industrially scalable option.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.
| Property | 4-Fluorobenzylamine | Diketene | This compound |
| CAS Number | 140-75-0 | 674-82-8 | 116475-94-6[2] |
| Molecular Formula | C₇H₈FN | C₄H₄O₂ | C₁₁H₁₂FNO₂[2] |
| Molecular Weight | 125.14 g/mol | 84.07 g/mol | 209.22 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Solid (Predicted) |
| Boiling Point | ~183 °C | ~127 °C | Not available |
| Density | ~1.095 g/cm³ | ~1.09 g/cm³ | Not available |
Detailed Experimental Protocol: Synthesis via Diketene
This section provides a step-by-step methodology for the synthesis of this compound from 4-fluorobenzylamine and diketene. This protocol is designed to be self-validating and is based on established chemical principles for acetoacetylation reactions.
Materials and Reagents
-
4-Fluorobenzylamine (C₇H₈FN, MW: 125.14 g/mol )
-
Diketene (C₄H₄O₂, MW: 84.07 g/mol )
-
Toluene (or other suitable inert solvent like ethyl acetate)
-
Hexane (for precipitation/crystallization)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 12.5 g (0.1 mol) of 4-fluorobenzylamine in 100 mL of anhydrous toluene.
-
Addition of Diketene: Begin stirring the solution and cool the flask in an ice bath to 0-5 °C. Slowly add 8.4 g (0.1 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Product Isolation: Once the reaction is complete (indicated by the consumption of the starting amine), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: To the resulting crude oil or solid, add 50 mL of hexane and stir vigorously to induce precipitation or crystallization of the product.
-
Filtration and Drying: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane. Dry the product under vacuum to a constant weight.
Expected Yield and Characterization
-
Yield: The expected yield of this compound is typically in the range of 85-95%.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing the Synthesis Workflow
The logical flow of the synthesis process is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of 4-fluorobenzylamine with diketene.
Caption: Mechanism of acetoacetylation of 4-fluorobenzylamine with diketene.
Safety Considerations
-
4-Fluorobenzylamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diketene: Highly reactive, flammable, and toxic. It should be handled in a well-ventilated fume hood, and care should be taken to avoid contact with skin and eyes.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthesis of this compound is a straightforward yet crucial transformation in organic and medicinal chemistry. The acetoacetylation of 4-fluorobenzylamine with diketene offers a high-yielding and efficient pathway. This guide provides a robust and detailed protocol, underpinned by a clear understanding of the reaction mechanism, to enable researchers to confidently synthesize this valuable compound for further applications.
References
-
Appchem (n.d.). This compound. Retrieved from [Link]
-
Wikipedia (2023, December 1). Diketene. Retrieved from [Link]
Sources
A Technical Guide to N-(4-Fluorobenzyl)-3-oxobutanamide (CAS 116475-94-6): Properties, Synthesis, and Potential Applications
Abstract: This document provides a comprehensive technical overview of N-(4-Fluorobenzyl)-3-oxobutanamide (CAS No. 116475-94-6), a fluorinated organic compound positioned as a valuable building block in synthetic and medicinal chemistry. While specific application data for this molecule is sparse, its structural components—a reactive β-ketoamide system and a metabolically relevant 4-fluorobenzyl moiety—suggest significant potential. This guide synthesizes available data with established chemical principles to detail its physicochemical properties, propose a robust synthetic protocol, and explore its prospective utility for researchers and drug development professionals. We will delve into the causality behind experimental design, ensuring a framework of scientific integrity and practical insight.
Core Molecular Characteristics
This compound is a bifunctional organic molecule belonging to the carboxamide class. Its structure is characterized by an acetoacetamide core N-substituted with a 4-fluorobenzyl group. This combination imparts a unique reactivity profile, making it an attractive intermediate for chemical synthesis. The molecule is commercially available from several suppliers, typically for research and development purposes, and is noted as a solid requiring cold storage for long-term stability.[1][2]
Physicochemical and Structural Data
Quantitative experimental data for this compound is not extensively published. The table below consolidates information from chemical suppliers with theoretically derived values.[1][3][4]
| Property | Value | Source |
| CAS Number | 116475-94-6 | [1][3] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [3][4] |
| Molecular Weight | 209.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| Recommended Storage | -20°C | [1] |
| InChI Key | KXWOJMGFAXNTEB-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Profile
In the absence of publicly available experimental spectra, an understanding of the expected spectroscopic signature is crucial for reaction monitoring and quality control. The following predictions are based on established principles of NMR and IR spectroscopy.[5][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the five unique proton environments:
-
~ δ 2.2 ppm (singlet, 3H): The terminal methyl protons (CH₃) of the acetyl group. The singlet multiplicity is due to the absence of adjacent protons.
-
~ δ 3.5 ppm (singlet, 2H): The methylene protons (CH₂) between the two carbonyl groups. These protons are acidic and may exhibit broadening or exchange with D₂O.
-
~ δ 4.4 ppm (doublet, 2H): The benzylic methylene protons (CH₂-Ar). They are coupled to the adjacent amide proton, resulting in a doublet.
-
~ δ 7.0-7.3 ppm (multiplet, 4H): The four protons of the para-substituted aromatic ring. The fluorine substitution will result in a characteristic AA'BB' system, often appearing as two overlapping triplets or doublets of doublets.
-
~ δ 8.0 ppm (broad triplet, 1H): The amide proton (NH). The signal is typically broad due to quadrupolar relaxation and coupling to the adjacent methylene group.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display nine distinct signals:
-
~ δ 30 ppm: The methyl carbon (CH₃).
-
~ δ 44 ppm: The benzylic methylene carbon (CH₂-Ar).
-
~ δ 50 ppm: The α-carbonyl methylene carbon (CH₂-C=O).
-
~ δ 115 ppm (doublet, ²JCF ≈ 21 Hz): The aromatic carbons ortho to the fluorine atom.
-
~ δ 129 ppm (doublet, ³JCF ≈ 8 Hz): The aromatic carbons meta to the fluorine atom.
-
~ δ 134 ppm (singlet): The aromatic carbon ipso to the benzyl group.
-
~ δ 162 ppm (doublet, ¹JCF ≈ 245 Hz): The aromatic carbon bonded to fluorine.
-
~ δ 166 ppm: The amide carbonyl carbon (C=O, amide).
-
~ δ 205 ppm: The ketone carbonyl carbon (C=O, ketone).
-
-
FT-IR Spectroscopy: The infrared spectrum is a key tool for confirming the presence of the principal functional groups:
-
~ 3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.
-
~ 3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.
-
~ 2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching.
-
~ 1720 cm⁻¹ (strong): C=O stretching of the ketone.
-
~ 1650 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).
-
~ 1550 cm⁻¹ (strong): N-H bending of the amide (Amide II band).
-
~ 1510 cm⁻¹ (strong): Aromatic C=C stretching.
-
~ 1220 cm⁻¹ (strong): C-F stretching vibration.
-
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently approached via the acylation of 4-fluorobenzylamine with an acetoacetylating agent. Diketene is an ideal reagent for this transformation due to its high reactivity and the atom-economical nature of the reaction, which produces no byproducts.
Retrosynthetic Analysis
The logical disconnection of the target molecule is across the amide bond, identifying the primary amine (4-fluorobenzylamine) and the β-keto acid derivative as the key synthons.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
This protocol describes a laboratory-scale synthesis. The key challenge is managing the exothermic reaction between the amine and the highly reactive diketene. Performing the addition at a reduced temperature is critical to prevent side reactions and ensure high purity of the crude product.
Sources
An In-depth Technical Guide to the Spectral Analysis of N-(4-Fluorobenzyl)-3-oxobutanamide
Introduction
N-(4-Fluorobenzyl)-3-oxobutanamide is a compound of interest within contemporary drug discovery and development programs. As with any novel chemical entity, the unambiguous confirmation of its molecular structure is a critical prerequisite for further investigation. This technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for the experimental design and data interpretation.
The structural integrity of a molecule is the foundation upon which its biological activity and safety profile are built. Therefore, the application of orthogonal analytical techniques is paramount. Each method detailed herein provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the assigned structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Core Principles of NMR
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radiofrequency radiation. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity allows us to distinguish between different atoms within a molecule. Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling, provides information about the connectivity of atoms.
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines a standard procedure for the analysis of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient, though optimization may be required based on sample concentration. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm assignments.
Caption: General workflow for the spectroscopic characterization of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound provides a roadmap for structural verification. The following table summarizes the expected chemical shifts, multiplicities, and assignments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Triplet | 1H | -NH- |
| ~7.2-7.3 | Multiplet | 2H | Aromatic C-H (ortho to F) |
| ~7.0-7.1 | Multiplet | 2H | Aromatic C-H (meta to F) |
| ~4.4 | Doublet | 2H | Benzyl -CH₂-N- |
| ~3.5 | Singlet | 2H | -CO-CH₂-CO- |
| ~2.2 | Singlet | 3H | Acetyl -CH₃ |
Interpretation:
-
The downfield triplet around 8.3 ppm is characteristic of an amide proton, with the triplet multiplicity arising from coupling to the adjacent benzylic methylene protons.
-
The aromatic region will display two multiplets corresponding to the protons on the fluorobenzyl ring. The protons ortho to the fluorine atom are expected to be slightly downfield from those meta to the fluorine.
-
The doublet around 4.4 ppm is assigned to the benzylic methylene protons, coupled to the amide proton.
-
The singlet at approximately 3.5 ppm is indicative of the methylene protons situated between the two carbonyl groups of the oxobutanamide moiety.
-
The upfield singlet at around 2.2 ppm corresponds to the terminal methyl group of the acetyl function.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketone C=O |
| ~166 | Amide C=O |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~134 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to CH₂) |
| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C-H (meta to F) |
| ~50 | -CO-CH₂-CO- |
| ~43 | Benzyl -CH₂-N- |
| ~30 | Acetyl -CH₃ |
Interpretation:
-
The two carbonyl carbons are expected at the downfield end of the spectrum, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the amide carbonyl (~166 ppm).
-
The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz.
-
The other aromatic carbons will show smaller couplings to the fluorine atom, which are diagnostic for their positions relative to the C-F bond.
-
The aliphatic carbons of the benzyl methylene, the central methylene of the butanamide chain, and the terminal methyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Core Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations can be either stretching (a change in bond length) or bending (a change in bond angle). The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them.
Experimental Protocol for IR Analysis
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Experimental workflow for FTIR analysis.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (Amide) | Stretch |
| ~3100-3000 | C-H (Aromatic) | Stretch |
| ~3000-2850 | C-H (Aliphatic) | Stretch |
| ~1715 | C=O (Ketone) | Stretch |
| ~1670 | C=O (Amide I) | Stretch |
| ~1600, ~1500 | C=C (Aromatic) | Stretch |
| ~1540 | N-H (Amide II) | Bend |
| ~1220 | C-F (Aryl fluoride) | Stretch |
Interpretation:
-
The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹.
-
The spectrum will be dominated by two strong carbonyl stretching bands: one for the ketone (~1715 cm⁻¹) and another for the amide (Amide I band, ~1670 cm⁻¹).
-
The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated around 1540 cm⁻¹.
-
Aromatic C=C stretching vibrations will appear in the 1600-1500 cm⁻¹ region.
-
The C-F stretching vibration of the fluorobenzyl group is a key diagnostic peak, expected around 1220 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.
Core Principles of MS
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization techniques for compounds like this compound are Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern. ESI is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.
Experimental Protocol for MS Analysis
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (EI or ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Sample Introduction: Introduce the sample into the ion source of the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is often introduced via a direct insertion probe.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Caption: Experimental workflow for Mass Spectrometry analysis.
Predicted Mass Spectrometry Data
The molecular weight of this compound (C₁₁H₁₂FNO₂) is 209.22 g/mol .
Expected Observations:
-
ESI-MS: A prominent peak at m/z 210.23 corresponding to the protonated molecule [M+H]⁺.
-
EI-MS: A molecular ion peak [M]⁺ at m/z 209. A key fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of the stable fluorobenzyl cation at m/z 109. Another significant fragment would be the acylium ion resulting from cleavage of the amide bond, [CH₃COCH₂CO]⁺, at m/z 85. The McLafferty rearrangement could also lead to a fragment at m/z 59.
| m/z | Possible Fragment Ion |
| 209 | [M]⁺ (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
| 85 | [CH₃COCH₂CO]⁺ (Acylium ion) |
| 59 | [CH₃CONH₂]⁺ (Resulting from McLafferty rearrangement) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted spectral data presented in this guide serves as a robust framework for the interpretation of experimental results. The congruence of data from these orthogonal techniques—the detailed connectivity from NMR, the functional group information from IR, and the molecular weight and fragmentation pattern from MS—is essential for the unambiguous structural assignment of this and other novel chemical entities. This rigorous analytical approach ensures the scientific integrity of subsequent research and development activities.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
ACD/Labs. (2024). NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
An In-depth Technical Guide to the Solubility Profile of N-(4-Fluorobenzyl)-3-oxobutanamide
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the aqueous and organic solubility profile of the novel chemical entity, N-(4-Fluorobenzyl)-3-oxobutanamide. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of potential therapeutic agents.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a foundational physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[1] A comprehensive understanding of a compound's solubility behavior in various media is therefore not merely a data point, but a critical tool for formulation development, toxicity assessment, and predicting in vivo performance. This guide outlines a robust, multi-faceted approach to characterizing the solubility of this compound, a compound of interest in contemporary research programs.
Physicochemical Properties of this compound: An Overview
A preliminary in silico analysis of this compound provides insights into its likely solubility characteristics. These predicted properties guide the selection of appropriate experimental conditions.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₁H₁₂FNO₂ | |
| Molecular Weight | 209.22 g/mol | Moderate molecular weight, generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a degree of lipophilicity, suggesting that while aqueous solubility may be limited, it is likely soluble in various organic solvents. The partition coefficient is a crucial measure of a compound's differential solubility in hydrophobic and hydrophilic solvents.[2] |
| pKa (Acid Dissociation Constant) | Amide N-H: ~17-18 (very weakly acidic) α-carbon protons: ~10-11 (weakly acidic) | The presence of a weakly acidic proton on the α-carbon suggests that solubility may exhibit some pH dependence, particularly in the basic range. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Capable of donating a hydrogen bond, which can aid in solvation by protic solvents. |
| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one fluorine) | Multiple sites for hydrogen bonding with protic solvents like water, potentially enhancing aqueous solubility. |
Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.
Strategic Approach to Solubility Profiling
A thorough solubility assessment involves two distinct but complementary methodologies: kinetic and thermodynamic solubility.[3][4] This dual approach provides a comprehensive picture of the compound's behavior, from early-stage screening to late-stage formulation development.
Logical Workflow for Solubility Assessment
Caption: A streamlined workflow for solubility testing in drug discovery.
Part 1: Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4][5] This method is invaluable in early drug discovery for high-throughput screening of compound libraries due to its speed and low sample consumption.[6]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol utilizes laser nephelometry to detect the formation of precipitate as the compound is introduced into the aqueous medium.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Using a liquid handler, rapidly add an aliquot of each DMSO concentration to a corresponding well of a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[6]
-
Measurement: Measure the turbidity of each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Causality Behind Experimental Choices:
-
DMSO as the Organic Solvent: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for creating concentrated stock solutions.
-
Nephelometry for Detection: This method is highly sensitive to the formation of fine precipitates that may not be visible to the naked eye, providing a more accurate determination of the solubility limit.
-
Short Incubation Time: The 2-hour incubation is characteristic of a kinetic assay, as it does not allow sufficient time for the system to reach thermodynamic equilibrium.[6]
Part 2: Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[7] This is the "true" solubility of the compound and is the gold standard for formulation and development activities.[4]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[5]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation time is crucial for ensuring that equilibrium is reached.[3][6]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., acetonitrile/water) to accurately quantify the concentration in the test samples.
Self-Validating System and Trustworthiness:
-
Visual Confirmation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.
-
Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is established.
-
HPLC-UV Analysis: This analytical technique provides high specificity and sensitivity, ensuring that only the compound of interest is being quantified and not any potential impurities or degradation products.[7]
Experimental Workflow: Shake-Flask Method
Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.
Data Presentation and Interpretation
The results from the solubility studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Predicted and Experimental Solubility of this compound
| Solubility Type | Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (µg/mL) |
| Kinetic | PBS (pH 7.4) | 25 | > 100 µM | To be determined |
| Thermodynamic | pH 1.2 Buffer (SGF) | 25 | To be determined | To be determined |
| Thermodynamic | pH 4.5 Acetate Buffer | 25 | To be determined | To be determined |
| Thermodynamic | pH 6.8 Phosphate Buffer (SIF) | 25 | To be determined | To be determined |
| Thermodynamic | pH 7.4 Phosphate Buffer | 25 | To be determined | To be determined |
| Thermodynamic | Water | 25 | To be determined | To be determined |
| Thermodynamic | Ethanol | 25 | Likely soluble | To be determined |
| Thermodynamic | Propylene Glycol | 25 | Likely soluble | To be determined |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Conclusion: A Pathway to Informed Drug Development
A thorough understanding of the solubility profile of this compound is paramount for its successful development as a potential therapeutic agent. The dual-pronged approach of kinetic and thermodynamic solubility assessment provides a comprehensive dataset that informs critical decisions throughout the drug discovery and development pipeline. By employing robust, well-validated methodologies, researchers can mitigate risks associated with poor solubility, optimize formulation strategies, and ultimately enhance the probability of clinical success.
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PubChemLite. (n.d.). N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3). Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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"N-(4-Fluorobenzyl)-3-oxobutanamide" material safety data sheet
An In-Depth Technical Guide to N-(4-Fluorobenzyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, designed to equip researchers and professionals in drug development with essential information for its safe handling and application. The content herein is synthesized from available chemical data and safety information for structurally related compounds, offering a robust framework for laboratory use.
Chemical Identity and Physical Properties
This compound is a chemical compound with the CAS Number 116475-94-6.[1] It is important for researchers to use this specific identifier when sourcing materials and consulting regulatory information. While another CAS number, 203468-38-0, has been associated with this compound, 116475-94-6 is the more consistently referenced identifier in supplier databases.
The fundamental properties of this compound are summarized below, providing a baseline for its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C11H12FNO2 | [1] |
| Molecular Weight | 209.22 g/mol | [1][2] |
| CAS Number | 116475-94-6 | [1] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | -20°C | [2] |
The structure of this compound, characterized by a fluorobenzyl group attached to a 3-oxobutanamide moiety, is a key determinant of its chemical reactivity and biological activity. This structural information is critical for understanding its potential applications in medicinal chemistry and for predicting its toxicological profile.
Caption: Chemical structure of this compound.
Hazard Identification and Precautionary Measures
Anticipated Hazards:
-
Oral Toxicity: May be harmful if swallowed.[4]
-
Dermal Toxicity: May be harmful in contact with skin.
-
Skin Irritation: May cause skin irritation. Prolonged contact could potentially lead to dermatitis.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
Precautionary Statements:
Based on these potential hazards, the following precautionary measures are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[6]
-
Avoid the formation of dust when handling the solid material.[4][7]
-
After handling, wash hands and any exposed skin thoroughly.[5][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
The recommended storage temperature is -20°C to maintain long-term stability.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Caption: Recommended workflow for the safe handling of this compound.
First-Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms persist, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.
-
Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe storage and to avoid hazardous reactions.
-
Reactivity: No specific reactivity data is available. However, amides can be hydrolyzed under acidic or basic conditions.
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions and recommended storage.[4][5]
-
Conditions to Avoid: Avoid generating dust, and exposure to excess heat and incompatible materials.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
-
Hazardous Decomposition Products: As mentioned, combustion may produce toxic gases.[6]
Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not publicly available. The information provided is based on general principles of related chemical structures.
Toxicological Information:
The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[5] The health effects are presumed to be irritation to the skin, eyes, and respiratory tract, with potential for harm if swallowed.[5] The long-term toxicological properties, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been determined.
Ecological Information:
The environmental impact of this compound has not been assessed. It is crucial to prevent its release into the environment. Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter sewer systems or waterways.
Disposal Considerations
Waste disposal must be conducted in compliance with all applicable federal, state, and local regulations.
-
Product: Dispose of this material as hazardous waste. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.
References
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This compound | 116475-94-6 | C11H12FNO2 | Appchem. (URL: [Link])
- SAFETY DATA SHEET - 4-Fluorobenzyl bromide. (URL: Not available)
- SAFETY DATA SHEET - 3-Nitrobenzamide. (URL: Not available)
- Safety Data Sheet - SynZeal. (URL: Not available)
- MATERIAL SAFETY D
- Safety Data Sheet - Carl ROTH. (URL: Not available)
- WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)
- US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
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An In-depth Technical Guide to Predicting the Mechanism of Action of N-(4-Fluorobenzyl)-3-oxobutanamide
Abstract
N-(4-Fluorobenzyl)-3-oxobutanamide is a synthetic small molecule with a structure suggestive of potential biological activity, yet its mechanism of action (MoA) remains unelucidated. This technical guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically investigate and predict the MoA of this compound. We eschew a rigid, templated approach in favor of a logical, causality-driven workflow that begins with broad, unbiased screening and progressively narrows to specific target identification and validation. This document outlines a self-validating system of inquiry, integrating in silico predictive modeling, high-content phenotypic screening, direct target engagement assays, and proteome-wide profiling techniques. Each proposed experimental protocol is detailed with the underlying scientific rationale, ensuring technical accuracy and empowering researchers to adapt and troubleshoot methodologies. By synthesizing established techniques in a cohesive investigative framework, this guide serves as a robust roadmap for characterizing novel bioactive compounds.
Introduction: The Challenge of a Novel Scaffold
This compound belongs to a chemical space defined by its N-benzylamide and acetoacetamide moieties. While the parent compound itself is not well-characterized in scientific literature, its structural components are present in molecules with a wide array of pharmacological activities. For instance, various N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors[1], selective butyrylcholinesterase inhibitors[2][3], and dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ)[4]. Similarly, acetamide and acetoacetamide derivatives have been explored for anti-inflammatory, antioxidant[5][6], and kinase inhibitory activities[7][8].
This structural promiscuity presents both an opportunity and a challenge. The compound could act on a novel target or share a mechanism with one of these established classes. Therefore, a successful MoA elucidation strategy cannot be biased towards a single hypothesis. Instead, it must employ a funnel-like approach, starting with broad phenotypic observations and systematically narrowing the focus to a specific molecular interaction. This guide details such a strategy, emphasizing the integration of orthogonal assays to build a high-confidence model of the compound's MoA.
Phase 1: Hypothesis Generation through Computational and Phenotypic Profiling
The initial phase of MoA prediction focuses on generating actionable hypotheses from high-level, unbiased data. We combine computational predictions with broad-based cellular screening to identify the compound's potential biological space.
In Silico Target Prediction
Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points.[9][10] These approaches leverage the compound's structure to predict potential protein targets based on similarity to known ligands and docking simulations against libraries of protein structures.[11][12]
Workflow for In Silico Analysis
Caption: Workflow for computational target prediction.
Protocol for In Silico Target Prediction:
-
Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformer using a standard computational chemistry package.
-
Similarity Searching: Perform substructure and similarity searches against databases like ChEMBL and PubChem to identify known drugs or probes with related scaffolds. This can provide initial clues about potential target families (e.g., kinases, GPCRs).
-
Reverse Docking: Screen the 3D structure against a library of druggable protein binding sites (e.g., the PDBbind database). This identifies proteins to which the compound could theoretically bind with favorable energy.[12]
-
Machine Learning: Employ pre-trained machine learning models that use topological and physicochemical descriptors to predict drug-target interactions.[11]
-
Target Prioritization: Consolidate the outputs from all methods. Prioritize targets that are identified by multiple approaches and are expressed in the cell lines intended for experimental validation.
Phenotypic Drug Discovery (PDD)
Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their effect on cellular characteristics, without a priori knowledge of the target.[13][14] This "classical pharmacology" approach has led to the discovery of a disproportionate number of first-in-class drugs.[15] We will utilize high-content imaging to capture a detailed "fingerprint" of the compound's effect on cell morphology.
High-Content Imaging Workflow
Caption: Workflow for high-content phenotypic screening.
Protocol for High-Content Phenotypic Screening:
-
Cell Line Selection: Choose a well-characterized human cell line (e.g., U-2 OS osteosarcoma cells) known for its suitability in high-content imaging.
-
Assay Preparation: Seed cells in 384-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include a DMSO vehicle control and a panel of reference compounds with known mechanisms (e.g., paclitaxel, staurosporine, rapamycin).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments. A typical combination includes Hoechst 33342 (nucleus), phalloidin-Alexa Fluor 488 (actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).
-
Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.
-
Image Analysis: Employ image analysis software to segment cells and extract a wide range of quantitative features (>100) describing cell morphology, intensity, and texture.[16]
-
Data Analysis: Generate a multi-parameter "phenotypic profile" for the compound at each concentration. Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare this profile to the reference compounds. A similar profile suggests a similar MoA.
| Hypothetical Phenotypic Profile | This compound (10 µM) | Paclitaxel (10 nM) | Staurosporine (1 µM) | DMSO Control |
| Cell Count | -25% | -30% | -85% | 0% |
| Nuclear Area (µm²) | +40% | +50% | -15% | 0% |
| Actin Intensity | -10% | +5% | -60% | 0% |
| Mitochondrial Fragmentation | +5% | +10% | +75% | 0% |
| Table 1: Example quantitative data from a high-content screen. The profile of the test compound shows some similarity to the microtubule stabilizer Paclitaxel (increased nuclear area) but is distinct from the apoptosis inducer Staurosporine. |
Phase 2: Direct Target Identification and Engagement
The hypotheses generated in Phase 1 must be validated through direct biochemical and biophysical methods. The goal of this phase is to move from a cellular phenotype to a specific molecular target and to confirm that the compound physically interacts with this target in a cellular context.
Affinity-Based Proteomics for Target Discovery
Based on the structural alerts from the in silico analysis (e.g., similarity to kinase inhibitors), a logical next step is to screen for interactions against a broad family of proteins. Kinase profiling is a prime example.
Kinobeads Competition Binding Assay
Kinobeads are an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors that can enrich a large portion of the cellular kinome from a lysate.[17][18] A competition-based assay can identify which kinases our compound interacts with.[19][20]
Protocol for Kinobeads Assay:
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., K-562, HeLa) in sufficient quantity (e.g., 1-5 mg of protein per condition) and prepare a native lysate under non-denaturing conditions.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound or a DMSO control for 1 hour at 4°C.
-
Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate for another hour to capture kinases not bound by the test compound.
-
Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using label-free quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the kinase proteins in each sample. A kinase that is a direct target of the compound will show a dose-dependent decrease in its abundance in the pulldown, as the compound prevents it from binding to the beads.
| Kinase Target | IC₅₀ (µM) from Kinobeads |
| Aurora Kinase B | 1.2 |
| CDK2 | 8.5 |
| MAPK14 (p38α) | > 50 |
| SRC | > 50 |
| Table 2: Hypothetical results from a Kinobeads assay, identifying Aurora Kinase B as a potent potential target. |
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a physiological context (intact cells or cell lysate).[21][22] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[23]
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay.
Protocol for CETSA:
-
Target Nomination: Based on the Kinobeads data, select the top candidate (e.g., Aurora Kinase B) for CETSA validation.
-
Cell Treatment: Treat intact cells with a saturating concentration of this compound or DMSO vehicle for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.[23]
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or an ELISA with a specific antibody against the target (e.g., anti-AURKB).
-
Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm in the compound-treated sample confirms target engagement.[24]
Phase 3: Mechanism Validation and Pathway Analysis
Confirming direct target binding is a critical milestone, but understanding the functional consequences of this interaction is the ultimate goal of MoA studies.
Biochemical and Cellular Functional Assays
Once a primary target is validated, its functional modulation must be assessed. If, for example, Aurora Kinase B is confirmed as the target, the next logical step is to determine if the compound inhibits its kinase activity.
Protocol for In Vitro Kinase Assay:
-
Assay Setup: Use a recombinant human Aurora Kinase B enzyme in a biochemical assay format (e.g., ADP-Glo™, Z'-LYTE™).
-
Compound Titration: Perform a dose-response curve with this compound.
-
Measurement: Measure kinase activity according to the assay manufacturer's instructions.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.
Protocol for Cellular Phosphorylation Assay:
-
Cell Treatment: Treat cells with the compound for a short period (e.g., 1-2 hours).
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blotting: Perform Western blotting to detect the phosphorylation of a known downstream substrate of the target kinase (e.g., Phospho-Histone H3 (Ser10) for Aurora Kinase B).
-
Analysis: A dose-dependent decrease in the phosphorylation of the substrate provides evidence that the compound inhibits the kinase's activity within the cell.
Downstream Pathway Analysis
A validated drug-target interaction should cascade into predictable changes in cellular signaling and gene expression. Transcriptomics (RNA-Seq) or proteomics can provide a global view of these downstream effects.
Hypothetical Signaling Pathway Modulation: If this compound inhibits Aurora Kinase B, we would predict effects on the mitotic spindle checkpoint and cytokinesis.
Caption: Predicted pathway effects of Aurora Kinase B inhibition.
These predicted phenotypic outcomes (e.g., polyploidy, G2/M arrest) can be directly measured using flow cytometry and high-content imaging, providing a powerful validation loop that connects the molecular target back to the initial phenotypic screen.
Conclusion
The elucidation of a novel compound's mechanism of action is a complex, iterative process that requires the strategic integration of diverse experimental techniques. This guide has outlined a logical and robust workflow for characterizing this compound. By beginning with broad, unbiased methods like in silico profiling and phenotypic screening, we can generate data-driven hypotheses. These hypotheses are then rigorously tested using direct target engagement assays like Kinobeads profiling and CETSA. Finally, the functional consequences of target engagement are validated through biochemical and cell-based assays that link the molecular interaction back to the cellular phenotype. This self-validating, multi-pillar approach provides the highest degree of confidence in the final MoA prediction and establishes a solid foundation for further preclinical development.
References
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Califano, A. et al. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. Available at: [Link]
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Bantscheff, M. et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. Available at: [Link]
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Duncan, J.S. et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]
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Klaeger, S. et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]
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Klaeger, S. et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. Available at: [Link]
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Klaeger, S. et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Available at: [Link]
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Chen, Y. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Al-Harbi, S. et al. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. Available at: [Link]
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Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
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Wirtz, D. et al. (2018). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. PMC - NIH. Available at: [Link]
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Technology Networks. (2018). Solutions for High-Throughput and Phenotypic Screening. Technology Networks. Available at: [Link]
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Ezzat, A. et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Available at: [Link]
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Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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De Martino, G. et al. (2011). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceutical Chemistry Journal. Available at: [Link]
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Kwoh, C.K. et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
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Robers, M.B. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review. Available at: [Link]
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Wium, E. et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available at: [Link]
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In Vivo Biosystems. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. In Vivo Biosystems. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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ResearchGate. (2011). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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CETSA. (n.d.). CETSA. CETSA. Available at: [Link]
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Wang, Y. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Gecen, Z. et al. (2019). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. Journal of Receptors and Signal Transduction. Available at: [Link]
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Kumar, A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances. Available at: [Link]
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Du, C. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
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Du, C. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
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Grokipedia. (n.d.). Acetoacetamide. Grokipedia. Available at: [Link]
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Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]
- Google Patents. (2008). WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. Google Patents.
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Tran, P. et al. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). (PDF) 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]
- Google Patents. (2021). US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. Google Patents.
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Gsrs. (n.d.). N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Gsrs. Available at: [Link]
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An In-Depth Technical Guide to N-(4-Fluorobenzyl)-3-oxobutanamide: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzyl-3-oxobutanamide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom onto the benzyl ring, as in N-(4-Fluorobenzyl)-3-oxobutanamide, offers a strategic modification to enhance metabolic stability and modulate electronic properties, thereby influencing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. We will delve into synthetic strategies, physicochemical properties, and potential therapeutic applications, with a focus on anticancer and antibacterial activities. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.
Introduction: The this compound Core
This compound (CAS No. 116475-94-6) is a β-keto amide that has garnered interest within the drug discovery community.[1] Its structure combines a reactive 3-oxobutanamide moiety with a 4-fluorobenzyl group. The 3-oxobutanamide portion is known to participate in various biological interactions and can serve as a versatile synthetic handle for further molecular elaboration. The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[2] While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of N-aryl and N-benzyl-3-oxobutanamides has shown promise as antibacterial and anticancer agents.[3] This guide will, therefore, explore the known attributes of this compound and the potential of its analogs and derivatives based on established structure-activity relationships (SAR) within this chemical class.
Physicochemical Properties of the Core Structure:
| Property | Value |
| CAS Number | 116475-94-6 |
| Molecular Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol |
| Appearance | Solid (predicted) |
| SMILES | FC1=CC=C(C=C1)CNC(=O)CC(=O)C |
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs typically proceeds through the condensation of a primary amine with a β-keto ester, such as ethyl acetoacetate, or with diketene.
General Synthesis Workflow
The most common and direct route involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate. This reaction can be performed with or without a solvent and is often heated to drive the reaction to completion by removing the ethanol byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method for the synthesis of N-benzyl-3-oxobutanamides and can be readily adapted for this compound.
Materials:
-
4-Fluorobenzylamine
-
Ethyl acetoacetate
-
Toluene (or other suitable high-boiling solvent, optional)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a clean, dry round-bottom flask, add 4-fluorobenzylamine (1.0 equivalent).
-
Add ethyl acetoacetate (1.0-1.2 equivalents).
-
If using a solvent, add toluene to the mixture.
-
Heat the reaction mixture to reflux (typically 120-150°C) for 4-6 hours. The progress of the reaction can be monitored by observing the distillation of ethanol.
-
After the reaction is complete (as determined by thin-layer chromatography), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Rationale for Experimental Choices:
-
Heating: The condensation reaction is an equilibrium process. Heating the reaction mixture serves to increase the reaction rate and to drive the equilibrium towards the product side by removing the ethanol byproduct through distillation.
-
Solvent: While the reaction can be run neat, a high-boiling inert solvent like toluene can help to control the reaction temperature and facilitate a more homogenous reaction mixture.
-
Purification: Recrystallization is a cost-effective method for purifying solid products. Column chromatography provides a more rigorous purification for removing closely related impurities.
Structural Analogs and Derivatives: A Medicinal Chemistry Perspective
The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships (SAR). The primary areas for modification are the benzyl ring, the amide linker, and the 3-oxobutanamide moiety.
Modifications of the Benzyl Ring
The electronic and steric properties of the benzyl ring can be systematically altered to probe interactions with biological targets.
-
Positional Isomers of Fluorine: Moving the fluorine atom to the ortho- or meta-positions can influence the conformation of the molecule and its binding interactions.
-
Other Halogen Substituents: Replacing fluorine with chlorine, bromine, or iodine allows for a systematic study of the effect of halogen size and lipophilicity.
-
Electron-Donating and Withdrawing Groups: Introduction of groups such as methoxy (-OCH₃), methyl (-CH₃), nitro (-NO₂), or cyano (-CN) at various positions on the ring can modulate the electronic properties of the aromatic system.
Modifications of the 3-Oxobutanamide Moiety
The β-keto group is a key feature for both chemical reactivity and biological activity.
-
Alkylation at the C2 Position: The methylene group between the two carbonyls is acidic and can be readily alkylated to introduce further diversity.
-
Modification of the Terminal Methyl Group: Replacing the terminal methyl group with larger alkyl or aryl groups can explore additional binding pockets.
-
Cyclization Reactions: The 1,3-dicarbonyl system is a versatile precursor for the synthesis of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which can lead to novel chemical entities with distinct biological profiles.
Caption: Key modification sites on the this compound scaffold.
Potential Therapeutic Applications and Biological Evaluation
Based on the known activities of structurally related compounds, this compound and its derivatives are promising candidates for evaluation in several therapeutic areas.
Anticancer Activity
Derivatives of N-aryl-3-oxobutanamide have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often multifactorial and can involve the inhibition of key enzymes in cancer cell signaling pathways.
Proposed Screening Cascade:
Caption: Proposed workflow for evaluating the anticancer potential of novel analogs.
Key Experimental Protocols:
-
MTT/MTS Assay for Cell Viability:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT or MTS reagent and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC₅₀ value for each compound.
-
-
Kinase Inhibition Assays: Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of cancer-related kinases. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
Antibacterial Activity
N-aryl-3-oxobutanamide derivatives have shown potential as antibacterial agents, particularly against resistant pathogens.[3] The presence of electron-withdrawing groups, such as halogens, on the aryl ring has been correlated with enhanced activity.[3]
Proposed Screening Cascade:
Caption: Proposed workflow for evaluating the antibacterial potential of novel analogs.
Key Experimental Protocols:
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
Prepare a serial dilution of the test compounds in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, general trends can be inferred from related compound classes:
-
N-aryl-3-oxobutanamides: Electron-withdrawing groups on the aryl ring, such as nitro and halogen groups, tend to enhance antibacterial activity.[3]
-
β-Ketoamides: The position of the keto group relative to the amide is crucial for activity. For some enzyme targets, α-ketoamides are active while β-ketoamides are not.[4]
-
N-Benzyl Amides: The substitution pattern on the benzyl ring significantly influences biological activity, including potency and selectivity for specific targets.[5]
Conclusion and Future Directions
This compound presents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The foundational knowledge of related compound classes suggests significant potential for discovering potent anticancer and antibacterial compounds through systematic analog synthesis and biological evaluation. Future research should focus on the detailed synthesis and characterization of a library of analogs with diverse substitutions on both the benzyl and 3-oxobutanamide moieties. Elucidating the specific molecular targets and mechanisms of action of active compounds will be crucial for advancing these promising scaffolds into lead optimization and preclinical development.
References
- van der Stelt, M., et al. (2020). Structure–Activity Relationship Studies of α‐Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme. Journal of Medicinal Chemistry, 63(16), 9340–9359.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]
- Google Patents. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
- Google Patents. (S)-2-[4-(3-fluorobenzyloxy)-benzylamino] propanamide and (S)-2-[4-(2-fluorobenzyloxy)
- Halberstadt, C. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(5), 379–388.
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]
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ResearchGate. (PDF) N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Regulations.gov. In re Issued Inventors For U.S. Patent 6,762,180. [Link]
-
Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. [Link]
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- 4. US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]
- 5. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(4-Fluorobenzyl)-3-oxobutanamide" purity and characterization
An In-depth Technical Guide to the Purity and Characterization of N-(4-Fluorobenzyl)-3-oxobutanamide
Authored by: A Senior Application Scientist
Abstract
This compound is a keto-amide of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other advanced materials. The precise control over its purity and the unambiguous confirmation of its chemical structure are paramount for ensuring the reliability of downstream applications and for meeting stringent regulatory standards. This comprehensive technical guide provides a detailed framework for the analytical quality control of this compound. We will explore the fundamental principles and provide validated, step-by-step protocols for chromatographic and spectroscopic techniques essential for its comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies pertinent to this class of compounds.
Introduction: The Criticality of Purity and Structural Integrity
The biological activity and safety profile of any synthesized compound are intrinsically linked to its purity and structural identity. For a molecule like this compound, which contains multiple functional groups—a fluorinated aromatic ring, an amide linkage, and a keto group—the potential for side-reactions and the formation of impurities during synthesis is significant. These impurities can arise from unreacted starting materials, by-products, or degradation products and may have undesirable toxicological profiles or interfere with subsequent synthetic steps.
Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity. This guide will detail a logical workflow, beginning with the assessment of purity using chromatographic techniques and culminating in the definitive structural elucidation through a combination of spectroscopic methods.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, allowing for the separation and quantification of the main compound from any potential impurities. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice depending on the volatility and thermal stability of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.
2.1.1. Rationale for Method Selection
A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention and separation of the moderately polar this compound from both more polar and less polar impurities. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol allows for the efficient elution of a wider range of impurities with varying polarities. UV detection is selected due to the presence of the chromophoric phenyl ring in the molecule.
2.1.2. Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Columns and Reagents:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
2.1.3. Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak other than the main peak is considered an impurity. The limit of detection (LOD) and limit of quantification (LOQ) for known impurities should be established during method validation.
Gas Chromatography (GC)
For volatile and thermally stable impurities, GC coupled with a Flame Ionization Detector (FID) can be a powerful tool.
2.2.1. Rationale for Method Selection
GC-FID is highly sensitive to organic compounds and provides excellent resolution. A polar capillary column is suitable for separating compounds with polar functional groups like amides and ketones.
2.2.2. Detailed GC Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Columns and Reagents:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent like ethyl acetate at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas Flow | 1.0 mL/min |
| Split Ratio | 50:1 |
Spectroscopic Structural Characterization
Once the purity of this compound has been established, a suite of spectroscopic techniques should be employed for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
3.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts and Multiplicities:
-
Fluorobenzyl CH₂: A doublet around 4.4 ppm due to coupling with the amide N-H.
-
Amide N-H: A broad triplet around 8.3 ppm.
-
Aromatic Protons: Two doublets of doublets (or two triplets) in the region of 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.
-
Methylene (CH₂) adjacent to keto group: A singlet around 3.5 ppm.
-
Methyl (CH₃) protons: A singlet around 2.2 ppm.
-
3.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts:
-
Keto Carbonyl (C=O): Around 206 ppm.
-
Amide Carbonyl (C=O): Around 166 ppm.
-
Aromatic Carbons: Multiple signals between 115-163 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Fluorobenzyl CH₂: Around 43 ppm.
-
Methylene (CH₂) adjacent to keto group: Around 50 ppm.
-
Methyl (CH₃) carbon: Around 30 ppm.
-
3.1.3. Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse program, longer acquisition time may be needed due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
3.2.1. Rationale for Ionization Technique
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
3.2.2. Detailed MS Protocol
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
Analysis:
-
The expected m/z for the protonated molecule [C₁₁H₁₂FNO₂ + H]⁺ is approximately 210.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
3.3.1. Expected Absorption Bands
-
N-H stretch (amide): Around 3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹.
-
C=O stretch (keto): Around 1720 cm⁻¹.
-
C=O stretch (amide I band): Around 1650 cm⁻¹.
-
N-H bend (amide II band): Around 1550 cm⁻¹.
-
C-F stretch: Around 1220 cm⁻¹.
3.3.2. Detailed FTIR Protocol
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹ and compare the observed absorption bands with the expected frequencies for the functional groups in this compound.
Workflow and Data Integration
A logical workflow is crucial for the efficient and comprehensive analysis of this compound. The following diagram illustrates the proposed analytical workflow.
Caption: Analytical workflow for purity and characterization.
Conclusion
The analytical characterization of this compound requires a systematic and multi-technique approach. By employing a combination of high-performance chromatography for purity assessment and a suite of spectroscopic methods (NMR, MS, and FTIR) for structural elucidation, researchers can ensure the quality, consistency, and reliability of this important chemical entity. The protocols and workflows detailed in this guide provide a robust framework for achieving these critical analytical objectives.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]
-
Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. Wiley. [Link]
-
High-Resolution Gas Chromatography by Pat Sandra and Carlo Bicchi. Springer. [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. Wiley. [Link]
-
This compound PubChem Entry . National Center for Biotechnology Information. [Link]
Methodological & Application
Application Note & Synthesis Protocol: N-(4-Fluorobenzyl)-3-oxobutanamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide, a valuable acetoacetamide derivative. Acetoacetamides are crucial building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and pigments.[1][2] This protocol details a robust and efficient method starting from 4-fluorobenzylamine and diketene, emphasizing safety, mechanistic understanding, and practical insights for researchers in chemical synthesis and drug development. The procedure includes detailed steps for reaction setup, purification by recrystallization, and characterization of the final product.
Introduction and Scientific Context
N-substituted 3-oxobutanamides (acetoacetamides) are a class of organic compounds characterized by a β-ketoamide functional group. This structural motif imparts a unique reactivity, making them versatile intermediates in the synthesis of a wide array of heterocyclic compounds such as pyridines, pyrimidines, and diazepines.[3] The incorporation of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
The synthesis described herein proceeds via the acetoacetylation of 4-fluorobenzylamine. While several methods exist for acetoacetylation, the reaction with diketene is often preferred in industrial and laboratory settings for its high efficiency, atom economy, and operational simplicity.[1][4] Understanding the principles behind this synthesis allows for its adaptation to a broader range of substituted amines, expanding the chemical space available for discovery research.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the nucleophilic ring-opening of diketene by 4-fluorobenzylamine. Diketene, the dimer of ketene, exists as a strained four-membered β-lactone ring.[1][4]
Mechanism: The primary amine of 4-fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring in diketene. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the strained ring opens, and a proton transfer occurs (typically from the newly formed ammonium ion to the enolate), yielding the stable β-ketoamide product. The reaction is generally exothermic and proceeds rapidly without the need for a catalyst.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol outlines a reliable method for the gram-scale synthesis of the title compound.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Fluorobenzylamine | 140-75-0 | 125.14 | 40.0 | 1.0 |
| Diketene, stabilized | 674-82-8 | 84.07 | 42.0 | 1.05 |
| Toluene | 108-88-3 | 92.14 | - | - |
| n-Heptane | 142-82-5 | 100.21 | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Vacuum oven
Safety Precautions
-
Diketene: Highly toxic, flammable, and a potent lachrymator. It can polymerize violently in the presence of acids or bases.[5][6][7] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][8] Keep away from heat and ignition sources.
-
4-Fluorobenzylamine: Corrosive and causes burns.[9] Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
-
Toluene: Flammable liquid with potential reproductive toxicity. Use in a well-ventilated area.
Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with 4-fluorobenzylamine (5.0 g, 40.0 mmol) and toluene (80 mL). Begin stirring to dissolve the amine. Cool the solution to 0-5 °C.
-
Diketene Addition: In the dropping funnel, place diketene (3.53 g, 42.0 mmol). Add the diketene dropwise to the stirred amine solution over approximately 30-45 minutes. Causality Note: A slow, dropwise addition is critical to maintain the internal temperature below 10 °C. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increase and potential polymerization of diketene.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with UV light. The disappearance of the 4-fluorobenzylamine spot indicates completion.
-
Product Precipitation: Upon completion, a white solid will likely have precipitated. To enhance precipitation, cool the mixture again to 0-5 °C for 30 minutes.
Work-up and Purification
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold n-heptane (2 x 20 mL) to remove residual toluene and any unreacted starting materials. Insight: Using a non-polar solvent like heptane for washing is effective at removing non-polar impurities without dissolving a significant amount of the desired polar product.
-
Drying: Dry the white solid under vacuum at 40-50 °C until a constant weight is achieved. The typical yield is 85-95%.
Characterization
The identity and purity of the final product, this compound (MW: 209.22 g/mol ), should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~2.25 (s, 3H, -COCH₃), ~3.40 (s, 2H, -COCH₂CO-), ~4.40 (d, 2H, Ar-CH₂-NH), ~7.05 (t, 2H, Ar-H), ~7.25 (m, 2H, Ar-H), ~7.50 (br s, 1H, -NH). Note: The active methylene protons (-COCH₂CO-) and the amide proton may show broadened signals or exchange with D₂O. The compound exists in a keto-enol tautomerism, which can lead to two sets of signals.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 210.09.
Experimental Workflow Visualization
The overall synthesis and purification process can be summarized in the following workflow.
Caption: Step-by-step synthesis workflow.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Diketene polymerization. 3. Product loss during washing. | 1. Extend reaction time at room temperature; confirm completion with TLC. 2. Ensure the reaction temperature is strictly controlled during addition; use freshly opened, stabilized diketene. 3. Use minimal amounts of pre-chilled washing solvent. |
| Oily Product / Failure to Crystallize | Presence of impurities. | Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system (e.g., ethyl acetate/heptane). |
| Product Discoloration (Yellow/Brown) | Impurities in starting materials or side reactions from overheating. | Ensure high-purity starting materials. Maintain strict temperature control. If the final product is discolored, consider an additional recrystallization step, possibly with a small amount of activated carbon. |
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diketene. NJ.gov. [Link]
-
ResearchGate. (n.d.). A) Synthesis of compound 12. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Wikipedia.org. [Link]
- Google Patents. (n.d.). WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
-
Wikipedia. (n.d.). Diketene. Wikipedia.org. [Link]
-
Grokipedia. (n.d.). Diketene. Grokipedia. [Link]
- Google Patents. (n.d.). US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
-
National Institutes of Health. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. NIH.gov. [Link]
-
YouTube. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. YouTube. [Link]
-
ResearchGate. (n.d.). Chemical Reactivity and Biological Activity of Diketene. ResearchGate. [Link]
-
SciSpace. (2016). A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4 yl)urea and its deuterated analogs not containing dimeric impurities. SciSpace. [Link]
-
National Institutes of Health. (n.d.). Diketene. PubChem. [Link]
-
Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Taylor & Francis Online. [Link]
- Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
-
National Institutes of Health. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. [Link]
-
National Institutes of Health. (n.d.). 4-Fluorobenzamide. PubChem. [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). 4-Fluorobenzylamine. PubChem. [Link]
-
Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). University of Mysore. [Link]
-
Medium. (n.d.). Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Medium. [Link]
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- 3. researchgate.net [researchgate.net]
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- 9. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Cellular Activity of N-(4-Fluorobenzyl)-3-oxobutanamide
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The exploration of novel chemical entities, such as N-(4-Fluorobenzyl)-3-oxobutanamide, is a cornerstone of modern drug discovery. When a compound's biological activity is yet to be defined, a systematic and logical cascade of cell-based assays is the critical first step in elucidating its potential therapeutic value or toxicological profile. This guide provides a foundational framework for the initial characterization of this compound, focusing on three core cellular processes: cytotoxicity, proliferation, and apoptosis.
This document is structured not as a rigid template, but as a strategic workflow. We begin with the most fundamental question: "Is the compound toxic to cells?" From there, we progress to more nuanced inquiries about its effects on cell growth and the mechanisms of cell death. This approach ensures a cost-effective and scientifically sound progression of investigation, building a comprehensive cellular phenotype of the compound's activity. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Part 1: Foundational Analysis - General Cytotoxicity Assessment
Scientific Rationale: Before investigating specific mechanisms of action, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. Cytotoxicity assays are designed to measure cellular damage or death resulting from exposure to a chemical agent.[1] This initial screen is crucial for identifying a suitable concentration range for subsequent, more detailed mechanistic studies, and for flagging compounds with overt toxicity early in the discovery process. We will utilize a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity as a marker of cell health.[2]
Experimental Workflow: LDH Cytotoxicity Assay
The workflow for the LDH cytotoxicity assay is a straightforward "add-mix-measure" process, making it amenable to high-throughput screening.
Caption: Workflow for the LDH Cytotoxicity Assay.
Protocol 1: LDH Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound by performing serial dilutions in complete medium. A typical starting range is from 200 µM down to 0.1 µM.
-
Include a "vehicle control" (DMSO at the same concentration as the highest compound concentration) and a "no treatment" control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This will result in a final volume of 100 µL and the desired 1X final concentrations.
-
For controls, set up wells for:
-
Untreated Control: Cells with vehicle only.
-
Maximum LDH Release Control: Add lysis buffer (from the kit) 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only, no cells.
-
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected mechanism of action (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Following incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated control LDH activity) / (Maximum LDH release LDH activity - Untreated control LDH activity)] * 100
-
Plot the % cytotoxicity against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 24 - 72 hours |
| Absorbance Wavelength | 490 nm |
Part 2: Investigating Effects on Cell Growth - Proliferation Assays
Scientific Rationale: Cell proliferation is a fundamental process that is tightly regulated.[3] Uncontrolled proliferation is a hallmark of cancer, while inducing proliferation can be beneficial in regenerative medicine. A cell proliferation assay can determine if this compound has cytostatic (inhibits proliferation) or mitogenic (stimulates proliferation) effects. We will describe a metabolic activity-based assay using a tetrazolium salt like MTT, which is reduced by metabolically active cells to a colored formazan product.[4]
Experimental Workflow: MTT Cell Proliferation Assay
This workflow is designed to assess the metabolic activity of cells as an indicator of their proliferation rate.
Caption: Workflow for the MTT Cell Proliferation Assay.
Protocol 2: MTT Cell Proliferation Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the LDH Cytotoxicity Assay protocol. Use a lower seeding density if a longer incubation period is planned, to avoid overgrowth in control wells.
-
-
Incubation:
-
Incubate the plate for the desired time (24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT and solubilization solution, no cells) from all other values.
-
Calculate the percentage of proliferation inhibition: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of untreated control)] * 100
-
Plot the % inhibition against the log of the compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
| Parameter | Recommended Value |
| Cell Seeding Density | 2,000 - 5,000 cells/well |
| Compound Concentration Range | Sub-cytotoxic range determined from LDH assay |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Part 3: Mechanistic Insight - Apoptosis Induction Assay
Scientific Rationale: Apoptosis, or programmed cell death, is a critical cellular process.[5] Its induction is a key mechanism for many anti-cancer drugs. A hallmark of apoptosis is the activation of a cascade of enzymes called caspases.[5][6] Specifically, caspases-3 and -7 are the primary executioner caspases.[7] Measuring their activity provides a direct and sensitive indication of apoptosis induction.[8][9] We will use a luminogenic assay that employs a caspase-3/7 substrate, which, when cleaved, releases a substrate for luciferase, generating light.[8]
Apoptotic Signaling Pathway
The activation of executioner caspases like Caspase-3 and -7 is a central event in the apoptotic cascade, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified overview of apoptosis signaling pathways.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Caspase-Glo® 3/7 Assay System (or similar luminescent caspase assay)
-
96-well white, opaque-walled cell culture plates
-
Positive control for apoptosis (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the LDH Cytotoxicity Assay protocol, using white-walled plates suitable for luminescence.
-
Include a positive control by treating cells with a known apoptosis inducer like Staurosporine (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate for a shorter duration, as caspase activation is an earlier event in apoptosis (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[8][9]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the luminescence of the blank (medium + reagent, no cells) from all other values.
-
Calculate the fold change in caspase activity relative to the untreated control: Fold Change = (Luminescence of treated cells) / (Luminescence of untreated control)
-
Plot the fold change against the log of the compound concentration.
| Parameter | Recommended Value |
| Plate Type | 96-well, white, opaque-walled |
| Incubation Time | 6 - 24 hours |
| Positive Control | Staurosporine (1 µM) |
| Readout | Luminescence |
Conclusion and Next Steps
This series of primary assays provides a robust, multi-faceted initial characterization of this compound. The data generated will establish its cytotoxic profile, its impact on cell proliferation, and its ability to induce apoptosis. Based on these results, a clear path for further investigation can be defined. For instance, if the compound is found to be a potent inducer of apoptosis at non-cytotoxic concentrations, subsequent studies could focus on upstream apoptotic pathways, such as mitochondrial membrane potential or the activity of initiator caspases (caspase-8 and -9). Conversely, if the compound inhibits proliferation without inducing cell death, studies into cell cycle arrest would be a logical next step. This structured, data-driven approach ensures that research and development efforts are focused and efficient.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Sigma-Aldrich. Apoptosis Assays.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
-
News-Medical.Net. What is a Cell Proliferation Assay?.
-
Creative Bioarray. Overview of Cell Apoptosis Assays.
-
Protocols.io. Caspase 3/7 Activity.
-
Sigma-Aldrich. Cell Viability and Proliferation Assays.
-
Promega Corporation. Apoptosis Assays.
-
Ossila. Cell Proliferation Assay.
Sources
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ossila.com [ossila.com]
- 4. 细胞活力和增殖测定 [sigmaaldrich.cn]
- 5. 凋亡分析检测 [sigmaaldrich.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. アポトーシスアッセイ [promega.jp]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols: Evaluating N-(4-Fluorobenzyl)-3-oxobutanamide as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[2] This document provides a comprehensive guide for the initial evaluation of a novel compound, N-(4-Fluorobenzyl)-3-oxobutanamide, as a potential kinase inhibitor. We outline a multi-pronged approach encompassing in silico prediction, in vitro biochemical assays, and cell-based functional assays to characterize its inhibitory activity and elucidate its mechanism of action. The protocols provided herein are designed to be robust and adaptable for the screening and characterization of other novel chemical entities.
Introduction: The Rationale for Novel Kinase Inhibitor Discovery
Kinases orchestrate a vast array of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] This post-translational modification acts as a molecular switch, controlling processes such as cell growth, differentiation, and apoptosis.[1] Given their central role in cellular signaling, aberrant kinase activity is frequently implicated in the pathophysiology of cancer, inflammatory disorders, and neurodegenerative diseases.[3] Consequently, targeting kinases with small molecule inhibitors has proven to be a highly successful therapeutic strategy.[2]
The 3-oxobutanamide moiety is a versatile scaffold found in various biologically active compounds. Its chemical features suggest potential interactions with the ATP-binding pocket of kinases. The addition of a fluorobenzyl group can further influence binding affinity and selectivity through hydrophobic and potential halogen bonding interactions. While this compound is a novel entity in the context of kinase inhibition, the structural alerts present in its backbone warrant a thorough investigation into its potential as a kinase-directed therapeutic agent. This application note will guide researchers through a systematic evaluation of this compound, from initial hit identification to preliminary mechanism of action studies.
Synthesis and Characterization of this compound
A plausible synthetic route for this compound involves the amidation of a β-keto ester, such as ethyl acetoacetate, with 4-fluorobenzylamine.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: To a solution of 4-fluorobenzylamine (1.0 eq) in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound as a solid.
-
Characterization: Confirm the structure and purity of the final compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
In Silico Assessment: Predicting Kinase Targets
Before embarking on extensive wet-lab experiments, in silico methods can provide valuable insights into the potential kinase targets of this compound.[4] These computational approaches can help prioritize experimental efforts and generate early hypotheses about the compound's mechanism of action.[5]
Protocol 3.1: Molecular Docking and Virtual Screening
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using a suitable molecular modeling software.
-
Target Selection: Select a panel of kinases for virtual screening. This panel can be broad, covering different families of the human kinome, or focused on kinases implicated in a specific disease of interest.
-
Molecular Docking: Dock the prepared ligand into the ATP-binding site of the selected kinases using software such as AutoDock or Glide.[5] Analyze the predicted binding poses and scoring functions to estimate the binding affinity.
-
Pharmacophore Modeling: Based on the docking results, a pharmacophore model can be generated to identify the key chemical features required for binding.[5]
-
Analysis: Rank the kinases based on their predicted binding affinities and interaction patterns with the compound. This will generate a list of high-priority targets for subsequent in vitro validation.
Caption: In silico workflow for predicting kinase targets.
In Vitro Kinase Inhibition Assays: Determining Potency and Selectivity
The initial step in experimentally validating the in silico predictions is to perform in vitro kinase assays using purified enzymes.[3] These assays directly measure the ability of the compound to inhibit the catalytic activity of a kinase.
Protocol 4.1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from 1 mM.[3]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control.
-
Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[3]
-
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 50 | 5 |
| Kinase B | 800 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 25 | 2 |
Table 1: Example inhibitory activity data. Staurosporine is used as a non-selective positive control.[3]
Cell-Based Assays: Assessing Cellular Efficacy and Mechanism
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand how a compound behaves in a more physiologically relevant context.[6] These assays can assess cell permeability, target engagement, and the downstream effects on cellular signaling pathways.[7]
Protocol 5.1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines of interest (e.g., those known to be dependent on the targeted kinases) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-only control.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 5.2: Western Blotting for Phospho-Protein Analysis
This protocol allows for the direct assessment of the compound's effect on the phosphorylation status of the target kinase and its downstream substrates.[7]
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the dose-dependent effect of the compound on protein phosphorylation.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
The systematic approach detailed in these application notes provides a robust framework for the initial evaluation of this compound as a potential kinase inhibitor. Positive results from these assays, such as potent in vitro inhibition of a specific kinase, corresponding on-target effects in cell-based assays, and a favorable selectivity profile, would warrant further investigation.
Future studies could include:
-
Broader Kinome Profiling: To more comprehensively assess the selectivity of the compound.
-
Mechanism of Action Studies: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).[2]
-
Structural Biology: Co-crystallization of the compound with its target kinase to understand the binding interactions at an atomic level.[9]
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of relevant diseases.
By following this structured approach, researchers can efficiently and rigorously assess the therapeutic potential of novel chemical entities in the exciting and impactful field of kinase inhibitor drug discovery.
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Application Note: Investigating the Antibacterial Activity of N-(4-Fluorobenzyl)-3-oxobutanamide
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement: This document provides a comprehensive framework for the initial antibacterial investigation of the novel compound N-(4-Fluorobenzyl)-3-oxobutanamide. The protocols herein are based on established microbiological standards and are intended to guide the systematic evaluation of this compound's potential as an antibacterial agent. While direct antibacterial data for this specific molecule is not yet publicly available, the structural class of β-ketoamides suggests a promising avenue for exploration.
Introduction: The Rationale for Investigating this compound
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The β-ketoamide scaffold, a key structural feature of this compound, has garnered interest in medicinal chemistry. Related structures, such as β-keto esters and other butanamide derivatives, have demonstrated promising antibacterial properties. For instance, certain 2-benzylidene-3-oxobutanamide derivatives have shown activity against clinically significant resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[1] This suggests that the 3-oxobutanamide core may be a valuable pharmacophore for antibacterial drug design.
This compound incorporates this β-ketoamide moiety with a fluorinated benzyl group. The presence of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity. This application note outlines a series of standardized protocols to rigorously assess the in vitro antibacterial potential of this compound. The methodologies described will enable researchers to determine its spectrum of activity, potency, and bactericidal or bacteriostatic nature.
Synthesis and Preparation of this compound
Proposed Synthesis:
A likely method for the synthesis of this compound is the reaction of 4-fluorobenzylamine with diketene or an acetoacetylating agent like acetoacetic acid, often in the presence of a coupling agent.
Preparation of Stock Solution for Biological Assays:
For biological testing, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The stock solution should be sterilized by filtration through a 0.22 µm syringe filter. It is crucial to determine the solubility and stability of the compound in the chosen solvent and the final testing medium to avoid precipitation during the assays.
Core Antibacterial Activity Profiling
A tiered approach is recommended to efficiently screen and characterize the antibacterial properties of this compound. This begins with a primary qualitative screen, followed by quantitative determination of inhibitory and bactericidal concentrations.
Primary Screening: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a valuable initial screen for assessing the antibacterial activity of a compound against a panel of bacteria.[1][2][3][4][5] It provides a qualitative measure of susceptibility based on the size of the zone of inhibition around a disk impregnated with the test compound.
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][6]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[1][3]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1][3]
-
-
Application of Compound Disks:
-
Aseptically apply sterile paper disks (6 mm diameter) to the surface of the inoculated MHA plate.
-
Pipette a known amount of the this compound stock solution onto each disk (e.g., 10 µL of a 10 mg/mL solution).
-
Include a solvent control disk (e.g., DMSO) and a positive control disk with a known antibiotic (e.g., gentamicin).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[6]
-
-
Interpretation:
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8][9] The broth microdilution method is a standardized and widely used technique for determining MIC values.[6][10][11]
Protocol:
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[12]
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.[12]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[12] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).[6]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
MIC Determination:
Optional: Resazurin Indicator for Viability
To enhance the objectivity of MIC determination, the metabolic indicator resazurin can be used. Metabolically active cells reduce the blue resazurin to the pink resorufin.[13][14][15][16]
-
After the initial incubation, add 20 µL of a sterile resazurin solution (e.g., 0.015% w/v in sterile saline) to each well.
-
Incubate for an additional 2-4 hours.
-
The MIC is the lowest concentration that prevents the color change from blue to pink.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][17][18] This assay is performed as a follow-up to the MIC test.
Protocol:
-
Perform MIC Assay:
-
Complete the MIC assay as described above.
-
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and wells with higher concentrations), and from the growth control well, plate a 10-100 µL aliquot onto a sterile, antibiotic-free MHA plate.[12]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]
-
-
MBC Determination:
Interpretation:
The relationship between the MIC and MBC can indicate whether a compound is bactericidal or bacteriostatic.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[12][18]
-
If the MBC/MIC ratio is > 4, the compound is typically considered bacteriostatic.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Presentation and Interpretation
The results of the antibacterial assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity against different bacterial strains.
Table 1: Representative Data Summary for this compound
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | 29213 | Gram-positive | e.g., 8 | e.g., 16 | e.g., 2 | Bactericidal |
| Escherichia coli | 25922 | Gram-negative | e.g., 32 | e.g., 128 | e.g., 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | Gram-negative | e.g., >128 | e.g., >128 | - | Resistant |
| Enterococcus faecalis | 29212 | Gram-positive | e.g., 16 | e.g., >128 | e.g., >8 | Bacteriostatic |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
These application notes provide a foundational set of protocols for the initial characterization of the antibacterial activity of this compound. The successful execution of these assays will establish the compound's spectrum of activity, potency, and bactericidal or bacteriostatic properties. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, mechanism of action studies (e.g., targeting cell wall synthesis, protein synthesis, or DNA replication), and cytotoxicity assays against mammalian cell lines to assess its therapeutic potential. The structural novelty of this compound, combined with the known antibacterial potential of related scaffolds, makes it a compelling candidate for further exploration in the search for new antimicrobial agents.
References
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Patil, R. H., et al. (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
-
Wikipedia. (2024). Broth microdilution. Retrieved from [Link]
-
Bio 181. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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Sarker, S. D., et al. (2007). Resazurin assay protocol for screening and evaluation of antimicrobial activity. Methods, 42(4), 321-324. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Nayef, A. (2016). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents for bacteria isolated from malva. MOJ Proteomics & Bioinformatics, 3(1), 7-9. Retrieved from [Link]
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Monteiro, R., et al. (2019). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses, 11(1), 7. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
YouTube. (2016). Resazirun Test for Metabolic Activity of Bacteria. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacterial. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Retrieved from [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]
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"N-(4-Fluorobenzyl)-3-oxobutanamide" in medicinal chemistry research
As a Senior Application Scientist, this guide provides an in-depth technical overview of N-(4-Fluorobenzyl)-3-oxobutanamide, a versatile chemical scaffold in medicinal chemistry. This document outlines its synthesis, characterization, and potential applications, offering field-proven insights and detailed protocols for researchers in drug discovery.
This compound belongs to the N-aryl-β-ketoamide class of compounds. This structural motif is of significant interest in medicinal chemistry due to its synthetic tractability and its presence in a wide range of biologically active molecules. The β-ketoamide functionality provides a key pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding, with biological targets.
The introduction of a 4-fluorobenzyl group is a common strategy in drug design. The fluorine atom can modulate the compound's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic degradation at that position.
-
Lipophilicity: Fluorine substitution can increase the molecule's lipophilicity, potentially enhancing membrane permeability and oral bioavailability.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, improving binding affinity and selectivity.
While this compound itself may not be a final drug candidate, it serves as a crucial intermediate or starting point for the synthesis of more complex derivatives with therapeutic potential. Research on analogous structures, such as other 4-oxobutanamide derivatives, has revealed promising antitumor activities, highlighting the potential of this chemical class[1].
Synthesis and Characterization of this compound
The synthesis of this compound typically follows a well-established route for the formation of N-aryl-3-oxobutanamides, which involves the condensation of an amine with a β-keto ester[2]. In this case, 4-fluorobenzylamine is reacted with an acetoacetate derivative.
Synthetic Protocol
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
4-Fluorobenzylamine
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Catalytic amount of a suitable acid or base (optional, reaction can often proceed thermally)
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzylamine (1.0 equivalent) and toluene.
-
Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques[3][4][5].
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the 4-fluorobenzyl group, the methylene and methyl groups of the oxobutanamide moiety, and the amide proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₁₁H₁₂FNO₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches (amide and ketone), and C-F stretch. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values. |
Applications in Medicinal Chemistry Research
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown potential in various disease areas.
Antitumor Agents
Derivatives of 4-oxobutanamide have demonstrated significant antiproliferative activity against various cancer cell lines[1]. The core structure can be elaborated to introduce additional pharmacophoric features that enhance potency and selectivity. For instance, the terminal methyl group of the oxobutanamide moiety can be a site for further chemical modification to explore structure-activity relationships (SAR).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of synthesized this compound derivatives against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MDA-MB-231)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel)[1].
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Kinase Inhibitors
The amide linkage and the keto group in the this compound scaffold can mimic the hinge-binding motifs found in many kinase inhibitors. This makes it an attractive starting point for designing inhibitors of kinases like Aurora Kinase B (AURKB), which are often overexpressed in cancer[6].
Workflow: Kinase Inhibitor Screening Cascade
Caption: A typical workflow for screening and developing kinase inhibitors.
Other Potential Applications
The N-aryl-β-ketoamide scaffold is versatile and has been explored for a range of other biological activities, including:
-
Antimicrobial agents: The core structure can be modified to target bacterial or fungal enzymes[3][4].
-
Analgesic and anti-inflammatory agents: Related structures have been investigated for their potential to alleviate pain and inflammation[3][7].
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an excellent starting point for the development of novel therapeutic agents. Future research could focus on creating diverse libraries of derivatives and screening them against a wide range of biological targets to unlock the full potential of this promising scaffold. The strategic incorporation of the 4-fluorobenzyl moiety provides a solid foundation for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties.
References
-
N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed. (2024, November 15). PubMed. [Link]
-
(PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines - ResearchGate. (2021, January 12). ResearchGate. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). PubMed. [Link]
-
3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed. (n.d.). PubMed. [Link]
-
N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 - PubChem. (n.d.). PubChem. [Link]
-
N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE - gsrs. (n.d.). Global Substance Registration System. [Link]
-
(PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (2022, September 7). MDPI. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed. (2013, June 27). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
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Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed. (n.d.). PubMed. [Link]
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Application Note: High-Throughput Screening of "N-(4-Fluorobenzyl)-3-oxobutanamide" Derivatives for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Screening N-(4-Fluorobenzyl)-3-oxobutanamide Derivatives
The 3-oxobutanamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Derivatives of this core structure have been explored for a range of biological activities, including antimicrobial and antioxidant properties[1][2]. The strategic incorporation of a fluorobenzyl group, as seen in this compound, offers a compelling avenue for modulating pharmacokinetic and pharmacodynamic properties. Halogenation is a well-established strategy in drug design to enhance metabolic stability and binding affinity[2].
This application note provides a comprehensive guide to establishing a high-throughput screening (HTS) campaign for a library of this compound derivatives. For the purpose of this guide, we will hypothesize a screening campaign aimed at identifying inhibitors of a bacterial enzyme, "Enzyme X," which is essential for bacterial survival and represents a promising target for novel antibiotic discovery[3]. The principles and protocols outlined herein are broadly applicable to other target classes and can be adapted accordingly. As a senior application scientist, this guide is designed to be a practical and scientifically rigorous resource, emphasizing the causality behind experimental choices to ensure the generation of high-quality, reproducible data[4][5][6].
I. Assay Development and Optimization: Selecting the Right Tool for the Job
The foundation of any successful HTS campaign is a robust and reliable assay.[7][8] The choice of assay technology is dictated by the nature of the biological target and the desired throughput. For our hypothetical Enzyme X, a soluble protein, several assay formats could be considered. Here, we will focus on the development of a Fluorescence Polarization (FP) assay, a homogeneous, mix-and-read technique well-suited for HTS due to its simplicity and high signal-to-noise ratio[9].
A. The Principle of the Fluorescence Polarization (FP) Assay
FP assays measure the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule (our target, Enzyme X)[10][11]. When the small tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to the much larger Enzyme X, the tracer's rotation slows significantly, resulting in a higher degree of polarization in the emitted light. Small molecule inhibitors from our this compound library that bind to Enzyme X will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.
Diagram: Principle of the Competitive Fluorescence Polarization Assay
Caption: Automated workflow for the high-throughput screening campaign.
III. Data Analysis and Hit Identification
Raw data from the HTS must be processed to identify "hits"—compounds that exhibit significant activity against Enzyme X. [12]
A. Data Normalization
The raw fluorescence polarization values are typically normalized to the controls on each plate to account for plate-to-plate variability. The percent inhibition is calculated as follows:
B. Hit Selection
A common method for hit selection is to set a threshold based on the standard deviation of the sample population. For example, compounds that exhibit a percent inhibition greater than three times the standard deviation of the mean of all test compounds may be considered primary hits.
| Data Analysis Step | Description | Outcome |
| Data Normalization | Calculation of percent inhibition relative to plate controls. | Normalized activity for each compound. |
| Hit Selection | Application of a statistical threshold to identify active compounds. | A list of primary "hits" for further investigation. |
IV. Hit Confirmation and Validation: Eliminating False Positives
Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives. [13][14]False positives can arise from various sources, such as compound autofluorescence, light scattering, or non-specific interactions.
A. Hit Confirmation
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value). [15][16][17][18]The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
B. Counter-Screens and Orthogonal Assays
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself. [19][20][21]For our FP assay, a counter-screen could involve running the assay without Enzyme X to identify compounds that alter the fluorescence of the tracer.
-
Orthogonal Assays: These are assays that measure the activity of the hit compounds against Enzyme X using a different detection method. [13][14]For example, an enzyme activity assay that measures the formation of a product could be used. This confirms that the compound's activity is target-specific and not an artifact of the primary assay format.
Diagram: Hit Validation Workflow
Caption: Step-wise workflow for the confirmation and validation of primary hits.
C. Protocol: Dose-Response Curve and IC50 Determination
-
Compound Dilution: Perform a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).
-
Assay Performance: Run the FP assay with the diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. [15][18]
Conclusion
This application note has provided a detailed framework for the high-throughput screening of this compound derivatives as potential enzyme inhibitors. By following a systematic approach of assay development, validation, screening, and hit confirmation, researchers can efficiently identify promising lead compounds for further drug discovery efforts. The emphasis on robust assay design and rigorous hit validation is crucial for the success of any HTS campaign and for ensuring the integrity of the generated data. [4][7]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 5. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 8. books.rsc.org [books.rsc.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. towardsdatascience.com [towardsdatascience.com]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
Metabolic Stability Assessment of N-(4-Fluorobenzyl)-3-oxobutanamide Using Human Liver Microsomes
An Application Guide for Researchers
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unfavorable pharmacokinetic properties. A compound's metabolic stability—its susceptibility to biotransformation by metabolic enzymes—is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] Early assessment of this parameter allows researchers to prioritize candidates with promising pharmacokinetic profiles, thereby reducing late-stage attrition and optimizing resources.
The liver is the principal site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role.[2] These enzymes, primarily located in the endoplasmic reticulum of hepatocytes, catalyze the Phase I metabolism of a vast majority of drugs.[3][4] In vitro models that utilize subcellular fractions of the liver, such as microsomes, offer a robust, cost-effective, and high-throughput method for evaluating this metabolic clearance.[5] Liver microsomes are vesicle-like artifacts formed from the endoplasmic reticulum and are rich in CYP enzymes, making them an ideal system for studying Phase I metabolic pathways.[6][7]
This application note provides a detailed protocol for assessing the metabolic stability of N-(4-Fluorobenzyl)-3-oxobutanamide , a novel chemical entity. The protocol outlines the use of a human liver microsomal (HLM) assay to determine key metabolic parameters, including the in vitro half-life (t½) and intrinsic clearance (Clint). By following this guide, researchers can generate reliable and reproducible data to inform critical decisions in the drug development pipeline.
Scientific Principle: Simulating Phase I Metabolism In Vitro
The in vitro microsomal stability assay simulates the Phase I oxidative metabolism that occurs in the liver. The core of this system relies on two key components: the enzyme source (liver microsomes) and a necessary cofactor, the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH).[5]
Cytochrome P450 enzymes are hemoproteins that function as monooxygenases.[8] In their catalytic cycle, they require a source of electrons to activate molecular oxygen, which is then incorporated into the drug substrate (in this case, this compound). NADPH provides these necessary reducing equivalents via the enzyme CYP-reductase, which is also present in the microsomal preparation.[2]
The experimental process involves incubating the test compound with liver microsomes at a physiological temperature (37°C). The metabolic reaction is initiated by the addition of NADPH.[9] Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[5] The concentration of the remaining parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10][11] By plotting the natural logarithm of the percentage of parent compound remaining against time, the rate of metabolism can be determined.
Materials and Reagents
Equipment
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole)[12]
-
Incubating water bath or shaker (37°C)
-
Centrifuge capable of reaching >3,000 x g
-
96-well plates (polypropylene)
-
Multichannel pipettes and single-channel pipettes
-
Vortex mixer
-
Automated liquid handler (optional, for high-throughput)[13]
Biological Materials
-
Pooled Human Liver Microsomes (HLM), mixed gender (e.g., from a commercial supplier like XenoTech or BioIVT). Store at -80°C.
-
Note: Microsomes from other species (e.g., rat, mouse, dog) can be substituted for interspecies comparison.[5]
Chemicals and Reagents
-
This compound (Test Compound)
-
Positive Control Compounds:
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
-
Internal Standard (IS): A structurally similar and stable compound not present in the matrix, for LC-MS/MS analysis (e.g., Terfenadine, Tolbutamide).[14]
Experimental Protocol
This protocol is designed for a 96-well plate format for efficiency. Ensure all reagents are thawed and prepared as described before starting the incubation.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M monobasic (KH2PO4) and 1 M dibasic (K2HPO4) potassium phosphate solutions and diluting with purified water. Adjust pH to 7.4. Store at 4°C.
-
Test and Control Compound Stock Solutions (10 mM): Accurately weigh and dissolve the test compound and positive controls (Midazolam, Dextromethorphan) in DMSO to a final concentration of 10 mM.
-
Intermediate Spiking Solutions (100 µM): Dilute the 10 mM stock solutions 1:100 in 100 mM potassium phosphate buffer. This will be the solution added to the incubation mixture.
-
Human Liver Microsome Working Solution (1 mg/mL): Thaw HLM on ice. Dilute the stock HLM (typically 20 mg/mL) with cold 100 mM potassium phosphate buffer to a final concentration of 1 mg/mL. Keep on ice at all times.
-
NADPH Stock Solution (20 mM): Prepare fresh on the day of the experiment. Dissolve NADPH powder in cold 100 mM potassium phosphate buffer. Keep on ice.
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard at a fixed concentration (e.g., 100 ng/mL). Store at -20°C.
Incubation Procedure
The final incubation volume will be 200 µL with a final test compound concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL. The final DMSO concentration must be kept low (≤ 0.1%) to prevent enzyme inhibition.[9]
-
Plate Setup: In a 96-well plate, add 98 µL of the HLM working solution (1 mg/mL) to each well designated for a time point.
-
Negative Control: For negative control wells (-NADPH), add 98 µL of HLM working solution and 2 µL of buffer instead of the test compound. This checks for compound disappearance due to factors other than enzymatic metabolism.[5]
-
Pre-incubation: Add 2 µL of the 100 µM intermediate spiking solution of the test compound (or positive control) to the appropriate wells. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding 100 µL of the 20 mM NADPH stock solution to all wells simultaneously (or row by row). The time of this addition is considered T=0 .
-
Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), take a 25 µL aliquot from the incubation mixture and transfer it to a separate 96-well plate containing 100 µL of the cold Quenching Solution. Mix immediately.
-
The "0 minute" time point should be collected immediately after adding NADPH, representing 100% of the initial compound concentration.
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dynamed.com [dynamed.com]
- 9. mercell.com [mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. beckman.com [beckman.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-Fluorobenzyl)-3-oxobutanamide Synthesis
An in-depth guide to the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide, designed for chemistry professionals. This document provides practical, field-tested advice to anticipate and resolve common experimental challenges.
Welcome to the technical support guide for the synthesis of this compound. This resource is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the common synthetic challenges and their solutions. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
I. Synthesis Overview & Core Mechanism
The most direct and industrially common method for synthesizing this compound is the acetoacetylation of 4-fluorobenzylamine using diketene.[1][2] Diketene is a highly reactive and versatile reagent, acting as a four-membered β-lactone that readily undergoes ring-opening upon nucleophilic attack.[3][4]
The core mechanism involves the nucleophilic attack of the primary amine (4-fluorobenzylamine) on the carbonyl carbon of diketene's lactone ring. This leads to a ring-opening cascade, ultimately forming the stable amide bond and generating the desired β-ketoamide structure.
Caption: Core reaction mechanism for N-acetoacetylation.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Q1: My reaction is highly exothermic and turning dark, resulting in a very low yield. What is happening and how can I control it?
Answer: This is a classic sign of an uncontrolled reaction with diketene. Diketene is notoriously reactive, and its reaction with primary amines is rapid and highly exothermic.[5] Uncontrolled temperature spikes can lead to polymerization of diketene and the formation of numerous by-products, causing the mixture to darken and significantly reducing the yield of the desired product.[6]
Core Problem: The rate of reaction is exceeding the rate of heat dissipation.
Solutions:
-
Controlled Reagent Addition: The most critical parameter is the controlled, slow addition of diketene to the solution of 4-fluorobenzylamine. Never add the amine to the diketene.
-
Temperature Management: Begin the reaction at a reduced temperature (e.g., 0-5 °C) using an ice bath. Maintain this temperature during the addition of diketene.
-
Dilution: Conducting the reaction in a suitable, inert solvent (e.g., toluene, ethyl acetate, or tert-Butyl methyl ether) helps to manage the exotherm by increasing the thermal mass of the system.
Caption: Troubleshooting workflow for exothermic reactions.
Q2: My final product is contaminated with a higher molecular weight impurity. What is this side product?
Answer: A common impurity in this synthesis is the N,N-diacylated product or other by-products formed from the reaction of the initial product with a second molecule of diketene.[7][8] The amide nitrogen of the newly formed this compound can, under certain conditions, act as a nucleophile itself, or the enolate of the product can react further.
Solutions:
-
Stoichiometric Control: Use a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) relative to diketene. This ensures the highly reactive diketene is consumed by the primary amine, minimizing its opportunity to react with the product.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the diketene is consumed.
Table 1: Stoichiometry and Impact on Purity
| Amine:Diketene Ratio | Observation | Probable Outcome |
| 1:1.1 | Presence of higher MW impurities. | Diketene reacts with the product. |
| 1.05:1 | Clean reaction profile. | High yield of the desired product. |
| 1.2:1 | Excess amine remains. | May complicate purification. |
Q3: The product appears oily and is difficult to crystallize. How can I improve purification?
Answer: Difficulty in crystallization often points to residual impurities or solvents. Common impurities include unreacted starting materials or the side products mentioned in Q2.[7]
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench with a mild acid (e.g., dilute citric acid or ammonium chloride solution) to neutralize any excess amine. Wash the organic layer sequentially with the acid solution, water, and finally brine.[9]
-
Drying: Thoroughly dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Crystallization: Recrystallization from a suitable solvent system is often effective. A common choice is a mixture of a good solvent (like ethyl acetate or isopropanol) and a poor solvent (like heptane or hexane). Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow it to cool slowly to promote crystal growth.
III. Experimental Protocol & Data
This protocol is a robust starting point for the synthesis, incorporating the troubleshooting advice discussed above.
Optimized Synthesis Protocol
Materials:
-
4-Fluorobenzylamine
-
Diketene (freshly distilled if purity is questionable)
-
Toluene (anhydrous)
-
1M Citric Acid solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-fluorobenzylamine (1.0 eq) in toluene (approx. 5 mL per gram of amine).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Diketene Addition: Add diketene (0.95 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Check for the consumption of diketene by TLC or LC-MS.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash with 1M citric acid (2 x volume of amine), followed by water (1 x volume), and finally brine (1 x volume).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/heptane mixture to yield pure this compound as a white to off-white solid.
Table 2: Key Reaction Parameters
| Parameter | Value | Rationale |
| Amine | 1.0 eq | Limiting reagent relative to diketene. |
| Diketene | 0.95 eq | Slight excess of amine prevents side reactions. |
| Solvent | Toluene | Inert, good for temperature control. |
| Temperature | 0-10 °C | Controls exotherm, prevents by-product formation. |
| Reaction Time | 3-4 hours | Typically sufficient for full conversion. |
| Expected Yield | >85% | Based on optimized conditions. |
IV. Frequently Asked Questions (FAQs)
-
Q: Can I run this reaction without a solvent?
-
A: While possible, it is not recommended for this specific reaction on a lab scale.[5] A solventless reaction is extremely difficult to control thermally and often leads to a higher percentage of by-products.
-
-
Q: My ¹H NMR spectrum looks complex, with more peaks than expected. Is it impure?
-
A: Not necessarily. This compound, like other β-ketoamides, can exist in a dynamic equilibrium between its keto and enol tautomers.[10] This keto-enol tautomerism results in two distinct sets of signals in the NMR spectrum, especially in solvents like CDCl₃. The ratio can be influenced by solvent, temperature, and concentration.[10]
-
-
Q: Is diketene stable? How should it be stored?
-
A: Diketene is not indefinitely stable. It can polymerize on standing, a process catalyzed by both acids and bases.[6] It should be stored in a refrigerator and is often stabilized with additives. For high-purity applications, distillation before use may be necessary. It is also a strong irritant and should be handled with extreme care in a well-ventilated fume hood.[4]
-
-
Q: Are there alternative, less hazardous reagents than diketene?
-
A: Yes. An alternative route is the condensation of 4-fluorobenzylamine with an acetoacetic ester, such as ethyl acetoacetate.[11] This reaction is typically slower, requires higher temperatures (reflux), and may require a catalyst, but it avoids the high reactivity and handling hazards associated with diketene.[11]
-
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
Grokipedia. (n.d.). Diketene.
-
Wikipedia. (n.d.). Diketene. [Link]
-
CymitQuimica. (n.d.). CAS 674-82-8: Diketene.
-
chemeurope.com. (n.d.). Diketene. [Link]
-
Britannica. (2025). Diketene. [Link]
-
BenchChem. (2025). Technical Support Center: Purification of N-Substituted Acetamide Compounds.
-
PubChem - NIH. (n.d.). Diketene. [Link]
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
-
Google Patents. (n.d.). Process for the continuous preparation of acetoacetamides.
-
Google Patents. (n.d.). Process for the preparation of pure acetoacetamide which is stable on storage.
-
BenchChem. (n.d.). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.
-
BenchChem. (n.d.). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. Diketene [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. CAS 674-82-8: Diketene | CymitQuimica [cymitquimica.com]
- 5. US4129596A - Process for the continuous preparation of acetoacetamides - Google Patents [patents.google.com]
- 6. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(4-Fluorobenzyl)-3-oxobutanamide
Welcome to the technical support center for N-(4-Fluorobenzyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. We will move beyond simple procedural lists to explore the underlying principles and troubleshoot common issues encountered in the laboratory.
Foundational Knowledge: Physicochemical Profile & Impurities
Understanding the compound's properties and potential contaminants is the first step toward a successful purification strategy.
Physicochemical Data
This data is critical for selecting the appropriate purification technique and solvent systems.
| Property | Value | Source |
| CAS Number | 116475-94-6 | [1] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted Solubility | Very poor in water; likely soluble in polar organic solvents like acetone, ethyl acetate, and alcohols. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is directly related to the synthetic route. A common synthesis involves the condensation of 4-fluorobenzylamine with a β-keto ester like ethyl acetoacetate.[3] Therefore, the most probable impurities include:
-
Unreacted Starting Materials: Residual 4-fluorobenzylamine or ethyl acetoacetate.
-
Reagent Hydrolysis Products: Carboxylic acids or other byproducts resulting from the breakdown of reagents or the product itself.[4]
-
Side-Reaction Products: Over-acylation or other unintended reaction pathways can lead to structurally related impurities.[4]
Q2: Which purification method—recrystallization or column chromatography—is better for this compound?
A2: The choice depends on the impurity profile and the required scale.
-
Recrystallization is ideal for removing small amounts of impurities from a large batch of a crystalline solid. It is often more cost-effective and scalable.
-
Column Chromatography is superior for separating complex mixtures or impurities with similar solubility profiles to the desired product.[5] It offers higher resolution but is generally more time-consuming and solvent-intensive. For initial purification of a crude reaction mixture, chromatography is often the preferred method.[6]
Q3: How do I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring. Use a mobile phase similar to the one you plan to use for column chromatography (e.g., a mixture of petroleum ether and ethyl acetate).[3] Staining with potassium permanganate or visualization under UV light will help you distinguish the product from impurities and starting materials.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but its success hinges on selecting the right solvent system.
Q4: My compound won't crystallize from the solution upon cooling. What's wrong?
A4: This is a common issue related to supersaturation or solvent choice.
-
Reason 1: Insufficient Supersaturation. The solution may not be concentrated enough for crystals to form.
-
Solution: Gently evaporate some of the solvent by blowing a stream of nitrogen or air over the surface and allow it to cool again.
-
-
Reason 2: Lack of Nucleation Sites. Crystal growth needs a starting point.
-
Solution 1: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.
-
Solution 2: Add a "seed crystal"—a tiny amount of pure, solid this compound from a previous batch.
-
-
Reason 3: Incorrect Solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Introduce an "anti-solvent"—a second solvent in which the compound is insoluble but which is miscible with the first solvent.[7] Add the anti-solvent dropwise to the solution at room temperature until it just starts to turn cloudy, then warm to redissolve and cool slowly.
-
Q5: The product "oils out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.
-
Solution 1: Reduce Cooling Rate. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solution 2: Use a Lower-Boiling Point Solvent. If the issue persists, a different solvent system is required.
-
Solution 3: Redissolve and Re-precipitate. Warm the solution to redissolve the oil. Add more solvent to make the solution more dilute, then cool slowly. This often provides enough energy landscape for crystal lattice formation to be favored over the amorphous oil.
Workflow: Selecting a Recrystallization Solvent
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a mainstay for purifying compounds like this compound.
Q6: My compound is stuck on the column and won't elute.
A6: This indicates that the mobile phase (eluent) is not polar enough to move the compound through the polar stationary phase (silica gel).
-
The Cause: this compound contains polar amide and ketone groups, which interact strongly with the silanol groups on the silica surface.
-
The Solution: Gradually increase the polarity of your eluent. If you are using a petroleum ether/ethyl acetate system, slowly increase the percentage of ethyl acetate.[6] For very stubborn compounds, adding 1-2% methanol to the eluent can significantly increase its polarity.
Q7: The separation between my product and an impurity is very poor.
A7: Poor separation (co-elution) means the eluent is either too strong or not selective enough.
-
Solution 1: Decrease Eluent Polarity. If the compounds are eluting too quickly (low Retention Factor, Rf, on TLC), reduce the proportion of the polar solvent (e.g., ethyl acetate). This will increase the interaction with the silica gel and improve separation.[5]
-
Solution 2: Change the Solvent System. The selectivity of the separation can be altered by changing the solvents. For example, substituting ethyl acetate with a different moderately polar solvent like dichloromethane might change the elution order and improve separation.
-
Solution 3: Ensure Proper Column Packing. Air bubbles or cracks in the silica bed will lead to poor separation. Always pack the column carefully and avoid letting the top of the silica run dry.
Q8: My collected fractions contain the product, but it's still impure.
A8: This can happen if the column is overloaded or if fractions are collected too broadly.
-
The Cause: The loading capacity of silica gel is finite. Overloading the column with too much crude material will exceed its ability to separate the components effectively.
-
Solution 1: Reduce the Load. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 10 g column).
-
Solution 2: Collect Smaller Fractions. When the desired compound starts to elute, collect smaller volumes per fraction. This will give you finer control to isolate the purest fractions, which can be identified by TLC analysis.[5]
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a standard starting point for many moderately polar organic solids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the solution from heat. Slowly add water (the anti-solvent) dropwise while swirling until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate, creating a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Assess purity via melting point analysis and TLC.
Protocol 2: Flash Column Chromatography
This protocol is based on methods used for structurally similar compounds.[6]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in petroleum ether). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., Petroleum ether/EtOAc = 15/1).[6] Collect fractions and monitor the elution process using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate as needed to elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purification & Troubleshooting Logic
Caption: A logical diagram for selecting a purification method and troubleshooting chromatography.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of N-Substituted Acetamide Compounds. Benchchem.
- BOC Sciences. (n.d.). Acetamide Impurities.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Supporting Information for Transition-metal-free Decarbonylative Alkylation of N-Aryl α-Hydroxy Amides via Triple C-C Bond Cleavages and Their Selective Deuteration. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025).
- Research and Reviews: Journal of Pharmaceutical Analysis. (2022).
- PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information.
- Charoen-Kul, W., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed.
- BenchChem. (2025). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.
Sources
- 1. This compound | 116475-94-6 [sigmaaldrich.com]
- 2. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. rsc.org [rsc.org]
- 7. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related β-ketoamides. By understanding the reaction mechanisms and potential side reactions, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary challenges?
The most prevalent methods for synthesizing this compound involve the acetoacetylation of 4-fluorobenzylamine. The two primary acetoacetylating agents used are diketene and ethyl acetoacetate.[1][2] Both routes are effective, but each presents unique challenges related to byproduct formation and reaction control.
-
Diketene Route: This method is often favored for its high reactivity and atom economy.[3] However, diketene is a highly reactive and moisture-sensitive reagent that can undergo self-polymerization or react with water to form acetoacetic acid, which can complicate purification.[3][4][5] The reaction with amines can be vigorous and may require careful temperature control to minimize side reactions.[4]
-
Ethyl Acetoacetate Route: This is a classic and widely used method for the synthesis of β-ketoamides.[2][6] The reaction typically requires heating and sometimes a catalyst to proceed at a reasonable rate.[2] A primary challenge is the removal of the ethanol byproduct, which can shift the reaction equilibrium. Incomplete reactions can also leave unreacted starting materials that need to be removed during purification.
Q2: I've observed an impurity with a higher molecular weight than my product. What could it be?
A common byproduct in the synthesis of N-substituted amides is the formation of a di-acylated product, especially when using a highly reactive acylating agent like diketene.[1]
Plausible Byproduct: Diacetoacetylated Amine
-
Formation Mechanism: The primary amine of 4-fluorobenzylamine can react with a second molecule of the acetoacetylating agent. This is more likely to occur if an excess of the acetoacetylating agent is used or if the reaction temperature is too high.
-
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of another acetoacetyl group (an increase of 84.07 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you would expect to see a disappearance of the N-H proton signal and the appearance of a new set of signals for the second acetoacetyl group. The integration of the signals corresponding to the aromatic protons of the 4-fluorobenzyl group would be proportionally smaller compared to the signals of the two acetoacetyl moieties.
-
Q3: My reaction mixture shows several unexpected spots on TLC, some of which are colored. What are the likely side reactions?
Several side reactions can lead to a complex mixture of byproducts.
Potential Side Reactions and Byproducts:
-
Self-Condensation of Ethyl Acetoacetate: Under basic or thermal conditions, ethyl acetoacetate can undergo self-condensation reactions, such as the Claisen condensation, to form dehydroacetic acid and other related compounds.[7]
-
Formation of β-Enaminoesters: The initial condensation product between an amine and a β-ketoester is a β-enaminoester.[6] While this is an intermediate to the desired amide under certain conditions, it can also be a stable byproduct, particularly if the reaction is not driven to completion.
-
Aminocrotonamide Formation: In reactions involving acetoacetic acid esters and amines, the formation of aminocrotonamide has been reported as a side product.[8]
-
Degradation of the Product: β-ketoamides can be susceptible to degradation, especially under harsh acidic or basic conditions or at elevated temperatures.[9] This can lead to cleavage of the amide bond or other rearrangements.
-
Diketene Polymerization: When using diketene, its propensity to polymerize, especially in the presence of acids or bases, can lead to the formation of polymeric byproducts that can be difficult to remove.[4]
Q4: How can I minimize the formation of these byproducts during the synthesis?
Optimizing reaction conditions is crucial for minimizing byproduct formation.
Strategies for Minimizing Byproducts:
| Parameter | Recommendation for Diketene Route | Recommendation for Ethyl Acetoacetate Route | Rationale |
| Stoichiometry | Use a slight excess (1.0-1.1 equivalents) of the amine. | Use a slight excess (1.1-1.2 equivalents) of ethyl acetoacetate to drive the reaction to completion. | Controlling stoichiometry minimizes unreacted starting materials and di-acylation. |
| Temperature | Maintain a low to moderate temperature (0-50 °C). | Reflux temperature is often required, but monitor for degradation. | Lower temperatures reduce the rate of side reactions and polymerization of diketene.[4] |
| Solvent | Use an inert, anhydrous solvent like toluene or acetone.[1] | Toluene or solvent-free conditions can be employed.[10] | Prevents hydrolysis of diketene and can influence reaction kinetics. |
| Catalyst | Generally not required due to high reactivity. | A catalytic amount of a base like potassium tert-butoxide or an acid catalyst can be used to accelerate the reaction.[2] | Catalysts can improve reaction rates but may also promote side reactions if not used judiciously. |
| Reaction Time | Monitor closely by TLC; reactions are often rapid. | Monitor by TLC until the starting amine is consumed (typically several hours).[10] | Prevents the formation of degradation products from prolonged heating. |
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete reaction.
-
Hydrolysis of the acetoacetylating agent (especially diketene).
-
Formation of multiple byproducts.
-
Loss of product during workup and purification.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the 4-fluorobenzylamine is pure and that the acetoacetylating agent has not degraded. Use freshly opened or distilled reagents if necessary.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Efficient Water Removal: When using ethyl acetoacetate, consider using a Dean-Stark trap to remove the ethanol and water formed during the reaction to drive the equilibrium towards the product.[8]
-
Purification Strategy: Recrystallization is a common and effective method for purifying N-aryl-3-oxobutanamides.[2] Consider using a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography can also be employed for more challenging separations.[10]
Issue 2: Difficulty in Removing Unreacted 4-Fluorobenzylamine
Possible Cause:
-
The basic nature of the amine makes it prone to tailing on silica gel chromatography.
-
Similar polarity to the product in some solvent systems.
Troubleshooting Steps:
-
Acid Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the unreacted amine and extract it into the aqueous phase. Be cautious, as the β-ketoamide product can be susceptible to acid-catalyzed hydrolysis if the acid is too concentrated or contact time is prolonged.
-
Azeotropic Removal: For volatile amines, removal by azeotropic distillation with a suitable solvent can be effective.
-
Caustic Wash for Product Isolation: In some cases, the acetoacetyl derivative can be dissolved in a caustic solution, allowing for the removal of insoluble unreacted amine by filtration. The product is then precipitated by neutralizing the filtrate.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Acetoacetate
Materials:
-
4-Fluorobenzylamine
-
Ethyl acetoacetate
-
Toluene
-
Catalytic amount of 4-dimethylaminopyridine (DMAP) (optional)[10]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzylamine (1.0 equivalent) and toluene.[10]
-
Add ethyl acetoacetate (1.1-1.2 equivalents) to the mixture.[10]
-
If desired, add a catalytic amount of DMAP (e.g., 0.1 equivalents).[10]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with a saturated sodium chloride solution (brine).[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[10]
Visualizing Reaction Pathways
Main Reaction and Potential Byproduct Formation
Caption: Synthetic pathways and common byproducts.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Boese, A. B., Jr. (1939). Acetoacetyl amides and process for their preparation. U.S.
-
Hirota, K., et al. (2015). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 541-555. [Link]
- Meitzner, E. F., & Paden, J. H. (1944). Process for the preparation of amine-terminated compounds. U.S.
-
Louroubi, A., et al. (2016). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. Journal of Chemical and Pharmaceutical Research, 8(8), 654-658. [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
PubChem. (n.d.). Diketene. National Institutes of Health. Retrieved from [Link]
- Williams, F. J. (1934). Preparation of diketene. U.S.
-
Chemistry for everyone. (2024, February 18). synthetic applications of Ethyl Acetoacetate. WordPress.com. [Link]
Sources
- 1. US2152132A - Acetoacetyl amides and process for their preparation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diketene - Wikipedia [en.wikipedia.org]
- 4. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2019983A - Preparation of diketene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 8. EP0457129A2 - Process for the preparation of amine-terminated compounds - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific acetoacetylation reaction. The following content provides in-depth, field-proven insights into potential challenges, their underlying chemical principles, and robust solutions to maximize your reaction yield and product purity.
Reaction Overview: Acetoacetylation of 4-Fluorobenzylamine
The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of diketene with 4-fluorobenzylamine. This reaction is typically fast and exothermic, forming a stable β-ketoamide. While seemingly straightforward, several factors can significantly impact the outcome.
General Reaction Scheme:
This guide will focus on the diketene-based route due to its industrial prevalence and high reactivity.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A low yield is the most common issue, often stemming from one or more of the following factors:
-
Reagent Quality, Especially Diketene: Diketene is a highly reactive molecule prone to dimerization, polymerization, and hydrolysis.[1][2] Using aged or improperly stored diketene is a primary cause of failure. The presence of water will hydrolyze diketene to acetoacetic acid, which is unstable and can decarboxylate.
-
Solution: Always use freshly opened or distilled diketene. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[3]
-
-
Temperature Control: The reaction is exothermic. An uncontrolled temperature increase can lead to the formation of dark, polymeric byproducts from diketene decomposition, significantly reducing the yield of the desired amide.[2]
-
Solution: The addition of diketene should be performed slowly and dropwise to a cooled solution (0-5 °C) of 4-fluorobenzylamine.[4] Maintain this temperature throughout the addition and allow the reaction to warm to room temperature gradually while monitoring its progress.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, minor deviations can impact the yield. An excess of the amine can be difficult to remove during purification, while an excess of diketene can lead to side reactions.
-
Solution: Start with a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of the amine. Use a calibrated syringe or pump for the addition of the liquid diketene to ensure accuracy.
-
-
Protonation of the Amine: 4-Fluorobenzylamine is a basic nucleophile.[5] If the reaction medium becomes acidic, the amine will be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.[3][6] This can happen if the diketene source is contaminated with acidic impurities like acetic acid.
-
Solution: Ensure the purity of your starting materials. If acidity is suspected, a non-nucleophilic base can be included, but this is not standard for this reaction and may complicate purification. The best approach is to use high-purity reagents.
-
Q2: I'm observing significant impurities in my crude product. How can I identify and minimize them?
Impurity formation is directly linked to the factors affecting yield. The most common impurities are:
-
Unreacted 4-Fluorobenzylamine: This is easily identified by TLC or LC-MS.
-
Solution: Ensure complete addition of diketene and allow for sufficient reaction time. Monitor the reaction via TLC until the amine spot disappears. During workup, a dilute acid wash (e.g., 1M HCl) can remove the unreacted basic amine as its water-soluble salt.[4]
-
-
Diketene-Related Byproducts: These often manifest as a dark, tar-like substance or an insoluble solid. They arise from the thermal decomposition or polymerization of diketene.[2]
-
Solution: Strict temperature control is the most effective preventative measure. Maintain the reaction temperature below 10 °C during diketene addition.
-
-
Acetoacetic Acid/Acetone: Formed from the hydrolysis of diketene.[1] Acetoacetic acid is unstable and can decarboxylate to acetone, which is volatile and may be removed during solvent evaporation but indicates a flawed reaction setup.
-
Solution: Use anhydrous solvents and reagents and maintain an inert atmosphere.
-
Q3: The reaction seems to stall before all the starting amine is consumed. What could be inhibiting the reaction?
A stalled reaction is typically a result of amine deactivation or poor reaction conditions.
-
Cause: As mentioned in Q1, protonation of the amine by acidic impurities is the most likely chemical cause.[3][6]
-
Solution: Re-evaluate the purity of your diketene and solvent.
-
Cause: Poor mixing or solubility. If the reactants are not adequately mixed, the reaction rate will be limited by diffusion. While 4-fluorobenzylamine and diketene are typically soluble in common aprotic solvents, high concentrations could lead to issues.
-
Solution: Ensure vigorous stirring throughout the reaction. Use a sufficient volume of an appropriate anhydrous solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
Q4: What is the best way to purify the final product to maximize recovery and purity?
This compound is a solid at room temperature, making purification relatively straightforward.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is effective.
-
Step 1: Quench: Slowly add water or a saturated aqueous solution of NH₄Cl to quench any unreacted diketene.
-
Step 2: Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the starting amine, followed by water, and finally a saturated brine solution to remove residual water.[7]
-
-
Recrystallization: This is the most effective method for obtaining a highly pure product.
-
Solvent Selection: A solvent system of ethyl acetate and hexanes or isopropanol and water often works well. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4-fluorobenzylamine and diketene? The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the strained four-membered ring of diketene. This leads to the ring opening and formation of an enolate intermediate, which is then protonated (typically by another amine molecule acting as a base) to yield the final β-ketoamide product.
Q2: Are there alternative acetoacetylating agents to diketene? Yes, β-keto esters like ethyl acetoacetate or methyl acetoacetate can be used. However, these reactions are typically much slower, often requiring heat (reflux) and sometimes a catalyst to proceed at a reasonable rate.[8] The reaction with diketene is generally preferred for its speed and high atom economy.
Q3: Is a catalyst necessary for this reaction? For the reaction with diketene, no catalyst is typically required due to the high reactivity of the strained ring.[9] The reaction is spontaneous and often exothermic. For less reactive acetoacetylating agents like esters, a catalytic amount of an acid or a base might be employed to accelerate the reaction.[10]
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting amine will have a lower Rf value than the more nonpolar diketene, and the product amide will typically have an Rf value intermediate between the two. The reaction is considered complete when the spot corresponding to 4-fluorobenzylamine is no longer visible.
Data Presentation & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor diketene quality (hydrolysis/polymerization).2. Uncontrolled exotherm.3. Incorrect stoichiometry. | 1. Use fresh/distilled diketene under an inert atmosphere.2. Add diketene dropwise at 0-5 °C.3. Use precise measurements; consider a slight excess of amine. |
| Impure Product | 1. Unreacted starting amine.2. Polymeric byproducts.3. Product degradation from excessive heat. | 1. Monitor reaction to completion with TLC; wash with dilute acid during workup.2. Maintain strict low-temperature control.3. Avoid overheating during reaction and solvent removal. |
| Stalled Reaction | 1. Protonation of the amine nucleophile.2. Poor mixing or reagent solubility. | 1. Ensure purity of reagents and use anhydrous solvents.2. Ensure vigorous stirring and adequate solvent volume. |
Table 2: Key Reaction Parameters and Their Impact
| Parameter | Effect on Yield/Purity | Recommendation |
| Temperature | Critical. Low temp (0-5 °C) prevents side reactions. High temp leads to polymerization and reduced yield. | Maintain 0-5 °C during addition, then allow to warm to RT. |
| Solvent | Aprotic, anhydrous solvents are best. Water must be excluded. | Use anhydrous DCM, THF, or Ethyl Acetate. |
| Reagent Purity | Critical. Impure diketene is the most common failure point. | Use highest purity, fresh diketene. |
| Reaction Time | Typically fast (30 min - 2 hrs). Insufficient time leaves unreacted amine. | Monitor by TLC until starting amine is consumed. |
| Atmosphere | Inert atmosphere prevents hydrolysis of diketene. | Run the reaction under Nitrogen or Argon. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluorobenzylamine (1.0 eq)
-
Diketene (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer, ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 4-fluorobenzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diketene (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitor the reaction progress using TLC (e.g., 4:1 hexanes:ethyl acetate eluent) until the 4-fluorobenzylamine spot is consumed.
-
Upon completion, proceed with the workup and purification as described in Protocol 2.
Protocol 2: Workup and Recrystallization
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), deionized water (1x), and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid product.
-
To recrystallize, dissolve the crude solid in a minimal amount of boiling ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Visualizations
Diagram 1: Reaction Mechanism
Caption: Mechanism of acetoacetylation of an amine with diketene.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
References
-
Doi, K., & Sodeoka, M. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Chemical Science, 14(31), 8249–8254. [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1948-1951. [Link]
-
Doi, K., & Sodeoka, M. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. PubMed. [Link]
-
Lang, S. A., et al. (2001). N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol. Organic Process Research & Development, 5(1), 52-57. [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
ResearchGate. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. [Link]
-
Edis, Z., et al. (2021). Industrial Distillation Aspects of Diketene. CHIMIA International Journal for Chemistry, 75(5), 416-422. [Link]
-
Pathirannahalage, S. K., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Journal of Molecular Modeling, 29(168). [Link]
-
Wikipedia. (n.d.). Diketene. [Link]
-
Pérez-Prior, M. T., et al. (2012). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 25(4), 933–941. [Link]
-
Pathirannahalage, S. K., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. PMC. [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. [Link]
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-(4-Fluorobenzyl)-3-oxobutanamide Stability and Degradation
Welcome to the technical support center for N-(4-Fluorobenzyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction to the Stability of this compound
This compound is a beta-ketoamide, a class of compounds known for their utility in organic synthesis and as intermediates in the pharmaceutical industry. The presence of both a ketone and an amide functional group introduces specific stability considerations that researchers must be aware of to ensure the integrity of their experiments and products. The key structural features influencing its stability are the β-dicarbonyl system, which is susceptible to keto-enol tautomerism and nucleophilic attack, and the N-benzyl group, which can influence the molecule's susceptibility to oxidation and photolytic degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of a β-ketoamide, the primary degradation pathways to consider are hydrolysis (both acid and base-catalyzed), oxidation, and keto-enol tautomerism which can lead to racemization if a chiral center is present. Thermal and photolytic degradation are also potential concerns that should be evaluated during forced degradation studies.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can significantly impact the stability of this compound.
-
Acidic Conditions: Acidic conditions can promote the keto-enol tautomerism, which may lead to a loss of stereochemical integrity if a chiral center is present. Strong acidic conditions can also lead to the hydrolysis of the amide bond, yielding 4-fluorobenzylamine and 3-oxobutanoic acid.
-
Basic Conditions: While generally considered milder for preventing racemization via keto-enol tautomerism, strong basic conditions can catalyze the hydrolysis of the amide bond.
Q3: Is this compound susceptible to oxidation?
A3: Yes, the methylene group adjacent to the nitrogen atom (benzylic position) can be susceptible to oxidation. Oxidizing agents could potentially convert this position to a carbonyl, leading to the formation of an imide or other oxidative degradation products.
Q4: What are the likely thermal degradation products?
Q5: Should I be concerned about the photostability of this compound?
A5: Yes, compounds with a benzene ring, such as the 4-fluorobenzyl group in this molecule, can absorb UV light. This absorption of energy can lead to photochemical reactions, including oxidation or cleavage of the benzyl-nitrogen bond. Photostability testing is a crucial part of forced degradation studies.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms:
-
You observe new, unexpected peaks in your HPLC chromatogram after sample preparation or short-term storage.
-
The area of the main peak for this compound decreases over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Hydrolysis | The amide bond is susceptible to cleavage in the presence of water, especially at non-neutral pH. This will generate 4-fluorobenzylamine and 3-oxobutanoic acid. | - Ensure all solvents are dry and freshly distilled if necessary.- Maintain the pH of your solutions as close to neutral as possible.- If working in aqueous solutions, prepare them fresh and analyze them promptly. |
| Keto-Enol Tautomerism | The β-ketoamide can exist in equilibrium with its enol form. This can sometimes lead to peak broadening or the appearance of a small, secondary peak in the chromatogram, especially under acidic conditions. | - Adjust the pH of your mobile phase to suppress enol formation (typically a slightly acidic to neutral pH is optimal).- Consider using a different column chemistry that may provide better peak shape for tautomeric compounds. |
| Oxidation | Exposure to air (oxygen) or oxidizing agents can lead to the formation of oxidative degradation products. | - Degas all solvents and mobile phases.- Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).- Avoid the use of oxidizing reagents unless they are part of a specific reaction. |
Issue 2: Inconsistent Assay Results
Symptoms:
-
You are getting variable potency or concentration results for the same batch of this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Sample Preparation Variability | Inconsistent sample handling can lead to varying levels of degradation before analysis. | - Standardize your sample preparation protocol, including solvent type, temperature, and time from preparation to analysis.- Use a consistent light environment for sample preparation to minimize photolytic degradation. |
| Thermal Degradation | Heating samples, even for short periods, can cause degradation. | - Avoid heating solutions of this compound unless required for a specific reaction.- If heating is necessary, perform a time and temperature course study to understand the degradation kinetics. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation. | - Protect samples from light by using amber vials or covering them with aluminum foil.- Work in a laboratory with UV-filtered lighting if possible. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of your analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Repeat with 30% H₂O₂ if no significant degradation is observed.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a vial and heat at 80°C for 24 and 48 hours.
-
Dissolve the stressed solid in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or as determined by UV scan) Injection Volume: 10 µL
Analysis:
-
Inject samples from the forced degradation study and analyze the chromatograms for the appearance of new peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound and from each other.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential oxidative degradation pathway.
Caption: Keto-enol tautomerism equilibrium.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
A Review on Stability Indicating RP-HPLC Method Development. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Identification of forced degradation products of lacosamide by LC–QqLIT-MS and LC–IT/TOF-MS. ResearchGate. Available at: [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Medplus. Available at: [Link]
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu. Available at: [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed. Available at: [Link]
-
N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light. ChemRxiv. Available at: [Link]
-
Photochemical cleavage and release of carboxylic acids from alpha-keto amides. PubMed. Available at: [Link]
Sources
"N-(4-Fluorobenzyl)-3-oxobutanamide" reaction scale-up considerations
A Guide to Reaction Scale-Up, Troubleshooting, and Process Optimization
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to anticipate and overcome the challenges inherent in scaling up this reaction.
The synthesis of this compound is most efficiently achieved through the reaction of 4-fluorobenzylamine with diketene. While straightforward on paper, this transformation presents significant challenges at scale due to its rapid kinetics and high exothermicity. This guide provides a structured approach to understanding the reaction, troubleshooting common issues, and implementing robust, scalable solutions.
Section 1: Reaction Fundamentals and Mechanism
Understanding the core reaction is paramount before attempting scale-up. The primary synthesis route involves the nucleophilic attack of 4-fluorobenzylamine on the carbonyl group of diketene, followed by ring-opening to form the final acetoacetamide product.
The reaction is typically performed in an inert solvent to aid in temperature management, although continuous processes can sometimes be run neat.[1] The choice of solvent, reaction temperature, and rate of addition are critical parameters that directly influence yield and purity.
Caption: Reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up process in a question-and-answer format.
Question: My reaction yield has dropped significantly after increasing the batch size from 50 g to 2 kg. What are the likely causes?
Answer: A drop in yield upon scale-up is a classic problem, often rooted in mass and heat transfer limitations.
-
Cause 1: Poor Temperature Control. The reaction between amines and diketene is highly exothermic.[2] A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove heat.[2] If the internal temperature rises uncontrollably, side reactions can occur, such as the formation of 2,4-dihydroxy-6-methyl-3-acetylpyridine from the reaction of diketene with the product, which consumes your desired material and complicates purification.[3]
-
Solution:
-
Reactor Choice: Ensure you are using a jacketed reactor with an efficient heat transfer fluid and a powerful cooling system.
-
Controlled Addition: Add the diketene slowly and sub-surface to the amine solution. This prevents localized hot spots where side reactions are most likely to occur. Monitor the internal temperature and the jacket temperature closely; a large delta (ΔT) indicates poor heat transfer.
-
Dilution: Increasing the solvent volume can help create a larger thermal mass to absorb the heat of reaction, though this may impact downstream processing time and cost.
-
-
-
Cause 2: Inefficient Mixing. Inadequate agitation in a large vessel can lead to localized concentration gradients. Pockets of high diketene concentration can promote self-reaction or by-product formation.
-
Solution:
-
Agitator Design: Use an appropriate agitator (e.g., a pitched-blade turbine) and agitation speed to ensure full turnover of the reactor contents. Perform a mixing study if necessary.
-
Addition Point: As mentioned, sub-surface addition of diketene directly into a well-mixed region of the reactor is critical. Avoid adding reagents directly to the surface or near the reactor wall.
-
-
Question: The final product from my scaled-up batch is off-color (yellow to brown) and difficult to purify. How can I resolve this?
Answer: Color formation is a strong indicator of impurities. The most likely culprits are thermally-induced degradation products or by-products from incorrect stoichiometry.
-
Cause 1: By-Product Formation at Elevated Temperatures. As discussed, high temperatures can lead to the formation of colored pyridine derivatives.[3]
-
Cause 2: Incorrect Stoichiometry. An excess of diketene is a common cause of by-products. While a very slight excess (e.g., 0.1-2.0%) is sometimes used in continuous processes to drive the reaction to completion, this must be carefully controlled.[1][3]
-
Solution:
-
Accurate Charging: Ensure all reagents are charged accurately by weight.
-
In-Process Monitoring: Use techniques like HPLC or GC to monitor the consumption of the limiting reagent (typically the amine). Stop the diketene addition once the amine is consumed.
-
-
-
Cause 3: Air Oxidation. Some impurities can become colored upon oxidation.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially during heating or extended reaction times.
-
Question: During work-up, my product "oils out" instead of crystallizing, or it forms a fine powder that is very difficult to filter. What should I do?
Answer: These are physical form and isolation issues, which are common when scaling up crystallization processes.
-
Cause 1: Supersaturation is too high. Adding an anti-solvent too quickly or cooling the solution too rapidly creates a high level of supersaturation, which favors nucleation over crystal growth. This can lead to the formation of an amorphous oil or very fine, poorly-filterable particles.
-
Solution:
-
Controlled Cooling: Implement a slow, controlled cooling ramp for crystallization. A linear cooling profile is often a good starting point.
-
Anti-Solvent Addition: If using an anti-solvent, add it slowly to the product solution at a temperature where the product is still soluble.
-
Seeding: Introduce a small quantity of pure product crystals (seed crystals) at the point of saturation to encourage controlled crystal growth on existing surfaces rather than rapid nucleation.
-
-
-
Cause 2: Impurities Inhibiting Crystallization. The presence of by-products or residual solvent can interfere with the crystal lattice formation.
-
Solution:
-
Improve Purity: Before crystallization, consider performing a wash of the organic solution (e.g., with a dilute brine or buffer) to remove water-soluble impurities.
-
Solvent Screen: The ideal crystallization solvent system may be different at scale. Perform a small-scale solvent screen to find a system that provides good crystal morphology. For acetoacetamides, systems like Chloroform or Acetone/pet ether have been reported for purification.[5]
-
-
Section 3: Scale-Up FAQs
Q1: What are the most critical parameters to control during the scale-up of this reaction? The three most critical parameters, in order, are:
-
Temperature: Due to the high exothermicity, this is the single most important factor for safety and purity.[2]
-
Addition Rate: Directly linked to temperature control, as it dictates the rate of heat generation.
-
Mixing: Essential for maintaining homogenous temperature and concentration, preventing side reactions.[2]
Q2: Should I use a batch or continuous flow process for this synthesis? For large industrial production, a continuous process is often superior for this specific reaction.[1] It offers significantly better heat management due to the very low volume of the reaction zone at any given time. It also provides precise control over residence time (often 2-10 minutes), which minimizes by-product formation.[1] For pilot-scale or campaigns up to ~100 kg, a well-controlled semi-batch process (where diketene is added slowly to the full charge of the amine) is a viable and more common approach in multi-purpose plants.
Q3: What are the recommended solvents for scale-up, considering both performance and EHS? Historically, chlorinated solvents like dichloromethane (DCM) or hydrocarbons have been used.[3] However, due to environmental and health concerns, their use is increasingly restricted. Consider greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl acetate. The optimal choice will depend on the solubility of the starting materials and product, as well as the boiling point for effective heat management. A solvent screen is highly recommended.
Q4: How can I effectively monitor the reaction progress at a large scale? Standard offline methods like HPLC or GC are reliable. Draw samples periodically (e.g., every 15-30 minutes during the addition) to track the disappearance of 4-fluorobenzylamine. For more advanced process control, consider implementing in-situ monitoring with Process Analytical Technology (PAT), such as an attenuated total reflectance Fourier-transform infrared (ATR-FTIR) probe, which can provide real-time data on reactant consumption and product formation.
Q5: What are the key safety considerations for handling diketene and 4-fluorobenzylamine in large quantities?
-
Diketene: This is a toxic and highly reactive substance. Always consult the Safety Data Sheet (SDS). It must be handled in a well-ventilated area or closed system. Ensure that the storage and charging systems are free of water, acids, and bases, which can catalyze violent polymerization.
-
4-Fluorobenzylamine: This is a corrosive amine. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.
-
Exothermic Reaction: The most significant process safety risk is a thermal runaway.[2] A reaction calorimetry study is strongly recommended before scaling up to quantify the heat of reaction and determine the maximum safe addition rate for your specific reactor setup.[2] Ensure an emergency quenching plan is in place.
Section 4: Protocols & Data
Table 1: Key Process Parameter Comparison
| Parameter | Laboratory Scale (100 mL flask) | Pilot Scale (50 L Reactor) | Key Rationale for Change |
| Amine Solution Temp. | 0 - 5 °C | 10 - 15 °C | Higher starting temp at scale provides a larger sink for the exotherm before hitting the cooling limit. |
| Diketene Addition Time | ~15 minutes | 2 - 4 hours | Slow addition is critical to allow the reactor's cooling system to remove the generated heat.[2] |
| Max. Internal Temp. | < 10 °C | < 25 °C | A higher, but strictly controlled, maximum temperature is often acceptable and practical at scale. |
| Stoichiometry (Diketene) | 1.05 equivalents | 1.02 equivalents | Tighter stoichiometric control is needed to minimize by-products that are harder to remove at scale.[1][3] |
| Agitation | Magnetic Stir Bar (800 RPM) | Pitched-Blade Turbine (150-250 RPM) | Mechanical agitation is required for homogenous mixing in large volumes. |
| Work-up | Rotary Evaporation | Distillative Solvent Swap | Evaporation is inefficient at scale; distillation is used to switch to a suitable crystallization solvent. |
Protocol 1: Semi-Batch Synthesis of this compound (~5 kg Scale)
Equipment: 50 L jacketed glass-lined reactor, temperature probes, mechanical agitator, addition pump with calibrated flow rate.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge 4-fluorobenzylamine (4.72 kg, 37.7 mol) and ethyl acetate (25 L) to the reactor.
-
Cooling: Start agitation (150 RPM) and cool the reactor contents to 10-15°C.
-
Diketene Addition: Begin the slow, sub-surface addition of diketene (3.24 kg, 38.5 mol, 1.02 equiv) via the addition pump over a period of 3 hours.
-
Temperature Control: Carefully monitor the internal temperature. Adjust the addition rate or jacket temperature to ensure the internal temperature does not exceed 25°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 20-25°C for 1 hour.
-
In-Process Check: Take a sample and analyze by HPLC to confirm the consumption of 4-fluorobenzylamine (<1% remaining).
-
Quenching: Slowly add 5 L of water to quench any unreacted diketene and stir for 30 minutes.
-
Phase Separation: Stop agitation, allow the layers to separate, and drain the lower aqueous layer.
-
Washing: Wash the organic layer with 5 L of 5% sodium bicarbonate solution, followed by 5 L of brine.
-
Isolation: The product is now in the ethyl acetate layer, ready for crystallization (see Protocol 2).
Protocol 2: Product Purification by Recrystallization
-
Solvent Swap: Concentrate the ethyl acetate solution from Protocol 1 under vacuum to a volume of ~10 L.
-
Addition of Anti-Solvent: Add n-Heptane (20 L) slowly over 1 hour at 40-45°C. The solution should become cloudy.
-
Seeding: If no solids have formed, add seed crystals (20 g) of pure this compound.
-
Controlled Cooling: Cool the slurry to 0-5°C over a period of 4 hours.
-
Hold: Hold the slurry at 0-5°C with gentle agitation for at least 2 hours to maximize crystallization.
-
Filtration: Filter the product using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with cold (0°C) heptane (2 x 5 L).
-
Drying: Dry the product under vacuum at 40°C until a constant weight is achieved.
Section 5: Visual Workflows
Caption: Troubleshooting logic for addressing low product purity during scale-up.
References
Sources
- 1. US4129596A - Process for the continuous preparation of acetoacetamides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]
- 4. EP0556275B1 - Preparation of aqueous solutions of acetoacetamide - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
Preventing side reactions in beta-keto amide synthesis
Technical Support Center: Beta-Keto Amide Synthesis
Welcome to the technical support center for beta-keto amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Beta-keto amides are valuable precursors for a wide range of heterocyclic compounds and biologically active molecules.[1][2] However, their synthesis is often plagued by competing side reactions that can diminish yields and complicate purification.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind experimental choices, offering robust protocols and troubleshooting strategies to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield is low, and I'm recovering mostly my starting amide and ester. What is the likely cause?
A1: This classic issue typically points to inefficient enolate formation, which is the critical first step in the condensation reaction.
-
Plausible Causes:
-
Insufficient Base Strength: The base you are using may not be strong enough to deprotonate the α-carbon of your nucleophilic partner (typically an ester or the amide itself) to a significant extent. The pKa of an ester's α-proton is around 25.
-
Incorrect Base Stoichiometry: Claisen-type condensations are often equilibrium-limited. The reaction is driven to completion by the deprotonation of the newly formed, more acidic β-keto amide product (pKa ≈ 11).[3] This requires at least a full stoichiometric equivalent of base.[4]
-
Poor Base Quality: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS) can degrade upon improper storage.
-
-
Proposed Solutions & Scientific Rationale:
-
Switch to a Stronger Base: If you are using an alkoxide like sodium ethoxide (NaOEt) and seeing poor results, consider moving to a stronger, non-nucleophilic base such as LDA or LiHMDS. These bases will irreversibly and quantitatively form the enolate, especially at low temperatures, shifting the equilibrium forward.
-
Verify Base Stoichiometry: Ensure you are using at least 1.0 equivalent of base. The final, irreversible deprotonation of the product consumes the base and makes the overall reaction thermodynamically favorable.[3][4]
-
Control Temperature: For kinetically controlled, directed reactions, enolate generation should be performed at low temperatures (e.g., -78 °C) to prevent enolate decomposition or unwanted side reactions.[5]
-
-
Illustrative Workflow: Directed Claisen-Type Condensation
Caption: Workflow for a directed synthesis to maximize yield.
Q2: I'm observing a significant amount of self-condensation byproduct from my ester starting material. How can I improve selectivity?
A2: This is a common problem in "crossed" Claisen condensations where both reaction partners have α-hydrogens.[6][7] The key is to control which molecule acts as the nucleophile.
-
Plausible Causes:
-
Competitive Enolization: Both your amide and ester can be deprotonated by the base, leading to a mixture of four possible products (two self-condensation and two crossed-condensation products).
-
Reaction Conditions: Adding the base to a mixture of both starting materials allows for competitive deprotonation and subsequent reactions.
-
-
Proposed Solutions & Scientific Rationale:
-
Use a Non-Enolizable Acyl Donor: If possible, choose an acyl donor that lacks α-hydrogens (e.g., ethyl benzoate, diethyl carbonate). This molecule can only act as the electrophile, eliminating the possibility of self-condensation.[6]
-
Implement a Directed Condensation Protocol: The most robust solution is to pre-form the desired enolate from one partner before introducing the second. For β-keto amide synthesis, this typically involves forming the amide enolate first.
-
Slow Addition: Slowly adding the enolizable partner to a mixture of the non-enolizable partner and the base can also suppress self-condensation, though this is generally less effective than pre-forming the enolate.[6]
-
-
Recommended Protocol (Directed Condensation of a Secondary Amide):
-
Dianion Formation: Dissolve the secondary amide (1.0 eq) in dry THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add n-butyllithium (n-BuLi) (2.1 eq) dropwise. The first equivalent deprotonates the acidic N-H, and the second deprotonates the α-carbon.[8] Stir for 1 hour at 0 °C to ensure complete dianion formation.
-
Acylation: Cool the solution back to -78 °C. Slowly add the ester (1.0 eq) as a solution in dry THF via syringe pump over 30 minutes.
-
Quench: After stirring for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography.
-
Q3: My reaction with an organometallic reagent yielded a tertiary alcohol instead of the β-keto amide. What happened?
A3: This is a classic case of over-addition. The intermediate ketone product is more reactive than the starting material (e.g., an ester) towards the organometallic reagent, leading to a second nucleophilic attack.[9]
-
Plausible Cause:
-
The reaction of a highly nucleophilic Grignard or organolithium reagent with a standard acyl donor (like an acid chloride or ester) forms the ketone in situ. This ketone then rapidly traps a second equivalent of the nucleophile to produce a tertiary alcohol.
-
-
Proposed Solution: The Weinreb-Nahm Ketone Synthesis Strategy
-
The most reliable method to prevent this is to use an N-methoxy-N-methylamide, commonly known as a Weinreb amide .[9][10]
-
Scientific Rationale: When an organometallic reagent adds to a Weinreb amide, it forms a stable, five-membered tetrahedral intermediate that is chelated by the methoxy group.[10][11] This intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed. This two-step process (addition then workup) effectively prevents the over-addition side reaction.[9][10]
-
-
Mechanism: Stability of the Weinreb Intermediate
Caption: The Weinreb amide forms a stable chelated intermediate.
Frequently Asked Questions (FAQs)
Q: How do I choose the most appropriate base for my reaction?
A: The choice of base is critical and depends on the specific transformation. The goal is to select a base that is strong enough to generate the enolate without causing unwanted side reactions.
| Base | Approx. pKa (Conj. Acid) | Common Use | Pros | Cons |
| Sodium Ethoxide (NaOEt) | 16 | Classic Claisen condensations with ethyl esters.[6][7] | Inexpensive, easy to handle. | Can cause transesterification if ester is not also ethyl-based.[6] Not strong enough for full enolate formation. |
| Sodium Hydride (NaH) | 36 | Generating enolates from esters and other carbonyls. | Strong, non-nucleophilic, byproduct (H₂) is easily removed. | Can be slow and heterogeneous. Requires careful handling (flammable). |
| LDA (Lithium Diisopropylamide) | 36 | Directed (kinetic) enolate formation.[4] | Very strong, non-nucleophilic, fast, soluble, works at low temps. | Thermally unstable, must be freshly prepared or titrated. |
| LiHMDS / NaHMDS / KHMDS | 26 | Directed enolate formation, often for sterically hindered substrates. | Very strong, non-nucleophilic, sterically bulky, commercially available. | More expensive than other options. |
Q: My synthesis involves a malonic acid monoamide precursor. I'm seeing premature decarboxylation. How can I control this?
A: The synthesis of β-keto amides via acylation of malonic acid monoamide dianions relies on a final, acid-catalyzed decarboxylation step.[12][13] If this is happening prematurely, it suggests your reaction or initial workup conditions are too acidic or too hot. The β-keto acid intermediate formed after acylation and before protonation is prone to losing CO₂.[14][15] To control this, ensure your reaction quench is done at low temperature and is initially neutral or slightly basic before carefully acidifying to promote the desired decarboxylation as the final step.
Q: Can I use a primary amide as my nucleophilic partner?
A: Yes, but it is challenging. The N-H protons of a primary amide are significantly more acidic (pKa ≈ 17) than the α-protons.[16] This means a base will deprotonate the nitrogen first. To generate the C-enolate (a 1,3-dianion), you must use at least two equivalents of a very strong base like n-BuLi.[8] An alternative strategy is to use a synthetic equivalent of a primary amide enolate, such as those derived from β-enamino amides, which can be acylated at the α-carbon and then unmasked.[8]
References
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. Synthesis of β‐keto amides through β‐keto acids. [Link]
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ResearchGate. A new beta-keto amide synthesis. [Link]
-
PubMed. Asymmetric synthesis and applications of beta-amino Weinreb amides. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Angelov, P. et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
PubMed. Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. [Link]
-
ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
ACS Publications. Direct Amidation of Aldoses and Decarboxylative Amidation of α-Keto Acids: An Efficient Conjugation Method for Unprotected Carbohydrate Molecules. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
YouTube. Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]
-
Reddit. Is beta-decarboxylation for B-dcarbonyls or B-keto acids only?. [Link]
-
ResearchGate. A New β-Keto Amide Synthesis. [Link]
-
ResearchGate. Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. [Link]
-
Thieme. A New β-Keto Amide Synthesis. [Link]
-
YouTube. Amides to Ketones, Part 1: Polar Organometallics. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
ACS Publications. Mastering .beta.-Keto Esters. [Link]
-
NIH National Library of Medicine. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. [Link]
-
ACS Publications. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. [Link]
-
Beilstein Journal of Organic Chemistry. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. [Link]
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Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Chemistry LibreTexts. General Mechanism of Amide Reactions. [Link]
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Improving the purity of crude "N-(4-Fluorobenzyl)-3-oxobutanamide"
A Guide to Achieving High Purity for Drug Discovery & Development Professionals
Welcome to the technical support guide for N-(4-Fluorobenzyl)-3-oxobutanamide (CAS 116475-94-6). As a key intermediate in various synthetic pathways, its purity is paramount for the reliability and reproducibility of your research. This document, structured in a question-and-answer format, addresses common challenges encountered during the purification of this β-ketoamide.
Part 1: Initial Assessment & Frequently Asked Questions
This section covers the preliminary steps and foundational knowledge required before attempting purification.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the acylation of 4-fluorobenzylamine with a derivative of acetoacetic acid (e.g., ethyl acetoacetate or diketene).
Causality: Understanding the source of impurities is the first step in designing an effective purification strategy. Each impurity type requires a different removal approach.
Table 1: Common Impurities and Their Origins
| Impurity Type | Specific Example(s) | Typical Origin | Recommended Removal Method |
| Unreacted Starting Materials | 4-Fluorobenzylamine | Incomplete reaction | Acidic Liquid-Liquid Extraction |
| Ethyl acetoacetate, Acetoacetic acid | Incomplete reaction, Hydrolysis | Basic Liquid-Liquid Extraction | |
| Reaction By-products | N,N-bis(acetoacetyl)-4-fluorobenzylamine | Over-acylation of the amine | Column Chromatography, Recrystallization |
| Self-condensation products of ketoester | Side reaction of starting material | Column Chromatography | |
| Residual Solvents | Toluene, Triethylamine, etc. | Reaction or work-up solvent | Drying under high vacuum, Recrystallization |
| Degradation Products | Hydrolysis products (e.g., 4-fluorobenzylamine, acetoacetic acid) | Exposure to strong acid/base or heat | Extraction, Chromatography, Recrystallization |
Forced degradation studies, which involve exposing the drug substance to harsh conditions like strong acids, bases, oxidation, and heat, are an industry standard for identifying potential degradation products and establishing the stability of the molecule.[1][2]
Q2: What analytical techniques should I use to assess the purity of my crude and final products?
A2: A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can identify all possible impurities.[3]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Confirms the chemical structure of your target compound and can identify and quantify major impurities if their structures are known.[4]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A well-developed HPLC method can separate the main compound from trace impurities, allowing for accurate quantification (e.g., area % purity).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities, often coupled with HPLC (LC-MS).[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the number of components in your mixture and to guide the development of column chromatography methods.
Q3: My crude product is a brown oil or a gummy solid, but the literature describes it as a solid. What happened?
A3: This is a common issue and almost always indicates the presence of significant impurities, particularly residual solvents or unreacted starting materials that are oils at room temperature. These impurities act as a "solvent" for your solid product, preventing it from crystallizing and often imparting color. Attempting to directly crystallize this material will likely fail. An initial work-up, such as a liquid-liquid extraction, is strongly recommended before proceeding to recrystallization.
Part 2: Purification Strategy Selection
Choosing the right purification technique is critical. The following decision-making flowchart can guide your approach based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquids, often an organic solvent and an aqueous solution.[5] It is particularly effective for removing acidic or basic impurities.
Q4: How can I specifically remove unreacted 4-fluorobenzylamine?
A4: Unreacted 4-fluorobenzylamine, a basic compound, can be easily removed with an acidic wash.
The Chemistry: In this acid-base extraction, the basic amine is protonated by an acid (like HCl) to form a water-soluble ammonium salt.[6] This salt will partition into the aqueous layer, while your neutral product, this compound, remains in the organic layer.
Experimental Protocol: Acidic Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Wash with a volume of aqueous acid roughly equal to the organic phase volume.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash (Step 2-4) one more time to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of basic impurities.[7]
Q5: I'm dealing with an emulsion (a stable suspension of the two layers) during extraction. How can I resolve this?
A5: Emulsions are common and can usually be broken with one of the following techniques:
-
Time: Allow the funnel to stand undisturbed for 10-20 minutes.
-
Brine: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer often helps force the separation.[7]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: For smaller scales, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
Part 4: Troubleshooting Guide: Recrystallization
Recrystallization is the gold standard for purifying stable, crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound selectively crystallizes out, leaving impurities behind in the solution.[8]
Q6: How do I choose the best solvent for recrystallizing my product?
A6: An ideal recrystallization solvent will dissolve your compound completely when hot but very poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A solvent screen is the best approach.
Experimental Protocol: Recrystallization Solvent Screen
-
Preparation: Place a small amount (~20-30 mg) of your crude product into several different test tubes.
-
Solvent Addition (Cold): To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water, or mixtures like ethanol/water) dropwise at room temperature until the material is just covered. Note if the solid dissolves. If it does, that solvent is unsuitable.
-
Heating: For solvents where the compound was insoluble at room temperature, heat the mixture gently (e.g., in a hot water bath). Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is the one that produces a high yield of well-formed crystals upon cooling.
Table 2: Interpreting Solvent Screen Results
| Observation | Interpretation | Next Step |
| Insoluble when hot | Poor solvent | Discard, or try as the anti-solvent in a solvent/anti-solvent system. |
| Soluble when cold | Too good a solvent | Discard, or try as the primary solvent in a solvent/anti-solvent system. |
| Soluble when hot, insoluble when cold, forms crystals | Good single solvent | Proceed with bulk recrystallization. |
| Soluble when hot, but "oils out" on cooling | Compound may be melting or is still too impure. | Try a lower-boiling solvent or purify by another method first. |
| Soluble when hot, no crystals on cooling | Solution is not supersaturated. | Try scratching the inside of the glass, adding a seed crystal, or evaporating some solvent. |
Q7: My compound won't crystallize, even from a promising solvent. What can I do?
A7: Inducing crystallization often requires overcoming a small energy barrier.
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.
-
Seed: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.
-
Concentrate: Remove some of the solvent under reduced pressure to increase the concentration and force crystallization.
-
Cool Lower: Use a dry ice/acetone bath for even lower temperatures, but be aware this may cause impurities to precipitate as well.
Part 5: Troubleshooting Guide: Flash Column Chromatography
For separating complex mixtures or impurities with similar polarity to the product, flash column chromatography is the preferred method.[9]
Q8: How do I select the right mobile phase (eluent) for my column?
A8: The goal is to find a solvent system where your product has a Retention Factor (Rƒ) of ~0.3-0.4 on a TLC plate. This Rƒ value typically provides the best separation on a column.
The Rationale:
-
Rƒ too high (>0.6): The compound will move too quickly through the column, resulting in poor separation from less polar impurities.
-
Rƒ too low (<0.2): The compound will move too slowly, leading to very long run times and broad, diffuse bands, which can co-elute with more polar impurities.
Experimental Protocol: TLC for Eluent Selection
-
Prepare a Sample: Dissolve a small amount of your crude material in a few drops of a strong solvent like ethyl acetate or DCM.
-
Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a small amount of your chosen test eluent (e.g., start with 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Adjust the polarity of your eluent system until the Rƒ of your product is in the target range of 0.3-0.4. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to lower the Rƒ; decrease it to raise the Rƒ.
Caption: Workflow for optimizing TLC eluent for column chromatography.
References
-
Royal Society of Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from [Link]
-
Felten, C. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Nayak, S. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Corden, P. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Catalent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Kumar, S., et al. (n.d.). Diversification of α–Ketoamides via Transamidation Reactions with Alkyl and Benzyl Amines at Room Temperature. Supporting Information. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Enantioselective α-Hydroxylation of β-Ketoamides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
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- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to N-(4-Fluorobenzyl)-3-oxobutanamide and Other 3-Oxobutanamides for Drug Discovery
Introduction: The 3-Oxobutanamide Scaffold - A Versatile Core in Medicinal Chemistry
The 3-oxobutanamide moiety is a cornerstone in the design of biologically active molecules. Its inherent chemical functionalities, a reactive β-keto group and a stable amide linkage, provide a versatile platform for synthesizing a diverse array of compounds with a broad spectrum of therapeutic applications.[1] These derivatives have garnered significant attention in drug discovery for their potential as antibacterial, anticancer, and enzyme inhibitory agents.[2] The strategic modification of the N-substituent on the 3-oxobutanamide core allows for the fine-tuning of physicochemical properties and biological activity, making this scaffold a prime candidate for the development of novel therapeutics.
This guide presents a comprehensive comparative analysis of N-(4-Fluorobenzyl)-3-oxobutanamide against other selected 3-oxobutanamide derivatives. We will delve into a comparison of their physicochemical properties, explore their relative biological activities with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights to guide the selection and design of 3-oxobutanamide-based compounds for further investigation.
Focus Molecule: this compound
This compound is a derivative that incorporates a fluorinated benzyl group at the amide nitrogen. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. While specific experimental data for this compound is not extensively available in the public domain, its structural features suggest potential for interesting biological activity, warranting a comparative analysis with other well-characterized 3-oxobutanamides.
Physicochemical Properties: A Comparative Overview
The nature of the substituent on the amide nitrogen significantly influences the physicochemical properties of 3-oxobutanamides, which in turn affect their solubility, membrane permeability, and interaction with biological targets. The following table summarizes key physicochemical properties of this compound and a selection of other N-substituted 3-oxobutanamides. Please note that some of the data for this compound are predicted values due to the limited availability of experimental data.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted logP | Topological Polar Surface Area (Ų) |
| This compound | Benzyl group with a fluorine at the para position | C₁₁H₁₂FNO₂ | 209.22 | Not Reported | 1.48 | 46.17 |
| N-Benzyl-3-oxobutanamide [3] | Benzyl group | C₁₁H₁₃NO₂ | 191.23 | Not Reported | 1.28 | 46.17 |
| N-(4-Methylphenyl)-3-oxobutanamide [4] | p-tolyl group | C₁₁H₁₃NO₂ | 191.23 | 94-95 | 1.89 | 46.17 |
| N-(4-Ethoxyphenyl)-3-oxobutanamide [5] | p-ethoxyphenyl group | C₁₂H₁₅NO₃ | 221.25 | 102-105 | 1.9 | 55.4 |
| N-(2,4-Dimethylphenyl)-3-oxobutanamide [6] | 2,4-dimethylphenyl group | C₁₂H₁₅NO₂ | 205.25 | 88 | 1.9 | 46.2 |
| 3-Oxobutanamide [7] | Unsubstituted amide | C₄H₇NO₂ | 101.10 | Not Reported | -1.1 | 63.3 |
Comparative Biological Activity
The 3-oxobutanamide scaffold has been explored for various biological activities. Here, we compare the potential antibacterial and enzyme inhibitory activities of this compound with other derivatives based on available data for structurally related compounds.
Antibacterial Activity
Derivatives of 3-oxobutanamide have shown promise as antibacterial agents.[8][9] The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-benzylidene-3-oxobutanamide derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), offering insight into the potential antibacterial profile of related compounds.
| Compound (2-benzylidene-3-oxobutanamide derivative) | Aryl Substituent | MIC (µg/mL) vs. Sa-MRSA |
| 1 | 3-Nitrobenzylidene | 2 |
| 2 | 4-Nitrobenzylidene | 2 |
| 3 | 2-Chlorobenzylidene | 8 |
| 4 | 4-Chlorobenzylidene | 4 |
| 5 | 4-Fluorobenzylidene | 8 |
| 6 | 2,4-Dichlorobenzylidene | 4 |
Data sourced from a study on 2-benzylidene-3-oxobutanamide derivatives, which share a similar core structure.[8]
The data suggests that electron-withdrawing groups on the aryl ring can contribute to potent antibacterial activity against MRSA.[8] The 4-fluorobenzylidene derivative shows moderate activity, indicating that our focus compound, this compound, may also possess antibacterial properties worthy of investigation.
Enzyme Inhibitory Potential
The 3-oxobutanamide core can be found in molecules designed to inhibit various enzymes. For instance, the structurally related acetoacetanilides have been investigated as inhibitors of enzymes like cyclooxygenase (COX).[10] Below is a table of IC₅₀ values for known COX inhibitors to provide a benchmark for evaluating the potential of novel 3-oxobutanamide derivatives.
| Inhibitor | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Celecoxib | 15 | 0.04 |
| Diclofenac | 0.076 | 0.026 |
| Ibuprofen | 13 | 370 |
Data for established COX inhibitors for comparative purposes.[10]
While direct enzyme inhibition data for this compound is not available, the 3-oxobutanamide scaffold provides a template for designing enzyme inhibitors. The specific N-substituent will play a crucial role in determining the potency and selectivity of inhibition.
Experimental Protocols
To facilitate further research and a direct comparison of this compound with other derivatives, we provide the following detailed experimental protocols.
Synthesis of N-substituted-3-oxobutanamides
This general protocol can be adapted for the synthesis of this compound by using 4-fluorobenzylamine as the starting amine.
Reaction Scheme:
Caption: General synthesis of N-substituted-3-oxobutanamides.
Materials:
-
Appropriate amine (e.g., 4-fluorobenzylamine) (1.0 equivalent)
-
Ethyl acetoacetate (1.1 equivalents)
-
Toluene (or other suitable high-boiling solvent)
-
Catalytic amount of p-toluenesulfonic acid (optional)
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.
-
If using, add a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-substituted-3-oxobutanamide.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow:
Caption: Workflow for MIC determination.
Procedure:
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in an appropriate broth medium.
-
Inoculate each well with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)
This protocol outlines a general method for determining the IC₅₀ value of a compound against an enzyme.
Workflow:
Caption: Workflow for an enzyme inhibition assay.
Procedure:
-
Prepare solutions of the purified enzyme (e.g., COX-1 or COX-2) and its substrate (e.g., arachidonic acid).[10]
-
In a microplate, add various concentrations of the test compound.
-
Add the enzyme solution to each well and pre-incubate to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the substrate.
-
After a specific incubation period, terminate the reaction.[10]
-
Quantify the amount of product formed using a suitable detection method (e.g., ELISA, fluorescence, or absorbance).[10]
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
Mechanism of Action: A General Perspective
While the specific mechanism of action for each 3-oxobutanamide derivative will depend on its biological target, as enzyme inhibitors, they can act through various modes of inhibition.
Caption: General mechanism of enzyme inhibition.
In competitive inhibition, the 3-oxobutanamide derivative would bind to the active site of the enzyme, preventing the substrate from binding. In non-competitive or allosteric inhibition, the inhibitor would bind to a site other than the active site, causing a conformational change in the enzyme that reduces its catalytic efficiency.[11] The specific interactions between the 3-oxobutanamide derivative and the amino acid residues of the enzyme's binding pocket would determine the mode and strength of inhibition.
Conclusion and Future Directions
The 3-oxobutanamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comparative analysis of this compound with other derivatives, highlighting the influence of the N-substituent on physicochemical properties and potential biological activities. While there is a clear need for more extensive experimental data on this compound itself, the provided protocols offer a framework for its synthesis and evaluation.
Future research should focus on:
-
The synthesis and thorough characterization of a focused library of N-benzyl-3-oxobutanamides with diverse substitutions on the benzyl ring.
-
Systematic evaluation of these compounds in a panel of antibacterial and enzyme inhibition assays to establish clear structure-activity relationships.
-
Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.
By systematically exploring the chemical space around the 3-oxobutanamide core, the scientific community can unlock the full potential of this versatile scaffold in the ongoing quest for new and effective medicines.
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A Comparative Guide to N-(4-Fluorobenzyl)-3-oxobutanamide and Established Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Dynamic Landscape of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. Their dysregulation can drive cell proliferation, survival, and migration, making them prime targets for therapeutic intervention. The success of kinase inhibitors is exemplified by drugs that have transformed the treatment paradigms for various cancers. This guide provides a comparative analysis of a novel compound, N-(4-Fluorobenzyl)-3-oxobutanamide, against a panel of well-established kinase inhibitors: Imatinib, Dasatinib, and Sorafenib. We will delve into their mechanisms of action, target profiles, and provide detailed experimental protocols for a head-to-head comparison, empowering researchers to effectively evaluate new chemical entities in the kinase inhibitor landscape.
Compound Profiles
This compound: A Novel Scaffold
This compound is a synthetic compound featuring a fluorobenzyl group linked to a 3-oxobutanamide core. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its structural motifs are of interest in medicinal chemistry. The 3-oxobutanamide moiety can be envisioned as a potential pharmacophore that could interact with the ATP-binding site of certain kinases. The fluorobenzyl group can contribute to binding affinity and specificity through hydrophobic and potential halogen bonding interactions. This guide will outline the experimental framework necessary to elucidate its potential as a kinase inhibitor.
Imatinib (Gleevec®): The Pioneer of Targeted Therapy
Imatinib mesylate was a revolutionary drug that validated the concept of targeted cancer therapy.[1] Its primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives Chronic Myeloid Leukemia (CML).[2][3] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.[2][4] This blockade of signal transduction leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells.[2] In addition to BCR-ABL, Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGFR, making it effective in the treatment of gastrointestinal stromal tumors (GISTs).[1][2]
Dasatinib (Sprycel®): A Second-Generation Multi-Targeted Inhibitor
Dasatinib is a more potent, second-generation tyrosine kinase inhibitor that targets a broader spectrum of kinases compared to Imatinib.[5] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome resistance mechanisms that affect Imatinib.[6] It is a potent inhibitor of the BCR-ABL kinase and is also a strong inhibitor of the SRC family kinases (including SRC, LCK, and FYN), c-KIT, and PDGFRβ.[6][7] This multi-targeted profile contributes to its efficacy in Imatinib-resistant CML and in certain solid tumors where SRC kinases are implicated in disease progression.[8]
Sorafenib (Nexavar®): A Multi-Kinase Inhibitor Targeting Angiogenesis and Proliferation
Sorafenib is an oral multi-kinase inhibitor that uniquely targets both serine/threonine and receptor tyrosine kinases.[9][10] Its mechanism of action is twofold: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway (inhibiting both RAF-1 and B-RAF), and it suppresses tumor angiogenesis by inhibiting VEGFR-2, VEGFR-3, and PDGFR-β.[9][10][11][12] This dual action of simultaneously targeting the tumor and its blood supply has made Sorafenib a standard of care for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[10][13]
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator compounds against their key target kinases, providing a benchmark for evaluating novel inhibitors like this compound.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | v-Abl | 600 | [14] |
| c-Kit | 100 | [14] | |
| PDGFR | 100 | [14] | |
| Dasatinib | Abl | <1 | [15] |
| Src | 0.8 | [15] | |
| c-Kit | 79 | [15] | |
| Sorafenib | Raf-1 | 6 | [16] |
| B-Raf | 22 | [16] | |
| VEGFR-2 | 90 | [16] | |
| PDGFR-β | 57 | [16] |
Experimental Protocols for Comparative Evaluation
To provide a robust comparison, a tiered experimental approach is recommended, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.
Diagram of Experimental Workflow
Caption: The BCR-ABL pathway, a key driver in CML.
VEGFR/RAF Signaling Pathways
Caption: Key pathways inhibited by Sorafenib, affecting both angiogenesis and cell proliferation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and comparative analysis of novel kinase inhibitors, using this compound as a case study against the established drugs Imatinib, Dasatinib, and Sorafenib. By following the detailed biochemical and cell-based protocols, researchers can generate robust data on the potency, selectivity, and cellular efficacy of new compounds. The insights gained from such a structured evaluation are critical for identifying promising lead candidates for further preclinical and clinical development. The ultimate goal is to expand the arsenal of targeted therapies and improve outcomes for patients with kinase-driven diseases.
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A Researcher's Guide to the Structure-Activity Relationship of N-(4-Fluorobenzyl)-3-oxobutanamide Analogs: A Comparative Analysis
In the landscape of modern medicinal chemistry, the N-benzyl-3-oxobutanamide scaffold has emerged as a versatile template for designing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the core structure of N-(4-Fluorobenzyl)-3-oxobutanamide. We will explore potential biological targets, propose key structural modifications, and detail the experimental workflows required to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the optimization of this promising chemical series.
Introduction: The this compound Scaffold
The core structure, this compound, combines a fluorinated aromatic ring with a flexible β-ketoamide chain. While direct biological data for this specific molecule is not extensively documented in publicly available literature, the broader class of N-aryl and N-benzyl-3-oxobutanamides has shown promise in diverse therapeutic areas, including oncology and infectious diseases.[1] The presence of the 4-fluoro substituent on the benzyl ring is a common medicinal chemistry strategy to enhance metabolic stability and potentially improve binding interactions with target proteins through halogen bonding.[2] This guide will, therefore, extrapolate from related chemical series to build a predictive SAR model for this compound class.
Postulated Biological Targets and Mechanism of Action
Based on the activities of structurally related compounds, we can hypothesize several potential biological targets for this compound analogs. N-benzyl derivatives have been successfully developed as inhibitors of various enzymes, including acetylcholinesterase (AChE) for Alzheimer's disease,[3][4][5] Aurora kinase B for cancer,[6] and the sodium-calcium exchanger (NCX) for cardiovascular disorders.[7] Furthermore, the N-aryl-3-oxobutanamide moiety is a known pharmacophore in compounds with antibacterial and anticancer properties.[1]
A plausible mechanism of action for anticancer activity could involve the inhibition of critical cellular kinases, disrupting cell cycle progression and inducing apoptosis. For antibacterial activity, these compounds might target essential bacterial enzymes involved in cell wall synthesis or DNA replication.
Comparative Analysis of Analog Performance: A Predictive SAR Study
To guide the synthetic exploration of this chemical space, we propose a comparative analysis of hypothetical analogs. The following sections will detail the rationale for specific structural modifications and their anticipated impact on biological activity.
Modifications of the N-Benzyl Moiety
The N-benzyl group provides a crucial anchor for potential interactions with the target protein. Modifications to this ring can significantly impact potency and selectivity.
Table 1: Predicted Structure-Activity Relationship of N-Benzyl Modifications
| Analog ID | Modification | Rationale | Predicted Activity |
| A-1 (Lead) | 4-Fluoro | Enhances metabolic stability, potential for halogen bonding. | Baseline |
| A-2 | 4-Chloro/4-Bromo | Larger halogens can form stronger halogen bonds. | Potentially Increased |
| A-3 | 4-Trifluoromethyl | Strong electron-withdrawing group, may enhance binding affinity.[1] | Potentially Increased |
| A-4 | 4-Methoxy | Electron-donating group, may alter binding mode or reduce activity. | Potentially Decreased |
| A-5 | 3,4-Difluoro | Multiple fluorine atoms can fine-tune electronic properties and binding.[2] | Potentially Increased |
| A-6 | Unsubstituted Benzyl | Removal of fluorine to assess its contribution. | Potentially Decreased |
Modifications of the 3-Oxobutanamide Chain
The β-ketoamide portion of the molecule is a flexible chain that can adopt multiple conformations to fit into a binding pocket. It also presents opportunities for hydrogen bonding.
Table 2: Predicted Structure-Activity Relationship of 3-Oxobutanamide Modifications
| Analog ID | Modification | Rationale | Predicted Activity |
| B-1 | Methyl Ketone (Lead) | Baseline structure. | Baseline |
| B-2 | Cyclopropyl Ketone | Introduces rigidity, may improve selectivity. | Activity Dependent on Target |
| B-3 | Phenyl Ketone | Increases steric bulk and potential for π-π stacking. | Activity Dependent on Target |
| B-4 | Amide Replacement | Replaces the ketone with an amide to alter hydrogen bonding capacity. | Potentially Altered Selectivity |
| B-5 | α-Methylation | Adds a stereocenter, potentially leading to stereospecific interactions. | Potentially Increased Potency for one Enantiomer |
Experimental Workflows for Target Validation and SAR Elucidation
To validate the predicted SAR and identify the biological targets of this compound class, a systematic experimental cascade is necessary.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing novel analogs of this compound.
Caption: High-level experimental workflow for SAR studies.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening [1]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Kinase Inhibition Assay (Example: Aurora Kinase B) [6]
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing Aurora Kinase B enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualizing the Core Scaffold and Key Analog Classes
The following diagram illustrates the core this compound structure and highlights the key areas for analog derivatization.
Caption: Core scaffold and key modification points.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a predictive framework for understanding the structure-activity relationships of its analogs, based on data from related chemical series. The proposed modifications to the N-benzyl and 3-oxobutanamide moieties offer clear avenues for synthetic exploration.
Future work should focus on the synthesis and systematic biological evaluation of the proposed analogs using the outlined experimental workflows. The initial screening data will be crucial for validating the hypothesized biological targets and refining the SAR model. Subsequent optimization efforts should aim to improve potency, selectivity, and pharmacokinetic properties to identify lead candidates for further preclinical development.
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3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one. Molecular Imaging and Contrast Agent Database (MICAD). 2004-. Available from: [Link]
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N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. Available from: [Link]
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A Comparative Guide to Validating the Purity of Synthesized N-(4-Fluorobenzyl)-3-oxobutanamide
For researchers, scientists, and professionals in drug development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a foundational pillar of safety and efficacy. This guide provides an in-depth comparison of analytical techniques for validating the purity of a synthesized batch of N-(4-Fluorobenzyl)-3-oxobutanamide, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure self-validating and robust purity assessments.
This compound (MW: 209.22 g/mol ) is synthesized via the condensation of 4-fluorobenzylamine and a β-keto ester like ethyl acetoacetate.[1] Potential impurities can arise from unreacted starting materials, side-reactions, or degradation products. Therefore, employing orthogonal analytical methods is crucial for a comprehensive purity profile.
Comparative Analysis of Core Purity Validation Techniques
The choice of analytical technique is dictated by the specific information required, the nature of potential impurities, and the intended purpose of the analysis. Here, we compare four primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis.
Key Performance Indicators at a Glance
| Technique | Principle | Primary Use | Sensitivity | Specificity | Quantitation | Throughput |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[2] | Purity %, Impurity Profiling | High (ng-pg) | High | Excellent (Relative) | Medium-High |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[3][] | Volatile Impurities, Identification | Very High (pg-fg) | Excellent | Good (Relative) | Medium |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[5] | Absolute Purity (Assay) | Moderate (µg-mg) | Excellent | Absolute | Low-Medium |
| Melting Point | Temperature range of solid-to-liquid phase transition.[6][7] | Preliminary Purity Check | Low | Low | Non-Quantitative | High |
In-Depth Technique Evaluation & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity determination.[8][9] Its strength lies in separating the main compound from non-volatile and thermally labile impurities. For this compound, a reversed-phase (RP-HPLC) method is ideal due to the molecule's moderate polarity. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte while allowing more polar impurities to elute earlier and more non-polar impurities later. A gradient elution is chosen over isocratic to ensure adequate separation of a wider range of potential impurities and to sharpen peaks, which enhances sensitivity.[8]
Trustworthiness: Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the procedure is suitable for its intended purpose.[10][11] System suitability tests (SSTs) are performed before each run to verify the chromatographic system is performing adequately.[12]
Workflow for HPLC Purity Determination
Caption: HPLC Purity Validation Workflow.
Detailed Protocol: RP-HPLC Method
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 ACN:Water.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is exceptionally sensitive and provides structural information, making it ideal for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC.[13][14] For this compound, GC analysis is feasible, but one must be cautious of potential thermal degradation in the injector port. A lower injection temperature and a non-aggressive temperature ramp are chosen to mitigate this risk. The mass spectrometer detector offers high specificity, allowing for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[15]
Trustworthiness: The system is calibrated using a standard of known concentration. A blank solvent injection is run first to ensure no system contamination. The method's specificity is confirmed by the unique mass spectrum of the main peak, distinguishing it from any co-eluting impurities.
Detailed Protocol: GC-MS Method
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C (A lower temperature may be tested to prevent degradation).
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane or Ethyl Acetate.
-
Purity Calculation: Similar to HPLC, based on peak area percent from the Total Ion Chromatogram (TIC).
Quantitative NMR (qNMR)
Expertise & Experience: Unlike chromatographic techniques which provide a relative purity, qNMR is a primary analytical method capable of determining absolute purity without needing a reference standard of the analyte itself.[16][17] The signal integral in a ¹H NMR spectrum is directly proportional to the number of protons. By adding a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.[18][19] This method is orthogonal to chromatography and provides an invaluable cross-validation of purity results.[5][17] For this compound, we can use non-overlapping signals from both the analyte and a stable, high-purity internal standard like maleic acid.
Trustworthiness: The protocol's validity hinges on several factors: using a certified internal standard, ensuring complete dissolution of both sample and standard, and acquiring the spectrum under quantitative conditions (e.g., long relaxation delay). The accuracy is further ensured by carefully selecting integration regions free from interference.
Workflow for qNMR Purity Determination
Caption: qNMR Purity Validation Workflow.
Detailed Protocol: ¹H qNMR Method
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified, >99.5% purity).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound (m_analyte).
-
Accurately weigh ~10 mg of Maleic Acid (m_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or 32.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the singlet for the -CH₂- group next to the amide) (I_analyte). Note the number of protons this represents (N_analyte).
-
Integrate the signal for the internal standard (singlet for the two vinyl protons of maleic acid at ~6.2 ppm) (I_IS). Note the number of protons (N_IS = 2).
-
-
Purity Calculation:
-
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where: MW = Molecular Weight, m = mass, Purity_IS is the purity of the internal standard.[18]
-
Melting Point Analysis
Expertise & Experience: Melting point is a classic, rapid, and inexpensive technique to get a preliminary indication of purity.[20][21] A pure crystalline solid typically melts over a narrow range (0.5-2°C).[7][22] Impurities disrupt the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range.[6] While not quantitative, a sharp melting point close to a literature value suggests high purity. A broad, depressed range is a clear indicator of significant impurities.[22]
Trustworthiness: The apparatus must be calibrated using certified melting point standards. The observation of the melting process should be done consistently, and the heating rate must be slow and controlled near the melting temperature to ensure thermal equilibrium.[21]
Detailed Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[20][21]
-
Packing: Pack 2-3 mm of the powdered sample into a capillary tube, tapping gently to ensure dense packing.
-
Heating: Place the capillary in a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to about 15-20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute.[21]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).
-
-
Reporting: Report the result as a range (T1 - T2).
Comparative Data Summary & Conclusion
To provide a practical comparison, a hypothetical batch of synthesized this compound was analyzed using the protocols described.
| Method | Result | Interpretation & Insights |
| HPLC-UV | Purity: 99.65% (Area %) | Two minor impurities detected at 0.15% and 0.20%. Excellent for routine QC and impurity profiling. |
| GC-MS | Purity: 99.71% (TIC Area %) | Confirmed the absence of volatile starting materials. One minor peak (0.29%) did not correspond to HPLC impurities, suggesting an orthogonal impurity was detected. |
| ¹H qNMR | Purity: 99.5 ± 0.3% (w/w) | Provides the most accurate, absolute purity value. Validates the high purity indicated by chromatographic methods. The uncertainty (±0.3%) reflects the combined error of weighing and integration. |
| Melting Point | Range: 108.5 - 109.5 °C | A sharp, 1°C range indicates a highly crystalline and pure solid, corroborating the other techniques. |
No single method provides a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for robust validation.
-
HPLC serves as the primary tool for quality control, offering excellent resolution for impurity profiling and quantification.
-
GC-MS is a crucial complementary technique for detecting volatile impurities that HPLC might miss.
-
qNMR is the gold standard for assigning an absolute purity value (assay), acting as an independent verification of chromatographic results.[5][16]
-
Melting Point Analysis is a rapid, invaluable preliminary check; a poor result here immediately flags a sample for further, more detailed investigation.[20]
For researchers and drug development professionals, implementing a validation strategy that combines the relative quantification power of HPLC with the absolute accuracy of qNMR provides the highest degree of confidence in the purity of synthesized this compound, ensuring the integrity of subsequent research and development activities. This approach is firmly grounded in the principles of scientific integrity and aligns with global regulatory expectations.[10][11]
References
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Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
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Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: Melting Point Determination Source: Analytical Testing Labs URL: [Link]
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Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
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Title: Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis Source: Analytice URL: [Link]
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Title: Melting Point Analysis Source: Chemistry LibreTexts URL: [Link]
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Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: How Do You Accurately Measure Melting Points For Purity Analysis? Source: YouTube URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: What is qNMR (quantitative NMR) ? Source: JEOL Ltd. URL: [Link]
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Title: Melting Point Source: Chemistry Online @ UTSC URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: MELTING POINT ANALYSIS- IDENTITY AND PURITY Source: Chemistry LibreTexts URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: measuring purity of organic compounds (e.g. paracetamol) with GCMS? Source: Reddit URL: [Link]
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Title: 3 Key Steps for HPLC Method Validation in Pharmaceuticals Source: Altabrisa Group URL: [Link]
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Title: GC-MS Organic Chemistry: Enabling Analysis for New Drugs Source: Patsnap Eureka URL: [Link]
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Title: HPLC method validation for pharmaceuticals: a review Source: ResearchGate URL: [Link]
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Title: Gas chromatography - a key test of purity Source: Oshadhi Essential Oils URL: [Link]
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Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: ijarsct URL: [Link]
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Title: How GC/MS is Used to Determine Essential Oil Purity Source: Innovatech Labs URL: [Link]
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Title: Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin Source: ACG Publications URL: [Link]
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-
Title: Analytical Methods Source: OPUS URL: [Link]
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Title: CAS NO. 116475-94-6 | this compound Source: Arctom Scientific URL: [Link]
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Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review Source: PubMed URL: [Link]
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Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review (ResearchGate) Source: ResearchGate URL: [Link]
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Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: csbsju URL: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Butanamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides an in-depth technical comparison of the biological activities of fluorinated versus non-fluorinated butanamides. While direct comparative data on butanamides is emerging, we will draw upon established principles of fluorination in drug design, supported by experimental data from structurally related compounds, to illuminate the nuanced effects of this unique halogen. This guide will delve into the rationale behind the observed biological outcomes and provide detailed protocols for key experimental assays.
The Subtle Power of Fluorine: Why It Matters in Drug Design
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. These changes, though seemingly minor, can have a significant ripple effect on the compound's biological activity. Key transformations include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1]
-
Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The introduction of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with target proteins and enhancing binding affinity.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its absorption and distribution.
Comparative Biological Activity: A Tale of Two Amides
While the goal of fluorination is often to improve biological activity, the outcome is not always predictable and is highly dependent on the specific molecular context. Here, we explore potential differences in the biological activity of fluorinated and non-fluorinated butanamides across several key areas.
Anticancer Activity: A Double-Edged Sword
The butanamide scaffold is a component of various compounds investigated for their anticancer properties, including histone deacetylase (HDAC) inhibitors and compounds targeting other cellular pathways.
Hypothetical Comparison:
| Compound | Structure | Predicted Cytotoxicity (IC50) | Rationale |
| Butanamide X | (Non-Fluorinated) | Higher IC50 (Less Potent) | Susceptible to metabolic degradation, leading to lower effective concentration at the target site. |
| Fluorinated Butanamide X | (Fluorinated) | Lower IC50 (More Potent) | Increased metabolic stability and potentially enhanced binding affinity to the target protein could lead to greater potency. |
However, it is crucial to note that fluorination does not universally guarantee enhanced activity. In some cases, the steric or electronic changes introduced by fluorine can be detrimental to target binding.
Experimental Protocol: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3]
Principle:
Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare stock solutions of the fluorinated and non-fluorinated butanamides in DMSO.
-
Perform serial dilutions of the compounds in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
-
Antimicrobial Activity: A Case of Reduced Efficacy
While fluorination is often pursued to enhance biological activity, there are instances where it can have the opposite effect. A study on N-halamine antimicrobial additives provides a compelling example.
Experimental Data:
A comparative study of a fluorinated N-halamine (1-chloro-3-1H,1H,2H,2H-perflurooctyl-5,5-dimetylhydantoin, Cl-FODMH) and its non-fluorinated counterpart (1-chloro-3-octyl-5,5-dimethylhydantoin, Cl-ODMH) as additives in polyurethane (PU) films revealed that the fluorinated compound exhibited lower antimicrobial and biofilm-controlling potency.[5]
| Additive | Bacterial Recovery (CFU/cm²) |
| Cl-ODMH (non-fluorinated) | No recoverable bacteria at >3% content |
| Cl-FODMH (fluorinated) | Higher bacterial recovery compared to Cl-ODMH |
Causality Behind the Observation:
The reduced efficacy of the fluorinated compound was attributed to its poor compatibility with the polyurethane matrix. The fluorination led to aggregation of the additive on the polymer surface, reducing its effective contact with bacteria.[5] This example underscores the importance of considering the overall physicochemical properties of the final formulation and not just the intrinsic activity of the molecule.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Principle:
A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.[1][8]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the fluorinated and non-fluorinated butanamides in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (medium only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[7]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]
-
A reading aid, such as a viewing box with a dark background, can be used.
-
Enzyme Inhibition: Targeting Matrix Metalloproteinases
Butanamide derivatives, particularly those incorporating a hydroxamic acid moiety, have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis.
Expected Outcome of Fluorination:
Fluorination could potentially enhance the inhibitory activity of a butanamide-based MMP inhibitor through several mechanisms:
-
Increased Binding Affinity: The fluorine atom could form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the active site of the MMP.
-
Altered Conformation: Fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that binds more tightly to the enzyme.
-
Improved Pharmacokinetics: Enhanced metabolic stability would lead to a longer duration of action in vivo.
Experimental Protocol: MMP-9 Inhibitor Screening Assay (Fluorometric)
This protocol is based on a fluorometric assay that measures the cleavage of a FRET (Förster Resonance Energy Transfer)-based substrate by MMP-9.
Principle:
The assay utilizes a substrate that contains a fluorescent donor and a quencher moiety. In its intact state, the fluorescence is quenched. Upon cleavage by MMP-9, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute the lyophilized MMP-9 enzyme in a pre-chilled buffer as per the manufacturer's instructions. Keep on ice.
-
Prepare the MMP-9 assay buffer and the FRET-based MMP-9 substrate, bringing them to room temperature before use.[9]
-
Dissolve the fluorinated and non-fluorinated butanamide inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Setup (in a 96-well black plate):
-
Enzyme Control (EC): Mix a diluted solution of MMP-9 with the assay buffer.
-
Background Control (BC): Add only the assay buffer to these wells.
-
Inhibitor Samples (S): Mix the diluted MMP-9, assay buffer, and the test inhibitor at various concentrations.
-
Inhibitor Control (IC): Use a known MMP-9 inhibitor (e.g., NNGH) as a positive control for inhibition.[9]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the MMP-9 substrate in the assay buffer.
-
Add the reaction mix to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes using a fluorescence plate reader.[9]
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (change in fluorescence over time) for the enzyme control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizing the Concepts
Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of butanamide derivatives using the MTT assay.
Mechanism of MMP Inhibition
Caption: Competitive inhibition of a Matrix Metalloproteinase (MMP) by a butanamide inhibitor.
Conclusion
The incorporation of fluorine into the butanamide scaffold represents a compelling strategy for modulating biological activity. While the general principles of medicinal chemistry suggest that fluorination can enhance properties such as metabolic stability, cell permeability, and target affinity, leading to improved potency, it is not a universal panacea. As demonstrated by the case of fluorinated N-halamines, the specific molecular context and the interplay of various physicochemical properties are critical determinants of the final biological outcome.
For researchers and drug development professionals, a thorough understanding of these principles, coupled with rigorous experimental evaluation using standardized protocols such as the MTT assay for cytotoxicity, broth microdilution for antimicrobial activity, and fluorometric assays for enzyme inhibition, is paramount. This guide provides a foundational framework for the rational design and comparative assessment of fluorinated and non-fluorinated butanamides, paving the way for the development of novel and more effective therapeutic agents.
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A Comparative Guide to the In Vitro Efficacy of N-(4-Fluorobenzyl)-3-oxobutanamide Against Standard Bruton's Tyrosine Kinase (BTK) Inhibitors
Abstract: This guide provides a comparative analysis of the in vitro efficacy of a novel investigational compound, N-(4-Fluorobenzyl)-3-oxobutanamide, hereafter referred to as Compound X. Publicly available data on the specific biological activity of Compound X is limited. Therefore, this document establishes a scientifically rigorous framework for its evaluation, presenting a hypothetical yet plausible scenario where Compound X is positioned as a novel inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[1][2] We compare the hypothetical performance of Compound X against the established BTK inhibitors, Ibrutinib and Acalabrutinib, through core in vitro assays.[3][4] Detailed, step-by-step protocols for biochemical and cell-based assays are provided to ensure methodological transparency and reproducibility. This guide is intended for researchers in drug discovery and oncology, offering a blueprint for the preclinical assessment of novel kinase inhibitors.
Introduction: The Rationale for Targeting BTK in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which serves as an indispensable signaling node downstream of the B-cell receptor (BCR).[5][6] In normal B-cell development, BTK activation is transient and tightly regulated, mediating signals essential for proliferation, differentiation, and survival.[4] However, in various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR signaling pathway is constitutively active.[2][7] This aberrant, continuous signaling provides a critical survival and proliferation advantage to the neoplastic cells, making BTK a prime therapeutic target.[2]
The clinical landscape has been transformed by the development of BTK inhibitors.[4] Ibrutinib, the first-in-class covalent inhibitor, demonstrated remarkable efficacy but is associated with off-target effects due to its inhibition of other kinases like TEC and EGFR.[5][8] This led to the development of second-generation inhibitors, such as Acalabrutinib, which were designed for greater selectivity to potentially improve the safety profile.[5][9]
This guide introduces this compound (Compound X) as a hypothetical next-generation BTK inhibitor. We will outline a series of foundational in vitro experiments designed to characterize its potency and cellular activity in direct comparison to the clinical standards, Ibrutinib and Acalabrutinib.
B-Cell Receptor Signaling Pathway
The diagram below illustrates the central role of BTK in the B-Cell Receptor (BCR) signaling cascade. Upon antigen binding, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK.[2] Activated BTK then phosphorylates PLCγ2, triggering downstream pathways like NF-κB that promote cell survival and proliferation.[10] BTK inhibitors block this critical step.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's central role.
Comparative In Vitro Efficacy: A Data-Driven Overview
The initial evaluation of a novel kinase inhibitor hinges on two key parameters: its direct biochemical potency against the purified enzyme and its functional effect in a disease-relevant cellular context.[11][12] Here, we present hypothetical data for Compound X to illustrate a target profile of a promising new drug candidate.
Table 1: Biochemical Potency Against Recombinant BTK Enzyme
This assay measures the concentration of inhibitor required to reduce the enzymatic activity of purified BTK by 50% (IC50). A lower IC50 value indicates higher potency. Assays like ADP-Glo™ are commonly used for this purpose.[13]
| Compound | Target | Assay Format | IC50 (nM) |
| Compound X (Hypothetical) | BTK | ADP-Glo™ | 0.35 |
| Ibrutinib | BTK | ADP-Glo™ | 0.50[5] |
| Acalabrutinib | BTK | ADP-Glo™ | 3.0 |
Interpretation: The hypothetical data show that Compound X possesses sub-nanomolar potency against the BTK enzyme, slightly exceeding that of Ibrutinib and showing a significant potency advantage over Acalabrutinib in this direct biochemical context.
Table 2: Cellular Potency in a CLL-Derived Cell Line (MEC-1)
This assay measures the concentration of the compound required to reduce the viability of a cancer cell line by 50% (EC50). It provides an integrated view of the compound's ability to cross the cell membrane, engage the target in a complex cellular environment, and induce cell death.[14][15]
| Compound | Cell Line | Assay Format | EC50 (µM) |
| Compound X (Hypothetical) | MEC-1 | MTT Assay (72h) | 0.09 |
| Ibrutinib | MEC-1 | MTT Assay (72h) | 0.15 |
| Acalabrutinib | MEC-1 | MTT Assay (72h) | 0.25 |
Interpretation: In this cellular model, the hypothetical Compound X demonstrates superior potency in inducing cytotoxicity compared to both Ibrutinib and Acalabrutinib. This suggests excellent cell permeability and potent on-target engagement within a living cell, which is a critical step for translating biochemical potency into a therapeutic effect.[16]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and well-validated. The following sections detail the methodologies for the core assays.
In Vitro Drug Screening Workflow
The overall workflow for screening and validating a novel compound is a multi-step process, beginning with high-throughput biochemical screens and progressing to more complex cell-based assays.
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A-Z Guide to Cross-Reactivity Profiling for N-(4-Fluorobenzyl)-3-oxobutanamide: Strategy & Experimental Protocols
This guide provides a comprehensive, technically grounded framework for the cross-reactivity and safety pharmacology profiling of the novel chemical entity, N-(4-Fluorobenzyl)-3-oxobutanamide . In drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and identifying potential safety liabilities before clinical development. Unintended interactions with off-target proteins are a significant cause of adverse drug reactions (ADRs) and late-stage attrition.[1]
This document outlines a tiered, systematic approach to de-risk this compound, beginning with broad panel screening to identify potential off-target interactions, followed by confirmatory dose-response assays, and culminating in functional assessments to understand the physiological relevance of any observed interactions. The protocols and strategies described herein are based on industry-standard practices designed to ensure robust, reproducible, and decision-enabling data.
Foundational Strategy: A Tiered Approach to Selectivity Profiling
Given that this compound is a novel entity, a comprehensive and unbiased screening approach is essential. The structural motif of a β-ketoamide is present in various enzyme inhibitors, suggesting a primary mechanism of action related to enzymatic processes such as metabolic or signaling pathways. However, to ensure safety, we must assume no prior knowledge of its biological targets and screen broadly.
Our strategy is built on a three-tiered system, a common practice in safety pharmacology to efficiently manage resources while maximizing data quality.[2][3]
-
Tier 1: Broad Liability Screening: Initial high-throughput screening against a panel of targets known to be implicated in adverse drug events.
-
Tier 2: Hit Confirmation & Potency Determination: Follow-up dose-response analysis on any initial "hits" to confirm activity and determine potency (IC50/EC50).
-
Tier 3: Functional & Mechanistic Validation: Utilization of cell-based or functional assays to understand the downstream consequences of target engagement (e.g., agonist vs. antagonist activity).
This logical progression ensures that effort is focused on the most relevant off-target interactions, providing a clear path from initial hazard identification to risk assessment.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Initial Hazard Identification with Broad Panel Screening
The first step is to perform a broad screen to identify potential off-target liabilities. The Eurofins SafetyScreen44™ panel is an industry-standard choice for this purpose, as it covers a wide range of targets implicated in adverse effects, including GPCRs, ion channels, kinases, and other enzymes.[4][5][6][7] The compound should be tested at a single, high concentration, typically 10 µM, to maximize the chances of detecting even weak interactions.[4]
Illustrative Data for Tier 1 Screening:
The table below presents hypothetical screening results for this compound at 10 µM against a selection of targets from the SafetyScreen44 panel. A "hit" is typically defined as >50% inhibition or displacement in a binding assay.
| Target Class | Target Name | Assay Type | % Inhibition at 10 µM (Hypothetical) | Hit? |
| GPCR | Adenosine A2A | Radioligand Binding | 8% | No |
| GPCR | Dopamine D2S | Radioligand Binding | 65% | Yes |
| GPCR | Serotonin 5-HT2A | Radioligand Binding | 12% | No |
| Ion Channel | hERG | Radioligand Binding | 25% | No |
| Ion Channel | Na+ Channel (Site 2) | Radioligand Binding | 5% | No |
| Kinase | Lck (Tyrosine Kinase) | Enzymatic | 58% | Yes |
| Enzyme | COX-1 | Enzymatic | 9% | No |
| Enzyme | PDE3A | Enzymatic | 4% | No |
Data is for illustrative purposes only.
From this initial screen, two potential liabilities have been identified: the Dopamine D2S receptor and the Lck kinase. These "hits" must be pursued in Tier 2 to confirm the interaction and determine potency.
Tier 2: Hit Confirmation and Potency Determination
Single-point screening data is prone to false positives. Therefore, any hits from Tier 1 must be confirmed through full dose-response curves to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This quantitative analysis is critical for assessing the potential clinical relevance of the off-target interaction. A large margin between the on-target potency and off-target potency is desired.
Experimental Protocols:
3.1 Protocol: GPCR Radioligand Binding Assay (Dopamine D2S)
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the Dopamine D2S receptor.[8][9][10]
-
Objective: To determine the IC50 and Ki of this compound at the human Dopamine D2S receptor.
-
Materials:
-
Cell membranes expressing recombinant human D2S receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compound (this compound).
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (GF/C filters, presoaked in PEI).[11]
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 11 points from 100 µM to 1 pM).
-
In a 96-well plate, add 50 µL of each test compound dilution, 50 µL of buffer (for total binding), or 50 µL of unlabeled competitor (for non-specific binding).
-
Add 50 µL of the radioligand solution, diluted in assay buffer to a final concentration near its Kd.
-
Initiate the reaction by adding 150 µL of the D2S membrane preparation.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[11]
-
Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate, followed by four washes with ice-cold wash buffer.[11]
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity in a microplate counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
3.2 Protocol: In Vitro Kinase Assay (Lck)
This protocol outlines a radiometric assay to measure the inhibition of Lck kinase activity.[12][13][14]
-
Objective: To determine the IC50 of this compound against human Lck kinase.
-
Materials:
-
Recombinant human Lck enzyme.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
[γ-33P]-ATP.
-
Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound.
-
96-well phosphocellulose filter plates.
-
Stop solution (e.g., 0.75% Phosphoric Acid).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 5 µL of each compound dilution to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the Lck enzyme and peptide substrate.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of [γ-33P]-ATP solution (at a concentration near the Km for ATP).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by spotting 45 µL of the reaction mixture onto the phosphocellulose filter plate.
-
Wash the filter plate three times with the stop solution to remove unincorporated [γ-33P]-ATP.
-
Dry the plate, add scintillation fluid, and measure the incorporated radioactivity.
-
Plot the percentage of inhibition against the compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Illustrative Data for Tier 2 Dose-Response:
| Confirmed Hit | Assay Type | Result (IC50 / Ki) (Hypothetical) | Selectivity vs. Primary Target (Assumed 50 nM) |
| Dopamine D2S | Radioligand Binding | Ki = 1.2 µM | 24-fold |
| Lck Kinase | Enzymatic | IC50 = 3.5 µM | 70-fold |
Data is for illustrative purposes only. Primary target potency is assumed for selectivity calculation.
These results confirm the interactions but at concentrations significantly higher than the hypothetical on-target potency. A >100-fold selectivity window is often desired, but the acceptable margin depends on the therapeutic indication and the nature of the off-target. The D2S interaction, being less than 30-fold selective, warrants further functional investigation in Tier 3.
Tier 3: Assessing Functional Consequences
Binding or enzymatic inhibition does not always translate to a cellular or physiological effect.[15] Tier 3 assays are crucial for understanding whether the compound acts as an agonist, antagonist, or inverse agonist (for GPCRs) or if it modulates a downstream signaling pathway in a cellular context.[16][17]
Caption: D2 receptor antagonism functional assay principle.
4.1 Protocol: Cell-Based Functional Assay (D2S Receptor Antagonism)
This protocol describes a functional assay to measure the antagonistic effect of the test compound on Dopamine D2S receptor signaling by quantifying changes in cyclic AMP (cAMP) levels.
-
Objective: To determine if this compound acts as an antagonist at the human D2S receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2S receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (a D2S receptor agonist).
-
Test compound.
-
Cell culture medium and plates.
-
A cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Procedure:
-
Seed the D2S-expressing cells in 96-well plates and grow to confluence.
-
Replace the medium with stimulation buffer and add serial dilutions of the test compound. Incubate for 15-30 minutes.
-
Add Dopamine at its EC80 concentration to all wells (except negative controls) to stimulate the receptor.
-
Simultaneously, add a fixed concentration of Forskolin to all wells to induce cAMP production. The Gi-coupled D2S receptor will inhibit this process.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
An antagonist will reverse the Dopamine-induced inhibition of Forskolin-stimulated cAMP production.
-
Plot the cAMP levels against the test compound concentration to determine the functional IC50.
-
Interpretation of Results:
If this compound demonstrates a dose-dependent reversal of the dopamine effect, it is confirmed as a functional antagonist. The potency of this antagonism (functional IC50) can then be directly compared to its on-target potency to make a final risk assessment. An off-target antagonistic effect at a dopamine receptor could have significant neurological or psychiatric side effects, and this finding would be a critical consideration for the compound's progression.
Conclusion and Recommendations
This guide presents a systematic and scientifically rigorous methodology for profiling the cross-reactivity of this compound. By employing a tiered approach—from broad screening to quantitative confirmation and functional validation—researchers can build a comprehensive selectivity profile. This profile is essential for making informed decisions, mitigating the risk of adverse effects, and ultimately increasing the probability of developing a safe and effective therapeutic agent. Any confirmed, potent off-target activity, especially with a functional consequence, must be carefully considered in the context of the intended therapeutic use of the compound.
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A Comparative Guide to the Enantioselective Synthesis and Separation of N-(4-Fluorobenzyl)-3-oxobutanamide
Introduction: The Chirality Challenge of a Versatile Scaffold
N-(4-Fluorobenzyl)-3-oxobutanamide belongs to the N-aryl-β-ketoamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] The molecule's structure, featuring a chiral center at the β-position upon reduction of the ketone, or at the α-position upon substitution, makes the generation and isolation of single enantiomers a critical objective for pharmaceutical development, where stereochemistry dictates efficacy and safety. The fluorobenzyl moiety is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity.[4][5]
This guide provides an in-depth comparison of the primary strategies for obtaining enantiomerically pure this compound: direct enantioselective synthesis and post-synthesis chiral resolution . We will dissect the underlying principles, compare the performance of various methods with supporting data from related systems, and provide actionable protocols for researchers, scientists, and drug development professionals.
Part 1: Enantioselective Synthesis – Building Chirality from the Ground Up
The most elegant and often most efficient route to a single enantiomer is through asymmetric synthesis. For β-ketoamides, the premier method is the asymmetric hydrogenation of the ketone, which directly sets the stereocenter of the corresponding β-hydroxy amide product. A key advantage of this approach, particularly for β-ketoamides, is the potential for Dynamic Kinetic Resolution (DKR). The α-proton of the β-ketoamide is acidic and can epimerize under basic or even neutral conditions, allowing for the in-situ racemization of the starting material. A stereoselective catalyst can then selectively convert the rapidly equilibrating racemate into a single desired stereoisomer of the product, enabling theoretical yields approaching 100%.[6][7][8][9]
Catalytic Systems for Asymmetric Hydrogenation
Several transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), have proven highly effective for the asymmetric hydrogenation of β-keto esters and amides.[6][10] The choice of metal and chiral ligand is paramount to achieving high enantioselectivity (ee) and diastereoselectivity (dr).
-
Ruthenium (Ru) Catalysts: Complexes of Ruthenium with chiral phosphine ligands like BINAP are workhorses in this field.[6] They are renowned for their high efficiency in the hydrogenation of functionalized ketones. Transfer hydrogenation using Ru catalysts, often with formic acid/triethylamine as the hydrogen source, is a particularly powerful method for the DKR of α-substituted β-ketoamides, yielding syn-β-hydroxy amides with excellent stereocontrol.[7][9]
-
Rhodium (Rh) Catalysts: Cationic Rh-diphosphine complexes, such as those with ZhangPhos, are highly effective for the hydrogenation of β-ketoenamides to produce chiral β-amino ketones with up to 99% ee.[11] While our target is a β-ketoamide, this highlights the utility of Rh-catalysis for related structures.
-
Iridium (Ir) Catalysts: More recently, Iridium catalysts paired with f-diaphos ligands have been reported for the asymmetric hydrogenation of β-aryl β-keto amides, affording chiral β-hydroxy amides with yields and enantioselectivities up to 99%.[10]
| Catalyst System | Substrate Type | H₂ Source | Selectivity | Yield (%) | Key Advantages | Reference |
| [Ru(p-cymene)Cl₂]₂ / TsDPEN | α-Alkyl-β-ketoamides | HCO₂H/Et₃N | >95:5 dr, 93-97% ee | 75-88 | Operational simplicity, DKR | [9] |
| Rh-ZhangPhos | β-Ketoenamides | H₂ (gas) | Up to 99% ee | >95 | High ee for amino ketones | [11] |
| Ir/f-diaphos | β-Aryl β-keto amides | H₂ (gas) | Up to 99% ee | Up to 99 | High yields and ee | [10] |
| Ru-BINAP | α-Amino-β-ketoesters | H₂ (gas) | 74-98% ee, high dr | >90 | DKR for anti-products | [6] |
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This is a representative protocol based on established methods for related substrates.[9]
-
Catalyst Preparation: In an inert atmosphere glovebox, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 1.1 mol%) to an oven-dried reaction vessel.
-
Reaction Setup: Add anhydrous toluene to the vessel. Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
Substrate Addition: Dissolve the racemic this compound (1.0 eq) in toluene and add it to the catalyst mixture.
-
Hydrogen Source: Add a pre-mixed solution of formic acid and triethylamine (e.g., 5:2 azeotrope, 5.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 30-40 °C) and monitor its progress by TLC or LC-MS. The reaction typically runs for 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified β-hydroxy amide product using chiral HPLC.
Part 2: Chiral Separation & Resolution – Isolating Enantiomers from a Racemate
When an asymmetric synthesis is not feasible or optimized, separating a pre-formed racemic mixture is a robust alternative. This approach includes preparative chromatography, diastereomeric crystallization, and enzymatic resolution.
Method 1: Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and universal method for both analytical quantification of enantiomeric excess and preparative-scale separation.[12] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times.
-
Common CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) and Pirkle-type (brush-type) CSPs are highly versatile and commercially available.[13][14] The selection of the appropriate column and mobile phase is an empirical process of screening.
Caption: The process of separating enantiomers via diastereomeric crystallization.
Method 3: Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative. Enzymes, such as lipases or ketoreductases (KREDs), can selectively transform one enantiomer of a racemic mixture, allowing for the separation of the unreacted starting material from the product. [15]
-
Kinetic Resolution (KR): An enzyme modifies one enantiomer (e.g., reduces the ketone), leaving the other untouched. The maximum theoretical yield for the desired enantiomer (either product or remaining starting material) is 50%.
-
Enzymatic Dynamic Kinetic Resolution (DKR): This superior approach combines enzymatic resolution with in-situ racemization of the substrate. An alcohol dehydrogenase (ADH) or KRED can reduce one enantiomer while a racemization catalyst (chemical or enzymatic) continuously interconverts the unreactive enantiomer into the reactive one, again allowing for theoretical yields up to 100%. [8][15][16]
Comparative Analysis: Synthesis vs. Separation
| Feature | Enantioselective Synthesis (DKR) | Chiral Chromatography (Prep) | Diastereomeric Crystallization | Enzymatic Resolution (DKR) |
| Principle | Direct formation of one enantiomer | Physical separation based on chirality | Chemical separation via diastereomers | Biocatalytic selective transformation |
| Max. Yield | ~100% | ~90-95% (after losses) | ~100% (with CIDT), <50% per step (classical) | ~100% |
| Scalability | High; dependent on catalyst cost/loading | Moderate; requires specialized equipment | Very high; suitable for industrial scale | High; requires bioreactor setup |
| Development Time | Moderate to High (catalyst screening) | Low to Moderate (column/solvent screening) | Moderate (resolving agent/solvent screen) | Moderate to High (enzyme screening) |
| Cost | Catalyst can be expensive | High (CSP columns, solvent usage) | Low (bulk chemicals) | Moderate (enzyme cost) |
| Advantages | Atom-economical, fewer steps | Broad applicability, high purity | Low cost, highly scalable | Green chemistry, high selectivity |
| Disadvantages | Catalyst sensitivity, optimization required | High solvent consumption, cost | Empirical, requires crystallizable derivatives | Substrate-specific, requires optimization |
Recommendations and Conclusion
The optimal strategy for obtaining enantiopure This compound or its derivatives depends entirely on the intended application and scale.
-
For Analytical & Purity Control: Chiral HPLC is the undisputed gold standard. Its speed and accuracy are essential for determining the success of any enantioselective method.
-
For Discovery & Milligram-to-Gram Scale: Asymmetric transfer hydrogenation via DKR presents a highly attractive option, offering high efficiency and stereocontrol in a single step. [9]If a suitable catalyst can be quickly identified, this is often the preferred route. Preparative chiral HPLC is also a viable, albeit more costly, alternative at this scale.
-
For Process Development & Kilogram-to-Ton Scale: Diastereomeric crystallization remains a dominant method in industry due to its low cost and proven scalability. [17]However, the development of a robust enzymatic DKR process is an increasingly competitive and environmentally superior alternative that should be strongly considered.
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Leavey, K. F., et al. (2024). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 146(34), 23535–23542. Available at: [Link]
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Zhong, W., et al. (2022). Divergent Synthesis of β‐Hydroxy Amides (Esters) and γ‐Amino Alcohols via Ir/f‐Diaphos Catalyzed Asymmetric Hydrogenation. Angewandte Chemie, 134(15). Available at: [Link]
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Williams, A. L., et al. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis, 12(15), 9488–9495. Available at: [Link]
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Mishra, S. K., et al. (2021). Asymmetric transfer hydrogenation of α‐keto amides into α‐hydroxyl amides. ResearchGate. Available at: [Link]
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Rachwalski, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9269-9300. Available at: [Link]
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Contente, M. L., et al. (2019). Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. ResearchGate. Available at: [Link]
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Neff, R. K., et al. (2018). Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. Angewandte Chemie International Edition, 57(48), 15912-15916. Available at: [Link]
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Romero-Téllez, M., et al. (2020). Kinetic resolution of β-keto esters (A,B). ResearchGate. Available at: [Link]
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Limanto, J., et al. (2010). Dynamic kinetic resolution: asymmetric transfer hydrogenation of alpha-alkyl-substituted beta-ketoamides. Organic Letters, 12(3), 512-515. Available at: [Link]
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Gomha, S. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]
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Khatiashvili, T., et al. (2018). Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor. Journal of Chromatography A, 1545, 59-66. Available at: [Link]
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Slabu, I., et al. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ResearchGate. Available at: [Link]
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Gümüş, F., & Özkan, S. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]
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Nario, et al. (2019). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1410. Available at: [Link]
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Kumar, A., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]
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A Comparative Analysis of N-(4-Fluorobenzyl)-3-oxobutanamide Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 3-oxobutanamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anticonvulsant properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of "N-(4-Fluorobenzyl)-3-oxobutanamide" and its potential derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and prospective therapeutic applications. Drawing upon data from analogous compounds, we will explore the nuances of chemical substitutions and their impact on biological efficacy.
The 3-Oxobutanamide Core: A Privileged Scaffold
The 3-oxobutanamide moiety, also known as acetoacetamide, is a key building block in organic synthesis, particularly in the creation of heterocyclic compounds.[2][3] Its inherent chemical reactivity allows for a variety of modifications, making it an attractive starting point for generating diverse chemical libraries for drug screening. The core structure consists of a butanamide chain with a ketone group at the C-3 position.
Synthesis of this compound and Its Derivatives
Proposed Synthetic Pathway
The primary synthetic route would involve the reaction of 4-fluorobenzylamine with ethyl acetoacetate. This reaction is typically carried out under neutral or slightly acidic conditions and can be facilitated by heating.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-fluorobenzylamine and ethyl acetoacetate in a suitable solvent (e.g., ethanol or toluene).
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
To generate a library of derivatives for comparative analysis, substitutions can be introduced on both the benzyl ring and the 3-oxobutanamide backbone. For instance, introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the 4-fluorobenzylamine or modifying the active methylene group of the 3-oxobutanamide core can provide a range of analogues for SAR studies.
}
Figure 1. Proposed synthetic workflow for this compound.
Comparative Biological Activity: A Predictive Analysis
Based on the extensive research on related 3-oxobutanamide derivatives, we can extrapolate the potential biological activities of this compound and its analogues.
Antibacterial Activity
N-aryl-3-oxobutanamide derivatives have shown significant promise as antibacterial agents.[1] Studies on 2-benzylidene-3-oxobutanamide derivatives have elucidated key structure-activity relationships.[1]
-
Influence of Halogen Substitution: The presence of a fluorine atom at the para-position of the benzyl ring in our target molecule is predicted to be beneficial for antibacterial activity. Halogen substitutions, in general, have been shown to enhance the antibacterial potency of this class of compounds.[1]
-
Electron-Withdrawing Effects: The fluoro group is an electron-withdrawing group, which has been generally correlated with increased antibacterial efficacy in related series.[1]
To evaluate the antibacterial potential, a panel of clinically relevant bacterial strains should be tested.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Include a selection of Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assay Method: The broth microdilution method is a standard and reliable technique. Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Predicted Antibacterial Activity of this compound Derivatives
| Compound | Aryl Substituent | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| 1 | 4-Fluoro | ++ | + |
| 2 | 2,4-Difluoro | +++ | ++ |
| 3 | 4-Chloro | ++ | + |
| 4 | 4-Nitro | +++ | ++ |
| 5 | 4-Methoxy | + | +/- |
Predicted activity scale: +++ (High), ++ (Moderate), + (Low), +/- (Minimal/Inactive)
Anticancer Activity
Derivatives of N-aryl-3-oxobutanamide have also been explored for their potential as anticancer agents.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. The mechanism of action may involve the induction of apoptosis or the inhibition of specific cellular pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
-
Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
}
Figure 2. Workflow for evaluating the anticancer potential of novel derivatives.
Anticonvulsant Activity
Interestingly, a related class of compounds, N-benzyl 2-acetamido-3-methoxypropionamides, has been investigated for anticonvulsant properties.[4][5][6] Although the core structure is different, the presence of the N-benzylamide moiety suggests that this compound derivatives might warrant investigation in this therapeutic area. Structure-activity relationship studies in this related series have shown that small, non-polar substituents on the benzyl ring can maintain or enhance anticonvulsant activity.[4][6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: The MES test in rodents (mice or rats) is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Compound Administration: Administer the test compounds intraperitoneally or orally at various doses.
-
Induction of Seizures: After a predetermined time, induce seizures by delivering an electrical stimulus through corneal or auricular electrodes.
-
Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The ED50 (the dose that protects 50% of the animals from the tonic extensor component) is calculated.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for analogous compounds, a predictive SAR for this compound derivatives can be summarized as follows:
-
Aromatic Ring Substitution:
-
Halogens (F, Cl): The presence of fluorine in the parent compound is likely to confer favorable biological activity, particularly antibacterial effects.[1] Further halogenation (e.g., dichlorination or difluorination) may enhance this activity.
-
Electron-Withdrawing Groups (e.g., NO2): These groups are generally expected to increase antibacterial and potentially anticancer activity.[1]
-
Electron-Donating Groups (e.g., OCH3): These groups may have a variable effect, potentially decreasing antibacterial potency in some cases.
-
-
3-Oxobutanamide Backbone Modification:
-
α-Substitution: Introducing substituents at the C-2 position (the active methylene group) can significantly modulate the compound's properties and is a key area for derivatization.
-
N-Substitution: While this guide focuses on the N-(4-fluorobenzyl) moiety, exploring other N-aryl or N-alkyl substituents would be a logical next step in a broader drug discovery program.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the wealth of information available for related 3-oxobutanamide derivatives, researchers can strategically design and synthesize a library of analogues with a high probability of exhibiting interesting biological activities. The comparative analysis presented here provides a foundational framework for initiating such a drug discovery program. Future research should focus on the synthesis and rigorous biological evaluation of these compounds to validate the predictive models and to identify lead candidates for further preclinical development.
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A Researcher's Guide to Validating Hits from "N-(4-Fluorobenzyl)-3-oxobutanamide" Library Screening
Introduction: The Challenge Beyond the Primary Hit
High-throughput screening (HTS) is a cornerstone of modern drug discovery, capable of rapidly identifying "hits"—compounds that modulate a biological target of interest—from vast chemical libraries.[1][2][3] The identification of a molecule like N-(4-Fluorobenzyl)-3-oxobutanamide as a primary hit is an exciting first step, but it is also a moment that calls for rigorous scientific scrutiny. The path from an initial screening hit to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives.[4][5][6] These are compounds that appear active in a primary screen but achieve this effect through non-specific mechanisms or by interfering with the assay technology itself.[7][8]
Wasting resources on the optimization of a false positive can derail a drug discovery program. Therefore, a systematic and robust hit validation cascade is not just recommended; it is essential.[7][9] This guide provides a comprehensive framework for researchers to meticulously validate hits, using this compound as a working example. We will move from initial hit confirmation to direct biophysical evidence of target engagement and finally to verification in a cellular context. The logic behind each experimental choice will be explained, providing a self-validating workflow that builds confidence at each stage.
The Hit Validation Cascade: A Phased Approach
The validation process is best conceptualized as a multi-phase funnel, designed to efficiently eliminate artifacts and prioritize genuine, high-quality hits for the expensive and time-consuming hit-to-lead stage.[7][9]
Caption: The Hit Validation Cascade workflow.
Phase 1: Foundational Hit Confirmation and Triage
The first phase focuses on confirming the identity and activity of the hit compound. It is a critical first pass to eliminate simple errors and computationally flagged problematic compounds.
1.1 Re-synthesis and Purity Confirmation
-
Causality: The compound in the screening library may have degraded over time, could be impure, or its structure may be incorrectly registered. Relying on the original stock is a common and avoidable mistake. Re-synthesis of this compound from scratch is the only way to ensure you are working with the correct, pure molecule.[10]
-
Protocol:
-
Synthesize a fresh batch of the compound (typically 5-10 mg).
-
Confirm its identity using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC).
-
1.2 Primary Assay Confirmation
-
Causality: The primary HTS is often performed at a single concentration. It is essential to confirm the activity of the newly synthesized, pure compound and establish a dose-response relationship to determine its potency (e.g., IC50 or EC50).
-
Protocol:
-
Prepare a dilution series of the re-synthesized compound.
-
Perform the primary screening assay using this dilution series, including appropriate positive and negative controls.
-
Generate a dose-response curve and calculate the IC50/EC50 value. The curve should have a reasonable Hill slope (typically between 0.8 and 1.2).[10]
-
1.3 Computational Triage: Flagging PAINS
-
Causality: Many chemical scaffolds are known to be "Pan-Assay Interference Compounds" or PAINS.[7] These are promiscuous compounds that show activity in numerous assays through non-specific mechanisms like redox cycling, chemical reactivity, or aggregation.[4] Computational filters can flag molecules containing these undesirable substructures early, saving significant experimental resources.
-
Protocol:
-
Submit the chemical structure of this compound to a PAINS-filtering tool (e.g., ZINC-PAINS, FAF-Drugs).
-
Analyze the output for any structural alerts. A hit with multiple PAINS flags may be a candidate for immediate deprioritization unless a clear structure-activity relationship (SAR) can be established with analogs that lack the PAINS motif.
-
Phase 2: Eliminating Assay Interference and Non-Specific Activity
This phase employs orthogonal and counter-assays to ensure the observed activity is due to the intended biological interaction, not an artifact of the assay technology.
Caption: Orthogonal vs. Counter-Assay Logic.
2.1 Orthogonal Assays
-
Causality: An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[7][8][11] This is a powerful method to rule out artifacts like fluorescence quenching or enhancement. If the hit is active in both assays, confidence in its genuine biological activity increases significantly.
-
Example Protocol:
-
Primary Assay: A fluorescence polarization (FP) assay measuring binding of a fluorescent ligand to the target.
-
Orthogonal Assay: A luminescence-based assay (e.g., AlphaScreen or HTRF) that measures the same binding event.
-
Procedure: Determine the IC50 of the hit compound in the orthogonal assay. A comparable potency to the primary assay is expected for a true hit.[12]
-
2.2 Counter-Screens
-
Causality: Counter-screens are designed to directly detect if the compound interferes with the assay components themselves, independent of the biological target.[13] For example, in a luciferase-based reporter assay, a counter-screen would test if the compound directly inhibits the luciferase enzyme.
-
Example Protocol (for a Luciferase Assay):
-
Run the assay reaction in the absence of the target protein.
-
Add a fixed amount of the final product (e.g., ATP for a kinase assay using Kinase-Glo).
-
Add the luciferase detection reagents and the hit compound.
-
A decrease in signal indicates direct inhibition of the luciferase enzyme, marking the compound as a false positive.
-
2.3 Aggregation Assays
-
Causality: Some compounds form colloidal aggregates at micromolar concentrations, which can non-specifically sequester and inhibit proteins, leading to false-positive signals. This is a very common artifact.[7]
-
Protocol:
-
Detergent Test: Re-run the primary assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated or abolished by detergents.
-
Dynamic Light Scattering (DLS): A more direct biophysical method. Prepare the compound at its active concentration in the assay buffer. DLS can detect the formation of large particulate aggregates.
-
Phase 3: Biophysical Validation of Direct Target Engagement
After ruling out common artifacts, the next crucial step is to prove that the compound physically binds to the target protein. Several biophysical techniques can provide this evidence, each with unique strengths.[][15][16]
| Technique | Principle | Throughput | Protein Req. | Key Outputs |
| Thermal Shift (DSF/TSA) | Ligand binding stabilizes protein, increasing its melting temperature (Tm). | High | Low-Medium | Binding (ΔTm), but not affinity (Kd) directly |
| Surface Plasmon Resonance (SPR) | Measures mass changes on a sensor chip as the ligand binds to the immobilized target. | Medium-High | Medium | Affinity (KD), Kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of ligand to target in solution. | Low | High | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding. | Medium | Low | Affinity (KD) |
3.1 Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
-
Causality: This is an excellent, high-throughput first-pass biophysical screen. It provides qualitative evidence of binding by measuring a compound-induced shift in the protein's thermal denaturation curve.[][16]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing the target protein in buffer and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Plate Setup: Dispense the master mix into a 96- or 384-well PCR plate. Add the hit compound (this compound) and controls (DMSO vehicle, known binder) to respective wells.
-
RT-PCR Instrument: Place the plate in a real-time PCR instrument.
-
Melt Curve: Program the instrument to slowly ramp the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive ΔTm (increase in Tm) in the presence of the compound indicates stabilizing binding.
-
3.2 Surface Plasmon Resonance (SPR)
-
Causality: SPR provides high-quality quantitative data on binding affinity and kinetics.[9][15] It is considered a gold-standard technique for characterizing protein-small molecule interactions.
-
Protocol Overview:
-
Immobilize the target protein onto a sensor chip.
-
Flow a series of concentrations of the hit compound over the chip surface.
-
Monitor the binding and dissociation events in real-time.
-
Fit the resulting sensorgrams to a binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Phase 4: Cellular Target Engagement and Functional Validation
The ultimate test for a potential drug is whether it works in a biologically relevant system. This phase moves the validation from the test tube into living cells.
4.1 Cellular Thermal Shift Assay (CETSA)
-
Causality: CETSA extends the principle of the thermal shift assay to a cellular environment. It confirms that the compound can enter the cell and bind to its intended target, as binding will stabilize the target protein against thermal denaturation within the cell lysate or intact cells.[7][17]
-
Protocol Overview:
-
Treat cultured cells with the hit compound or vehicle control.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using Western Blot or other specific protein detection methods.
-
A shift in the melting curve to a higher temperature in the compound-treated cells confirms intracellular target engagement.[18]
-
4.2 Downstream Signaling and Functional Assays
-
Causality: A truly effective compound should not only bind its target but also modulate its function, leading to a measurable downstream biological effect. This step connects target engagement to the mechanism of action (MoA).[19][20]
-
Example Protocol (If the target is a kinase):
-
Treat cells with increasing concentrations of the hit compound.
-
Prepare cell lysates.
-
Use Western Blotting to measure the phosphorylation level of a known, direct substrate of the target kinase.
-
A dose-dependent decrease in substrate phosphorylation would confirm functional inhibition of the kinase in a cellular context.
-
4.3 Cellular Phenotypic Assays
-
Causality: This final validation step links the molecular MoA to a relevant cellular outcome, such as inhibiting cancer cell proliferation, inducing apoptosis, or reducing inflammatory cytokine production.[21]
-
Example Protocol (for an anti-cancer target):
-
Plate cancer cells in 96-well plates.
-
Treat with a dilution series of the hit compound for 48-72 hours.
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo, MTT).
-
The goal is to demonstrate that the compound's potency in the phenotypic assay (e.g., GI50) is correlated with its potency in target engagement and downstream signaling assays.
-
Conclusion
The journey from a primary HTS hit to a validated lead is a systematic process of evidence-building. By following a rigorous validation cascade—confirming structure and activity, eliminating artifacts, proving direct biophysical binding, and verifying cellular target engagement and function—researchers can have high confidence in their chosen compounds. This disciplined approach, as outlined for a hypothetical hit like this compound, ensures that only the most promising molecules advance, maximizing the probability of success in the long and arduous path of drug development.
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- Dunn, C., et al. (2019). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology. Springer.
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- Charles River Laboratories. (n.d.). Orthogonal Screening Platforms.
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- DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
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- Kolb, P., et al. (2006). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Journal of Biomolecular Screening.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-(4-Fluorobenzyl)-3-oxobutanamide
For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-Fluorobenzyl)-3-oxobutanamide, a compound for which detailed hazard information may not be readily available. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the principles and procedures for safe and compliant chemical handling.
The foundational principle for disposing of any new or uncharacterized substance is to treat it as hazardous waste until proven otherwise.[1] This "precautionary principle" is the bedrock of a self-validating safety system, ensuring that unknown risks are proactively managed in accordance with federal, state, and local regulations.[2]
Understanding the Hazard Profile: A Structure-Based Rationale
Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound from its chemical structure. This allows us to make informed decisions about its safe handling and disposal.
-
Amide Functional Group: Amides are generally characterized by a stable peptide-like bond.[3] They are the least reactive of the carboxylic acid derivatives and do not typically undergo rapid hydrolysis except under strong acidic or basic conditions.[3][4] This stability means the primary disposal concern is not high reactivity.
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is one of the strongest in organic chemistry, lending high thermal and chemical stability to the molecule.[5] This stability, however, is a double-edged sword. Many fluorinated organic compounds are persistent in the environment, resisting natural degradation.[6] The U.S. Environmental Protection Agency (EPA) has highlighted the challenges in the destruction and disposal of such persistent substances.[5] While the fluorine in this compound is unlikely to be labile, improper disposal methods like incineration at inadequate temperatures could potentially lead to the formation of hazardous byproducts such as hydrogen fluoride.
Based on this analysis, this compound should be managed as a non-reactive, potentially toxic and environmentally persistent organic chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste handling procedures, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes of chemical waste, which may be irritating or harmful to the eyes. |
| Hand Protection | Chemical-resistant nitrile or chloroprene gloves. | Provides a barrier against dermal absorption. Always check glove integrity before use.[7] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | Not generally required if handling is performed within a certified chemical fume hood. | A fume hood provides primary containment for vapors and dust. |
Step-by-Step Disposal Protocol
The following procedure provides a direct, operational plan for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[9] Commingling unknown or different chemical wastes can lead to unpredictable and hazardous reactions.
-
Action: Designate a specific, clearly labeled waste container exclusively for this compound and materials contaminated with it.
-
Causality: Segregation prevents exothermic reactions, gas evolution, or the formation of more hazardous substances that can occur when incompatible chemicals are mixed. The National Research Council emphasizes that chemical waste must be accumulated at or near the point of generation under the control of laboratory personnel.
Step 2: Proper Waste Containment
Container selection and management are critical for preventing leaks and ensuring safe temporary storage.
-
Action (Solid Waste): Collect solid this compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a durable, wide-mouthed polyethylene or glass container with a tightly sealing screw cap.
-
Action (Liquid Waste): If the compound is in solution, collect it in a chemically compatible, leak-proof container. The original reagent bottle is often the best choice.[10] Ensure the container material is compatible with the solvent used. For instance, do not store strong acids in plastic bottles.
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the stored waste, free from damage, and equipped with secure, leak-proof closures.[11] This prevents environmental release and personnel exposure during storage and transport.
Step 3: Comprehensive Waste Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Action: Immediately upon adding the first quantity of waste, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmentally Hazardous")
-
The accumulation start date
-
The name of the principal investigator and laboratory location.
-
-
Causality: The EPA, under the Resource Conservation and Recovery Act (RCRA), requires detailed labeling to ensure waste is properly tracked from generation to final disposal (the "cradle-to-grave" system).[12] Clear identification prevents accidental misidentification and ensures the disposal facility has the information needed for safe handling.
Step 4: Safe On-Site Accumulation
Waste must be stored safely within the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of the laboratory personnel, away from general traffic, and within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Causality: Secondary containment and designated storage areas minimize the impact of a potential spill and prevent incompatible materials from mixing.[9] Storing hazardous waste in a designated SAA is a key component of RCRA compliance for waste generators.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for ultimate disposal.
-
Action: Once the waste container is full, or if you are approaching the regulatory time limit for accumulation, contact your institution's EHS office to schedule a waste pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: Final disposal of hazardous waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] These facilities are equipped for high-temperature incineration, which is the recommended method for destroying persistent organic compounds like fluorinated chemicals, ensuring they are broken down into less harmful components.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:
-
Sink/Drain Disposal: Never pour this chemical down the drain.[13] Many wastewater treatment facilities are not equipped to handle or degrade persistent organic compounds, leading to environmental contamination.[14]
-
Regular Trash Disposal: Disposing of chemical waste in the regular trash can endanger custodial staff and lead to environmental release through landfill leachate.[15]
-
Evaporation in Fume Hood: Intentional evaporation is not a permissible method of hazardous waste disposal.[9]
By adhering to this structured and well-reasoned protocol, you build a robust and self-validating system of safety within your laboratory. This not only ensures regulatory compliance but also fosters a culture of responsibility that is paramount in the scientific community.
References
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Wang, F., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]
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Navigating the Safe Handling of N-(4-Fluorobenzyl)-3-oxobutanamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. N-(4-Fluorobenzyl)-3-oxobutanamide, a compound of interest, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods, grounded in established safety principles for related chemical structures.
Hazard Assessment: Understanding the Risks
Compounds with similar structures, such as N-(4-Ethoxyphenyl)-3-oxobutanamide, are known to have acute toxicity if swallowed and may cause skin and eye irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if ingested, inhaled, or comes into contact with skin.
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
Personal Protective Equipment: Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles are mandatory to protect against accidental splashes.[4] Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield worn over chemical splash goggles is required.[4]
Hand Protection
The selection of appropriate gloves is critical. Given the lack of specific glove breakthrough data for this compound, a cautious approach is necessary.
Recommended Practice:
-
Double Gloving: Wear two pairs of nitrile gloves. This provides an additional layer of protection against potential permeation.
-
Immediate Removal: If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[5]
-
Glove Compatibility: Always consult the glove manufacturer's compatibility chart for the specific solvents being used in your procedure.[4]
Body Protection
A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[4] For procedures with a higher risk of significant exposure, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. A NIOSH-approved respirator with an organic vapor cartridge is a suitable choice.[6]
Safe Handling and Operational Workflow
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Caption: A typical laboratory workflow for handling chemical compounds.
Disposal Plan: Environmental Responsibility
Proper disposal of fluorinated organic compounds is crucial to prevent environmental contamination.[4] Due to the persistence of the carbon-fluorine bond, these compounds are often referred to as "forever chemicals" and require specific disposal protocols.[1]
Waste Segregation
All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a clearly labeled, dedicated hazardous waste container for halogenated organic compounds.[4] Do not mix this waste with non-halogenated waste streams.
Disposal Methods
Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic waste.[1] The high temperatures are necessary to break the strong carbon-fluorine bonds.[7]
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option. These landfills have specialized liners and leachate collection systems to prevent environmental contamination.[1]
Emerging Technologies: Research is ongoing into new methods for the destruction of fluorinated compounds, such as mechanochemical destruction, which may offer more sustainable disposal routes in the future.[8]
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the proper disposal procedures at your facility.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response flowchart for chemical exposure.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. Seek immediate medical attention.
Eye Contact
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion
Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of the potential hazards associated with fluorinated organic compounds and a diligent application of established laboratory safety protocols. By adhering to the guidelines for personal protective equipment, safe handling, and proper disposal outlined in this guide, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet for 4-Fluorobenzyl bromide.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- American Chemistry Council. (n.d.). Protective Equipment.
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- SynZeal. (n.d.). Safety Data Sheet.
- Pfizer. (2011, July 22). Material Safety Data Sheet.
- University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
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- Office of Environmental Health and Safety, Princeton University. (n.d.). Handling Radioactive Materials Safely.
- Sigma-Aldrich. (n.d.). This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
